molecular formula C6H7BrIN B1281094 3-Bromo-1-methyl-pyridinium iodide CAS No. 32222-42-7

3-Bromo-1-methyl-pyridinium iodide

Cat. No.: B1281094
CAS No.: 32222-42-7
M. Wt: 299.93 g/mol
InChI Key: CTRITASIILKTKI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-pyridinium iodide is a useful research compound. Its molecular formula is C6H7BrIN and its molecular weight is 299.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-methylpyridin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN.HI/c1-8-4-2-3-6(7)5-8;/h2-5H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRITASIILKTKI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)Br.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507123
Record name 3-Bromo-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32222-42-7
Record name 3-Bromo-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-Bromo-1-methyl-pyridinium iodide, a halogenated quaternary ammonium salt. Pyridinium salts are crucial intermediates in organic synthesis and drug development, serving as precursors for more complex molecular scaffolds and finding use in the development of ionic liquids and phase-transfer catalysts.[1][] This document details the synthesis via the N-methylation of 3-bromopyridine with methyl iodide, a classic example of the Menshutkin reaction.[3] Emphasis is placed on the causality behind experimental choices, stringent safety protocols required for handling the hazardous reagents, and robust methods for product isolation and characterization. This whitepaper is intended for researchers, chemists, and drug development professionals who require a reliable and well-validated methodology for the preparation of this versatile chemical building block.

Foundational Principles: The Reaction Mechanism

The synthesis of this compound is achieved through the quaternization of the nitrogen atom in the 3-bromopyridine ring. This transformation is a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) process known as the Menshutkin reaction.[3]

Mechanism Deep-Dive:

  • Nucleophilic Attack: The pyridine nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic methyl carbon of methyl iodide (iodomethane).

  • Transition State: A transient, high-energy transition state is formed where a new Carbon-Nitrogen bond is partially formed, and the Carbon-Iodine bond is partially broken.

  • Leaving Group Departure: The iodide ion, a stable anion and an excellent leaving group, departs, taking the bonding pair of electrons with it.

  • Product Formation: The result is the formation of the positively charged 3-bromo-1-methyl-pyridinium cation and the iodide counter-ion, which form the stable ionic salt.[1]

The reaction's efficiency is driven by the strong nucleophilicity of the pyridine nitrogen and the excellent leaving group ability of iodide. The presence of the electron-withdrawing bromine atom at the 3-position slightly deactivates the pyridine ring towards electrophilic attack compared to unsubstituted pyridine, but the N-alkylation remains a highly favorable and efficient process.

Figure 1: SN2 mechanism for the synthesis of this compound.

Critical Safety Protocols: Hazard Mitigation

WARNING: This synthesis involves highly toxic and hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Reagent-Specific Hazards:

  • Methyl Iodide (Iodomethane):

    • Toxicity: Highly toxic if inhaled, swallowed, or absorbed through the skin.[4][5] It is a potent alkylating agent that can cause severe damage to the central nervous system, liver, and kidneys.[6] Symptoms of exposure may be delayed.[6]

    • Carcinogenicity: Suspected of causing cancer.[5][7]

    • Handling: Always handle in a well-ventilated fume hood. Use Luer-lock syringes or cannulas for transfers to minimize exposure.[4] Wear heavy-duty nitrile or neoprene gloves (double-gloving is recommended), a chemical-resistant lab coat, and chemical safety goggles.[4][5]

    • Storage: Store in a cool, dry, well-ventilated area away from light, heat, and incompatible substances like strong oxidants.[5][7]

    • Spills: Evacuate the area. Absorb small spills with an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal.[6] Do not use combustible materials for absorption.

  • 3-Bromopyridine:

    • Toxicity: Harmful if swallowed or in contact with skin.[8] Causes skin and serious eye irritation.[9]

    • Flammability: Flammable liquid and vapor.[8] Keep away from ignition sources.

  • Acetone (Solvent):

    • Flammability: Highly flammable liquid and vapor. Ensure no ignition sources are present during reflux. Use a heating mantle or oil bath, not a hot plate.

Emergency Procedures:

  • Inhalation (Methyl Iodide): Move the individual to fresh air immediately and seek urgent medical attention.[6]

  • Skin Contact: Remove all contaminated clothing immediately.[10] Wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[7][10] Call a poison control center or physician immediately.[5]

Detailed Synthesis Protocol

This protocol is designed for a ~25 mmol scale synthesis. Adjustments can be made, but stoichiometry should be maintained. The reaction is run with a slight excess of methyl iodide to ensure complete consumption of the 3-bromopyridine.

Materials and Equipment
  • Reagents:

    • 3-Bromopyridine (C₅H₄BrN), ≥98% purity

    • Methyl Iodide (CH₃I), stabilized, ≥99% purity

    • Acetone (CH₃COCH₃), anhydrous

    • Diethyl Ether (CH₃CH₂)₂O, anhydrous

  • Equipment:

    • 100 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser with coolant circulation

    • Heating mantle or oil bath

    • Buchner funnel and vacuum flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Ice bath

Step-by-Step Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • Inside a chemical fume hood, add 3-bromopyridine (e.g., 3.95 g, ~25.0 mmol, 1.0 eq) to the flask.

    • Add 50 mL of anhydrous acetone to dissolve the 3-bromopyridine. Stir until a homogenous solution is formed.

    • Carefully add a slight excess of methyl iodide (e.g., 3.90 g, 1.72 mL, ~27.5 mmol, 1.1 eq) to the solution using a syringe.

    • Attach the reflux condenser to the flask and start the flow of cold water.

  • Reaction Execution:

    • Heat the mixture to a gentle reflux (acetone boils at ~56°C) using the heating mantle.

    • Maintain the reflux with vigorous stirring for 2-3 hours. A white or off-white precipitate of the pyridinium salt will begin to form as the reaction progresses.[1]

  • Product Isolation:

    • After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

    • To maximize product precipitation, place the flask in an ice bath for 20-30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected precipitate twice with small portions of cold anhydrous diethyl ether (approx. 10-15 mL each wash) to remove any unreacted starting materials and solvent residue.

  • Drying and Purification:

    • Transfer the solid product to a pre-weighed watch glass.

    • Dry the product thoroughly in a vacuum oven or a desiccator under vacuum to remove all residual solvent. The product should be a crystalline solid.

    • For enhanced purity, the product can be recrystallized from a suitable solvent system, such as a minimal amount of hot ethanol followed by the addition of diethyl ether to induce precipitation.[1]

Data Repository & Characterization

Quantitative Data Summary
ParameterValueSource
Reactant: 3-Bromopyridine
Molecular FormulaC₅H₄BrN[9]
Molar Mass157.998 g/mol [9]
AppearanceColorless liquid[9]
Density1.640 g/cm³[9]
Reactant: Methyl Iodide
Molecular FormulaCH₃I[1]
Molar Mass141.94 g/mol [1]
AppearanceColorless liquid-
Density2.28 g/cm³-
Product: this compound
Molecular FormulaC₆H₇BrIN[11]
Molecular Weight299.93 g/mol [11]
AppearanceWhite to off-white solid-
Expected Yield>90%-
Characterization Methods
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary method for structural confirmation. Expect downfield shifts for the pyridinium ring protons and the N-methyl protons due to the positive charge on the nitrogen atom.

  • ¹³C NMR Spectroscopy: Will show characteristic signals for the five carbons of the pyridinium ring and the single N-methyl carbon.

  • Melting Point: A sharp melting point range indicates high purity of the synthesized ionic salt.

  • Mass Spectrometry (ESI+): Will show a peak corresponding to the mass of the 3-bromo-1-methyl-pyridinium cation (M-I)+.

Visualized Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep1 Dissolve 3-Bromopyridine in Anhydrous Acetone prep2 Add Methyl Iodide (1.1 eq) prep1->prep2 react1 Heat to Reflux (~56°C) for 2-3 hours prep2->react1 react2 Cool to Room Temp. then Ice Bath (30 min) react1->react2 iso1 Vacuum Filtration react2->iso1 iso2 Wash with Cold Diethyl Ether iso1->iso2 iso3 Dry under Vacuum iso2->iso3

Figure 2: Step-by-step experimental workflow for the synthesis.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound. The procedure, based on the well-established Menshutkin reaction, provides high yields of the target compound. The paramount importance of adhering to strict safety protocols, particularly when handling the highly toxic reagent methyl iodide, cannot be overstated. The resulting pyridinium salt is a valuable intermediate for further functionalization, making this protocol highly relevant for professionals in synthetic chemistry and drug discovery seeking to access novel molecular architectures.

References

  • Calibre Chemicals.
  • International Chemical Safety Cards (ICSC). METHYL IODIDE - ICSC 0509.
  • NOAA. METHYL IODIDE - CAMEO Chemicals.
  • Fisher Scientific.
  • CDH Fine Chemical.
  • Wikipedia. 3-Bromopyridine.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
  • Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • PubMed Central (PMC). Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction.
  • BenchChem. Application Notes and Protocols: Synthesis of 1-Methylpyridin-1-ium Iodide.
  • PubChem. 3-Bromopyridine | C5H4BrN | CID 12286.
  • Santa Cruz Biotechnology. This compound | CAS 32222-42-7.
  • HXCHEM. This compound/CAS:32222-42-7.
  • ChemScene. Building blocks | Bioactive small molecules.
  • ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)
  • BenchChem. An In-depth Technical Guide to 1-methylpyridin-1-ium iodide (CAS 930-73-4).
  • BOC Sciences. Intermediates in Drug Development: Lab to Industry.
  • CymitQuimica. 3-Bromo-1-methylquinolin-1-ium iodide.
  • ACS Publications.
  • NCERT. Amines.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

3-Bromo-1-methyl-pyridinium iodide CAS number 32222-42-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-1-methyl-pyridinium iodide

This guide provides a comprehensive technical overview of this compound (CAS No. 32222-42-7), a halogenated pyridinium salt with significant utility in synthetic organic chemistry and potential applications in drug discovery. We will delve into its physicochemical properties, synthesis, reactivity, and safety considerations, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Core Properties

This compound is a quaternary ammonium salt derived from pyridine. The presence of a bromine atom on the pyridinium ring and an iodide counter-ion makes it a versatile reagent and precursor in various chemical transformations.[1] Its structure combines the electrophilic nature of the pyridinium ring with the reactivity of a carbon-bromine bond, rendering it a valuable building block for the synthesis of more complex molecules.[2][3]

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueSource
CAS Number 32222-42-7[1][4]
Molecular Formula C₆H₇BrIN[1][4]
Molecular Weight 299.94 g/mol [1][4]
Appearance Typically a solidN/A
Synonyms 3-Bromo-N-methylpyridinium iodide[5]

Synthesis and Purification

The synthesis of this compound is typically achieved through a classic Sɴ2 reaction known as the Menshutkin reaction . This involves the direct N-alkylation of 3-bromopyridine with methyl iodide.[6][7] The lone pair of electrons on the nitrogen atom of the 3-bromopyridine nucleophilically attacks the electrophilic methyl group of methyl iodide, leading to the formation of the quaternary pyridinium salt.

Experimental Protocol: Synthesis via Menshutkin Reaction

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 3-Bromopyridine (C₅H₄BrN)

  • Methyl iodide (CH₃I)

  • Anhydrous acetone or acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filtration apparatus

  • Diethyl ether (for washing)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopyridine (1.0 eq) in anhydrous acetone (or acetonitrile) to create a ~0.5 M solution.

  • Addition of Alkylating Agent: To the stirring solution, add methyl iodide (1.1 - 1.5 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (acetone refluxes at approx. 56°C). Maintain the reflux with vigorous stirring. The product will begin to precipitate out of the solution as the reaction progresses.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 3-bromopyridine starting material. The reaction is typically complete within 2-4 hours.

  • Product Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected precipitate with a small amount of cold anhydrous acetone followed by cold diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven or a desiccator under vacuum to afford the purified this compound as a solid.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Setup Dissolve 3-Bromopyridine in Anhydrous Acetone Add_MeI Add Methyl Iodide Setup->Add_MeI Reflux Reflux for 2-4h Add_MeI->Reflux Cool Cool to 0°C Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Acetone & Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pure 3-Bromo-1-methyl- pyridinium iodide Dry->Product

Caption: Workflow for the synthesis of this compound.

Applications in Synthetic Chemistry

This compound is a valuable intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position of the pyridinium ring can readily participate in reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups.[3][8] This reactivity is fundamental for building complex molecular architectures from simpler precursors.[9][10]

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water or DMF)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Suzuki-Miyaura Catalytic Cycle Diagram

G Pd(0)L2 Pd(0)L₂ Complex1 L₂Pd(II)(Ar¹)X Pd(0)L2->Complex1  Oxidative  Addition Ox. Add. Oxidative Addition Ox. Add.->Complex1 Complex2 L₂Pd(II)(Ar¹)(Ar²) Complex1->Complex2 Transmetalation Transmetalation Transmetalation Transmetalation->Complex2 Complex2->Pd(0)L2 Product Ar¹-Ar² Complex2->Product  Reductive  Elimination Red. Elim. Reductive Elimination Ar1X Pyridinium-Br Ar1X->Ox. Add. Ar2B(OR)2 Arylboronic Acid Ar2B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery and Development

Pyridinium salts represent a class of compounds with a broad spectrum of biological activities.[7] While specific research on this compound is nascent, its structure serves as a promising scaffold for medicinal chemistry exploration. The general mechanisms attributed to pyridinium compounds, such as antimicrobial and anticancer activities, provide a strong rationale for its investigation.

  • Antimicrobial Potential: The cationic nature of the pyridinium headgroup can facilitate interaction with and disruption of negatively charged bacterial cell membranes, leading to cell lysis.

  • Anticancer Scaffolding: The pyridinium core can be functionalized via cross-coupling reactions to generate libraries of novel compounds for screening against various cancer cell lines.[7] These derivatives could potentially interfere with key signaling pathways involved in cancer cell proliferation and survival.

Drug Discovery Workflow

G Start 3-Bromo-1-methyl- pyridinium iodide Coupling Cross-Coupling (e.g., Suzuki, Stille) Start->Coupling Library Compound Library Generation Coupling->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: A potential workflow for drug discovery using the title compound.

Safety and Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. Based on available safety data sheets, the compound presents several hazards.

GHS Hazard Identification
Hazard CodeStatementClassifications
H302 Harmful if swallowed.Acute toxicity, oral (Category 4)[4]
H315 Causes skin irritation.Skin corrosion/irritation (Category 2)[4]
H319 Causes serious eye irritation.Serious eye damage/eye irritation (Category 2A)[4]
H335 May cause respiratory irritation.Specific target organ toxicity, single exposure (Category 3)[4]

Safe Handling and Storage:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[11] Avoid breathing dust.[12] Keep away from heat, sparks, and open flames.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12] Store locked up.[12]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[11]

Conclusion

This compound is a readily synthesized and versatile chemical intermediate. Its primary utility lies in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular frameworks. For researchers in drug discovery, its pyridinium core presents a compelling starting point for the development of new therapeutic agents. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards.

References

  • Aaron Chemicals LLC. (2024). Safety Data Sheet: 3-Bromo-1-methylpyridin-1-ium iodide.
  • Papadopoulos, A., et al. (2007). Synthesis of charged bis-heteroaryl donor–acceptor (D–A+) NLO-phores coupling (π-deficient–π-excessive) heteroaromatic rings. ResearchGate.
  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • Lectka, T., et al. (2018). Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction. PubMed Central.
  • Ghorai, P. (2012). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.
  • Frisch, A. C., & Beller, M. (2005). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Angewandte Chemie International Edition.
  • Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry.
  • Kumar, R., & Kaur, M. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.
  • PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • AA Blocks. (n.d.). 2-Bromo-1-methylpyridin-1-ium iodide.
  • Royal Society of Chemistry. (n.d.). Organic Chemistry.
  • den Hertog, H. J., & van der Plas, H. C. (1962). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. ResearchGate.
  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PubMed Central.
  • Al-Ansari, J. A., et al. (2023). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI.
  • LookChem. (n.d.). Cas 1258559-70-4,1-methyl-3-(m-bromophenylethynyl)pyridinium iodide.
  • Denmark, S. E., & Smith, R. C. (2010). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Organic Reactions.
  • Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
  • Bielawski, M., & Skulski, L. (2001). Novel Easy Preparations of Some Aromatic Iodine(I, III, and V) Reagents, Widely Applied in Modern Organic Synthesis. MDPI.
  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central.
  • Bisenieks, E., et al. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI.
  • PubChem. (n.d.). Methyl iodide.
  • PubChemLite. (n.d.). 3-bromo-1-methylpyridin-4(1h)-one.
  • Wiley. (n.d.). 1-Methyl-pyridinium iodide.
  • NCERT. (n.d.). Amines.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Chegg. (2020). Solved The reaction of (R)-1-bromo-3-methylpentane with.

Sources

An In-depth Technical Guide to the Physical Properties of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1-methyl-pyridinium iodide is a quaternary ammonium salt belonging to the pyridinium halide family. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse applications as intermediates in organic synthesis, as ionic liquids, and for their potential biological activities. The presence of the bromine atom and the pyridinium core suggests potential for further functionalization, making a thorough understanding of its physical properties crucial for its effective utilization in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the core physical properties of this compound. It is designed to be a practical resource, offering not just data, but also the underlying scientific principles and detailed experimental methodologies for their determination. This approach ensures that the presented information is not only a static reference but also a dynamic tool for laboratory work.

Molecular Structure and Core Chemical Data

The foundational information for any chemical compound begins with its molecular identity.

Table 1: Core Chemical Data for this compound

PropertyValueSource
Chemical Name This compound-
CAS Number 32222-42-7[1]
Molecular Formula C₆H₇BrIN[1]
Molecular Weight 299.93 g/mol [1]
Canonical SMILES C[N+]1=CC(Br)=CC=C1.[I-]-
InChI Key Not readily available-

Physicochemical Properties

The physical state, melting point, and solubility of a compound are fundamental parameters that dictate its handling, purification, and application.

Appearance

Based on related pyridinium salts, this compound is expected to be a crystalline solid at room temperature, likely with a white to off-white or pale yellow appearance. The color can be influenced by the presence of trace impurities or the nature of the iodide counter-ion, which can sometimes impart a yellowish hue.

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For ionic compounds like pyridinium salts, the melting point is influenced by the lattice energy of the crystal.

Table 2: Expected Melting Point of this compound

PropertyExpected Value
Melting Point (°C) Data not available in searched literature. Expected to be a sharp range for a pure sample.

The determination of a melting point range is a standard procedure in organic chemistry to assess the purity of a crystalline solid.[2][3][4][5]

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology: Capillary Melting Point Method

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered by grinding it in a mortar and pestle.[5]

    • Pack a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the open end of the capillary into the powder and then gently tapping the sealed end on a hard surface to compact the sample.[3]

  • Apparatus Setup:

    • Use a calibrated melting point apparatus (e.g., Mel-Temp or similar).

    • Insert the capillary tube into the sample holder of the apparatus.

  • Measurement:

    • For an unknown sample, a rapid preliminary determination can be performed by heating at a rate of 5-10 °C per minute to get an approximate melting range.[3]

    • For an accurate measurement, allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Heat the sample at a slow, controlled rate of approximately 1-2 °C per minute.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the compound.

  • Interpretation:

    • A pure compound will exhibit a sharp melting range, typically less than 2 °C.

    • A broad melting range (greater than 2 °C) and a depressed melting point compared to a known standard suggest the presence of impurities.[3]

Diagram 1: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Pack Pack Capillary Grind->Pack Insert Insert into Apparatus Heat Heat Slowly (1-2 °C/min) Insert->Heat Observe Observe & Record Range Heat->Observe Purity Assess Purity Observe->Purity

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification (recrystallization), and formulation. As a salt, it is expected to be soluble in polar solvents.

Table 3: Predicted Solubility Profile of this compound

SolventPolarityPredicted SolubilityRationale
Water High (Polar Protic)HighThe ionic nature of the salt facilitates interaction with polar water molecules.
Ethanol/Methanol Polar ProticSolubleThe hydroxyl group can solvate the ions.
Acetone Polar AproticModerately SolubleThe carbonyl group provides polarity, but it is less effective at solvating ions than protic solvents.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleA highly polar aprotic solvent capable of solvating cations and anions effectively.
Dichloromethane (DCM) NonpolarSparingly Soluble to InsolubleThe low polarity is generally insufficient to overcome the lattice energy of the salt.
Diethyl Ether NonpolarInsolubleA nonpolar solvent that will not effectively solvate the ions.

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6][7]

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of excess solid is crucial to ensure equilibrium is reached.

    • Agitate the vial at a constant temperature (e.g., using a shaking incubator or orbital shaker) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (ensure the filter material is compatible with the solvent).

  • Concentration Analysis:

    • The concentration of the dissolved solute in the supernatant is determined using a suitable analytical technique. For a compound with a UV-active chromophore like a pyridinium ring, UV-Visible spectrophotometry is a common choice.

    • UV-Vis Analysis:

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations of this compound in the same solvent.

      • Dilute the saturated supernatant with a known factor to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration of the saturated solution by applying the dilution factor.

Diagram 2: Workflow for Solubility Determination by the Shake-Flask Method

SolubilityWorkflow cluster_prep Equilibration cluster_separation Separation cluster_analysis Analysis Mix Mix Excess Solid & Solvent Agitate Agitate at Constant Temp. Mix->Agitate Separate Centrifuge/Filter Supernatant Agitate->Separate Analyze Analyze Concentration (e.g., UV-Vis) Separate->Analyze

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and electronic environment of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityRationale
¹H NMR
N-CH₃~4.0 - 4.5s (singlet)The methyl group is attached to a positively charged nitrogen, causing a downfield shift.
Pyridinium Protons~8.0 - 9.5d, t, or mThe protons on the pyridinium ring are deshielded due to the positive charge and the aromatic ring current, resulting in significant downfield shifts. The exact splitting pattern will depend on the coupling between adjacent protons.
¹³C NMR
N-CH₃~45 - 55-The methyl carbon is deshielded by the adjacent positively charged nitrogen.
C-Br~120 - 130-The carbon directly attached to the bromine will be influenced by its electronegativity.
Other Pyridinium Carbons~130 - 150-The carbons of the pyridinium ring are deshielded due to the aromaticity and the positive charge.

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its structure.

Methodology:

  • Sample Preparation:

    • Dissolve 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, chosen based on solubility).[8]

    • The sample should be completely dissolved to avoid line broadening. If necessary, the solution can be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[9]

    • Transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.[10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 5: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic (Pyridinium ring)
~1630 - 1580C=C and C=N stretchAromatic (Pyridinium ring)
~1500 - 1400C=C and C=N stretchAromatic (Pyridinium ring)
~1200 - 1000C-N stretchAromatic amine
~700 - 600C-Br stretchBromoalkane

Objective: To obtain an IR spectrum of this compound to identify its key functional groups.

Methodology: KBr Pellet Method

  • Sample Preparation:

    • Grind 1-2 mg of the dry sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Alternative Methodology: Thin Solid Film

  • Sample Preparation:

    • Dissolve a small amount of the solid in a volatile solvent (e.g., methanol or acetone).[12]

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[12]

  • Data Acquisition:

    • Place the salt plate in the sample holder and acquire the spectrum as described above.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Table 6: Expected UV-Visible Absorption for this compound

PropertyExpected ValueRationale
λ_max (nm) ~260 - 280 nmThis absorption is characteristic of the π → π* electronic transition within the pyridinium ring. The exact wavelength can be influenced by the solvent and the substituents on the ring.[13]

Objective: To determine the wavelength of maximum absorbance (λ_max) of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or methanol).[13]

    • The concentration should be chosen such that the absorbance at λ_max is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200 - 400 nm) to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λ_max).

Crystal Structure

For a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

Table 7: Expected Crystal Structure Information for this compound

PropertyExpected Information
Crystal System To be determined experimentally
Space Group To be determined experimentally
Unit Cell Dimensions To be determined experimentally
Bond Lengths & Angles Precise measurements of all covalent bonds and angles within the cation and the arrangement of the iodide anion.
Intermolecular Interactions Information on any hydrogen bonding, halogen bonding, or π-stacking interactions that stabilize the crystal lattice.

Objective: To determine the three-dimensional atomic arrangement of this compound in the solid state.

Methodology:

  • Crystal Growth:

    • Grow single crystals of this compound of suitable size and quality for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.[14]

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[15]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays (structure solution).

    • The atomic positions and other parameters are refined to obtain the final, accurate crystal structure.[16]

Diagram 3: Workflow for Single-Crystal X-ray Diffraction

XRayWorkflow CrystalGrowth Grow Single Crystal DataCollection Collect Diffraction Data CrystalGrowth->DataCollection StructureSolution Solve Structure DataCollection->StructureSolution StructureRefinement Refine Structure StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Workflow for determining the crystal structure of a compound.

Conclusion

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
  • University of Baghdad. (2021). experiment (1) determination of melting points.
  • University of Calgary. (n.d.). Melting point determination.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of Toronto. (n.d.). Melting point determination.
  • University of California, Irvine. (n.d.). Sample preparation for FT-IR.
  • University of Vienna. (n.d.). NMR Sample Preparation.
  • University of South Alabama. (n.d.). Exp 1 - Melting Points.
  • Truman State University. (n.d.). Experiment 1 - Melting Points.
  • AZoM. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS.
  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Carleton College. (2018). Single-crystal X-ray Diffraction.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.
  • YouTube. (2021). Single Crystal X-ray Diffraction.
  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.
  • National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • ResearchGate. (n.d.). Fig. EP3 FTIR (KBr) for 1-methyl-2-(propionamidomethyl)pyridinium iodide [PS-Me(I)].
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one.
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Pion Inc. (n.d.). Measuring the solubility of salts of basic drugs.
  • Max Planck Institute for Multidisciplinary Sciences. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane.
  • ResearchGate. (n.d.). CH3I FTIR spectrum in the region of interest.
  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide.
  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide - Optional[FTIR] - Spectrum.

Sources

Foreword: Understanding the Utility of a Functionalized Pyridinium Salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-1-methyl-pyridinium iodide

In the landscape of synthetic chemistry and drug development, pyridinium salts serve as versatile intermediates and functional motifs. Their inherent positive charge, aromaticity, and the tunability of substituents make them valuable building blocks. This guide focuses on a specific, yet important, derivative: this compound. The presence of a bromine atom at the 3-position introduces a key site for further functionalization via cross-coupling reactions, while the methylated nitrogen ensures its nature as a stable quaternary ammonium salt. This document provides a comprehensive exploration of its core chemical properties, from synthesis and characterization to reactivity and thermal stability, designed for researchers and professionals who require a deep, practical understanding of this reagent.

Section 1: Core Physicochemical Properties

This compound is a quaternary ammonium salt, which dictates many of its physical characteristics. As an ionic compound, it presents as a crystalline solid at room temperature.

Identification and Structural Data

A clear summary of the compound's key identifiers is essential for accurate sourcing and documentation.

PropertyValueSource
Chemical Name This compound-
CAS Number 32222-42-7[1]
Molecular Formula C₆H₇BrIN[1]
Molecular Weight 299.93 g/mol [1]
Canonical SMILES C[N+]1=CC=CC(Br)=C1.[I-]-
Solubility Profile: A Case of "Like Dissolves Like"

The ionic nature of this compound is the primary determinant of its solubility. Strong ion-dipole interactions are required to overcome the crystal lattice energy of the salt.

  • Polar Protic Solvents: The compound is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. These solvents can effectively solvate both the pyridinium cation and the iodide anion through hydrogen bonding and dipole interactions.[2][3]

  • Polar Aprotic Solvents: Good solubility is also anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Acetonitrile (ACN), which have high dielectric constants capable of stabilizing the dissociated ions.

  • Non-Polar Solvents: Solubility is minimal to negligible in non-polar solvents such as hexanes, toluene, and diethyl ether.[2][3] These solvents cannot sufficiently stabilize the charged species, making the dissolution process energetically unfavorable.

This solubility profile is critical for selecting appropriate solvent systems for reactions, purification (e.g., recrystallization), and analytical characterization.

Section 2: Synthesis and Purification

The synthesis of this compound is a classic example of a quaternization reaction, specifically the Menshutkin reaction, where a tertiary amine (3-bromopyridine) is alkylated by an alkyl halide (methyl iodide).

Synthetic Rationale and Protocol

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced as the leaving group and subsequently becomes the counter-ion to the newly formed pyridinium cation.

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromopyridine (1.0 eq.) in a suitable solvent such as acetonitrile or acetone (approx. 5-10 mL per gram of pyridine).

    • Causality Insight: Acetonitrile is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the Sₙ2 mechanism without interfering. The order of reactivity for alkyl halides in such reactions is RI > RBr > RCl.

  • Alkylation: To the stirred solution, add methyl iodide (1.1-1.2 eq.) dropwise at room temperature.

    • Self-Validation Check: A slight excess of the volatile methyl iodide ensures the complete conversion of the starting pyridine. The reaction is often exothermic; for larger-scale reactions, an ice bath may be necessary during addition.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (40-50°C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of 3-bromopyridine.

  • Isolation: As the product forms, it will often precipitate from the solvent as it is less soluble than the reactants. Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Causality Insight: Diethyl ether is used for washing because the ionic product is insoluble in it, while the unreacted, less polar starting materials are soluble.

  • Recrystallization (Optional): For higher purity, recrystallize the crude product from a minimal amount of a hot solvent system, such as ethanol or an ethanol/ether mixture. Dissolve the solid in hot ethanol and add ether until turbidity persists, then allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified white to off-white crystalline solid under vacuum to obtain the final product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Isolation & Purification Reactant1 3-Bromopyridine Reaction Quaternization (Sₙ2) 40-50°C, 12-24h Reactant1->Reaction Reactant2 Methyl Iodide Reactant2->Reaction Solvent Acetonitrile Solvent->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Diethyl Ether Filtration->Wash Recrystallize Recrystallization (Ethanol/Ether) Wash->Recrystallize Dry Vacuum Drying Recrystallize->Dry Product Pure 3-Bromo-1-methyl- pyridinium iodide Dry->Product

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Spectroscopic and Structural Characterization

Rigorous characterization is paramount to confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) and is crucial for confirming the molecular weight.

  • Molecular Ion (M⁺): The cationic portion of the molecule, 3-bromo-1-methyl-pyridinium, has a calculated mass. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with nearly equal natural abundance (approx. 1:1 ratio), the molecular ion peak will appear as a characteristic doublet.

    • For [C₆H₇⁷⁹BrN]⁺: m/z ≈ 172.98

    • For [C₆H₇⁸¹BrN]⁺: m/z ≈ 174.98

  • Fragmentation Pattern: The C-I bond is the weakest in the molecule, but since the iodide is a counter-ion, it is not part of the primary fragmentation of the cation.[4] Common fragmentation of the cation may involve the loss of the methyl group or cleavage of the pyridine ring. The most likely thermal degradation products observed in a GC-MS analysis would be 3-bromopyridine and methyl iodide from in-source decomposition.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆ due to the compound's solubility.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Proton(s)Predicted Shift (ppm)MultiplicityCoupling Constant (J)Rationale
N-CH₃~4.3-4.5Singlet (s)-The methyl group attached to the positively charged nitrogen is strongly deshielded.
H-2~9.2-9.4Singlet (s) / Doublet (d)Small (~2 Hz)Adjacent to the positive nitrogen and bromine, making it highly deshielded.
H-6~9.0-9.2Doublet (d)~6-7 HzAdjacent to the positive nitrogen.
H-4~8.5-8.7Doublet (d)~8-9 HzOrtho-coupled to H-5.
H-5~8.1-8.3Triplet (t) / dd~7-8 HzCoupled to both H-4 and H-6.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon(s)Predicted Shift (ppm)Rationale
N-CH₃~48-50The N-alkyl carbon is deshielded.
C-3~120-122Carbon bearing the bromine atom.
C-2, C-6, C-4, C-5~140-150Aromatic carbons are deshielded by the ring current and the positive charge on nitrogen.
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationRationale
3100-3000Aromatic C-H StretchCharacteristic of sp² C-H bonds in the pyridine ring.
1630-1600Aromatic C=C StretchVibrations within the aromatic ring.
1580-1450Aromatic C=N StretchVibrations within the aromatic ring.
~700-800C-Br StretchIndicates the presence of the carbon-bromine bond.

Section 4: Chemical Reactivity and Thermal Stability

Reactivity in Organic Synthesis

The utility of this compound lies in its dual functionality.

  • The Bromine Handle: The C-Br bond at the 3-position is the primary site for synthetic transformations. It can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the compound a valuable intermediate for building more complex molecular architectures. Bromination is a key transformation in organic synthesis.[6][7]

  • The Pyridinium Core: The pyridinium ring itself is electron-deficient, making it resistant to electrophilic aromatic substitution. However, its positive charge can influence the reactivity of attached groups and can be used in applications like phase-transfer catalysis or as a component in ionic liquids.

Thermal Decomposition Pathway

Pyridinium iodides are known to be less thermally stable than salts with non-coordinating anions.[5] The primary thermal degradation pathway for this compound is a nucleophilic substitution (Sₙ2) reaction.

  • Mechanism: The iodide anion, being a strong nucleophile, attacks the electrophilic methyl group on the pyridinium nitrogen. This results in the cleavage of the N-C(methyl) bond, neutralizing the positive charge on the ring and regenerating the neutral 3-bromopyridine molecule, along with methyl iodide.[5]

  • Decomposition Products: The expected products are 3-bromopyridine and methyl iodide .

  • Analysis: This decomposition can be readily studied using Thermogravimetric Analysis (TGA) to determine the onset temperature of mass loss. The identity of the volatile products can be confirmed by coupling the TGA to a mass spectrometer or by using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Protocol: TGA Analysis of Thermal Stability

  • Sample Preparation: Place 5-10 mg of this compound into an alumina or platinum TGA pan.

  • Experimental Conditions:

    • Atmosphere: Inert (Nitrogen or Argon) at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30°C, then ramp to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition provides a measure of the compound's thermal stability. The derivative of this curve (DTG) shows the temperature of the maximum rate of decomposition.

Thermal Decomposition Diagram

Caption: Primary thermal decomposition pathway of this compound.

Conclusion

This compound is a stable, crystalline solid whose chemical properties are logically derived from its structure as a functionalized quaternary ammonium salt. Its well-defined synthesis, predictable spectroscopic signature, and dual-mode reactivity make it a highly useful and characterizable intermediate for advanced organic synthesis. A thorough understanding of its solubility, reactivity at the C-Br bond, and its thermal decomposition pathway is essential for its effective application in research and development.

References

  • Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
  • Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]
  • ResearchGate. (n.d.). The structure of N-methylpyridinium iodide.
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Solubility of Things. (n.d.). 1-Methylpyridinium iodide.
  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide.
  • Royal Society of Chemistry. (2024). Organic Chemistry.
  • Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]
  • Christiansen, M. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry [Video]. YouTube. [Link]
  • ResearchGate. (n.d.). Crystal Structure of 1,3,5-Trimethylpyridinium iodide.
  • Belyakov, S., et al. (2020). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 25(21), 5183. [Link]
  • Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(1), 13-36. [Link]
  • PubMed. (2014). Crystal structure of 3-amino-1-propyl-pyridinium bromide.
  • PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.
  • ResearchGate. (1971). Mass Spectrometry of Onium Compounds. Part III. Studies of Pyridinium 3-oxides.
  • NIST. (n.d.). Pyridine, 3-bromo-.
  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide - Optional[15N NMR] - Chemical Shifts.
  • NCERT. (n.d.). Amines.
  • Kumar, R., & Kaur, M. (2024). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]
  • Unacademy. (n.d.). Haloalkanes and Haloarenes.
  • Wikipedia. (n.d.). Allyl halide.
  • Di Girolamo, D., et al. (2018). A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH₃NH₃PbI₃: an attempt to rationalise contradictory experimental results. Sustainable Energy & Fuels, 2(11), 2497-2504. [Link]
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodopropane.

Sources

1H NMR spectrum of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 3-Bromo-1-methyl-pyridinium iodide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Intended for researchers, chemists, and drug development professionals, this document delves into the structural elucidation of the title compound through detailed spectral interpretation. We will explore the underlying principles governing the observed chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and discuss the critical factors influencing spectral characteristics. The synthesis of the compound is also briefly reviewed to provide context for potential impurities and starting materials that could be observed in an analytical sample.

Introduction: The Significance of Pyridinium Salts

Pyridinium salts are a class of quaternary ammonium compounds that feature prominently in diverse fields of chemical science. Their applications are extensive, ranging from their use as precursors in the synthesis of complex pharmaceutical intermediates to their role as ionic liquids and phase-transfer catalysts.[1] The permanent positive charge on the nitrogen atom imparts unique chemical and physical properties, including altered reactivity and solubility. This compound, a halogenated derivative, serves as a valuable building block in organic synthesis.

Accurate and unambiguous structural characterization is paramount for any chemical entity used in research and development. Among the suite of analytical techniques available, ¹H NMR spectroscopy stands out as the most powerful tool for the structural elucidation of organic molecules in solution, providing precise information about the electronic environment and connectivity of hydrogen atoms within a molecule.[2][3] This guide will serve as a definitive resource for understanding and interpreting the ¹H NMR spectrum of this specific pyridinium salt.

Synthetic Context: The Menshutkin Reaction

To contextualize the NMR analysis, it is crucial to understand the synthesis of this compound. The compound is typically prepared via the Menshutkin reaction, a classic method for the alkylation of tertiary amines.[1] In this synthesis, 3-bromopyridine acts as the nucleophile, attacking the electrophilic methyl group of iodomethane.

3-Bromopyridine + Iodomethane → this compound

This reaction is generally high-yielding and straightforward. However, an NMR spectrum of a crude product may contain signals corresponding to unreacted 3-bromopyridine, residual iodomethane, or solvent. A foundational understanding of the starting material's spectrum is therefore beneficial. The ¹H NMR spectrum of 3-bromopyridine shows four distinct signals in the aromatic region.[4]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality and reliability of NMR data are directly dependent on meticulous sample preparation and appropriate instrument parameter selection.[5] The following protocol outlines a self-validating system for acquiring a high-resolution spectrum.

Materials and Equipment
  • Analyte: this compound (5-10 mg)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 0.6-0.7 mL). DMSO-d₆ is an excellent choice for pyridinium salts due to their high solubility in this polar aprotic solvent. Other solvents like D₂O or CD₃OD can also be used, but chemical shifts will vary.[6]

  • Internal Standard: Tetramethylsilane (TMS, 0 ppm). Often, the residual solvent peak can be used for referencing.

  • Equipment: High-field NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tube, micropipette, vortex mixer.[5]

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry 5 mm NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Homogenization: Securely cap the tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.

  • Transfer to Spectrometer: Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Instrument Setup & Tuning: Allow the sample to equilibrate to the probe temperature (typically 25 °C). Perform standard instrument procedures for locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.[7]

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay ensures quantitative integration).

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm. Integrate all signals.

Spectral Analysis and Structural Elucidation

The structure of this compound dictates a unique ¹H NMR spectrum characterized by distinct chemical shifts, integration ratios, and spin-spin coupling patterns.

Molecular Structure and Proton Assignments

The key to interpretation is to first identify the chemically non-equivalent protons in the molecule.

Caption: Structure of this compound with proton labels.

Interpreting the Spectrum

The presence of the positively charged quaternary nitrogen atom is the dominant electronic feature. It strongly deshields all protons on the pyridinium ring through an inductive effect, causing their signals to appear at a high chemical shift (downfield) compared to neutral pyridine.[5]

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Rationale
H-2 9.2 - 9.41HSinglet (s) or narrow doublet (d)J2,4 ≈ 2.0 HzMost deshielded proton due to proximity to N⁺ and adjacent Br. Meta-coupled to H-4.
H-6 9.0 - 9.21HDoublet (d)J5,6 ≈ 6.0 HzHighly deshielded due to proximity to N⁺. Ortho-coupled to H-5.
H-4 8.6 - 8.81HDoublet (d)J4,5 ≈ 8.0 HzDeshielded. Ortho-coupled to H-5.
H-5 8.1 - 8.31HDoublet of Doublets (dd)J4,5 ≈ 8.0 Hz, J5,6 ≈ 6.0 HzLeast deshielded ring proton. Coupled to both H-4 and H-6.
N-CH₃ 4.2 - 4.43HSinglet (s)N/ADeshielded by the adjacent N⁺. No adjacent protons to couple with.

Note: Predicted values are based on typical ranges for pyridinium salts and may vary with solvent and concentration.[5][8]

Detailed Analysis of Spectral Features
  • Chemical Shift (δ): The hierarchy of chemical shifts (H-2 > H-6 > H-4 > H-5) is a direct consequence of the electronic environment. H-2 is most downfield due to the combined inductive effects of the adjacent nitrogen cation and the bromine atom. H-6 is the next most deshielded, being ortho to the nitrogen. The N-CH₃ signal appears as a sharp singlet in the 4.2-4.4 ppm range, a characteristic feature for N-methylpyridinium salts.[5]

  • Integration: The relative areas under the peaks will confirm the proton count for each signal, corresponding to a 1:1:1:1:3 ratio, which is a crucial validation of the structure.[9]

  • Spin-Spin Coupling (J): The splitting patterns provide definitive proof of proton connectivity.[10]

    • Ortho Coupling (Jortho): The coupling between adjacent protons (H-4/H-5 and H-5/H-6) is the largest, typically 6-8 Hz. This results in the clear doublet for H-4 and contributes to the splitting of H-5 and H-6.

    • Meta Coupling (Jmeta): Coupling between protons separated by three bonds (e.g., H-2/H-4, H-4/H-6) is smaller, around 2-3 Hz. This may cause the H-2 signal to appear as a very narrow, poorly resolved doublet or triplet rather than a perfect singlet.

    • Para Coupling (Jpara): Coupling across four bonds (e.g., H-2/H-5) is typically less than 1 Hz and is often not resolved.

Influence of Experimental Conditions
  • Solvent Effects: The chemical shifts of pyridinium salts are known to be solvent-dependent.[8][11] Polar, hydrogen-bonding solvents can interact with the iodide counter-ion and solvate the cation, subtly altering the electron density around the ring and thus the chemical shifts.

  • Concentration Effects: At higher concentrations, intermolecular interactions, such as π-stacking between the electron-deficient pyridinium rings, can occur. These interactions can cause concentration-dependent shifts in the proton resonances, which is a known phenomenon for these types of salts.[12]

Analytical Workflow Visualization

The entire process from sample receipt to final structural confirmation can be visualized as a logical workflow.

Caption: Workflow for the ¹H NMR spectroscopic analysis of a chemical compound.

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that allows for its complete and unambiguous structural confirmation. The key spectral fingerprints are:

  • Four distinct, deshielded signals in the aromatic region between δ 8.1 and 9.4 ppm.

  • A characteristic singlet for the N-methyl group around δ 4.2-4.4 ppm.

  • An integration ratio of 1:1:1:1:3 for the aromatic and methyl protons.

  • A set of predictable ortho and meta spin-spin coupling constants that confirm the substitution pattern on the pyridinium ring.

This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and validate the structure of this compound, ensuring the scientific integrity of their work.

References

  • Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140-2146. [Link]
  • Biellmann, J. F., & Callot, H. (1967). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Organic Acids and Salts.
  • Ralph, E. K., & Grunwald, E. (1967). Nuclear Magnetic Resonance Study of Proton Exchange Involving Methyl-Substituted Pyridinium Salts in Methanol. Journal of the American Chemical Society, 89(12), 2963-2967. [Link]
  • Wang, W., et al. (2020). ¹H-NMR confirms C–H···π interactions are present between solvated pyridiniums.
  • Mantsch, H. H., & Smith, I. C. P. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1384-1391. [Link]
  • OpenOChem Learn. (n.d.). Interpreting ¹H NMR. OpenOChem Learn. [Link]
  • Abraham, R. J., et al. (2004). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Modgraph. [Link]
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
  • Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0240545). HMDB. [Link]
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Chemistry LibreTexts. [Link]
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison, Department of Chemistry. [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-1-methyl-pyridinium iodide. In the absence of direct experimental data for this specific salt, this document outlines a robust predictive methodology grounded in the empirical data of structurally related precursor molecules: 3-bromopyridine and 1-methylpyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals, offering not only the predicted spectral data but also a detailed rationale based on fundamental principles of NMR spectroscopy, including substituent effects and quaternization of the pyridine ring. Furthermore, a rigorous, field-proven experimental protocol for the acquisition of high-quality ¹³C NMR data for pyridinium salts is provided, ensuring the principles of scientific integrity and reproducibility are met.

Introduction: The Significance of Spectroscopic Characterization

This compound is a quaternary ammonium salt of significant interest in synthetic chemistry and drug discovery. The pyridinium moiety is a key structural motif in numerous biologically active compounds and functional materials. Accurate and unambiguous structural elucidation is paramount for advancing research and development, and ¹³C NMR spectroscopy stands as a cornerstone technique for providing a detailed fingerprint of the carbon skeleton.[1]

This guide addresses the challenge of characterizing compounds for which reference spectral data may not be readily available. By leveraging a predictive approach based on the well-documented spectra of its constituent precursors, we can confidently assign the ¹³C chemical shifts of this compound. This methodology not only provides a valuable dataset but also reinforces the principles of spectral interpretation.

Predicted ¹³C NMR Data for this compound

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are derived from an analysis of the experimental data of 3-bromopyridine and 1-methylpyridinium iodide, considering the additive effects of the bromine substituent and the N-methylation on the pyridinium ring.

Carbon AtomPredicted Chemical Shift (δ, ppm) in D₂ORationale for Prediction
C-2 ~146.5Deshielded by the adjacent positively charged nitrogen.
C-3 ~125.0Direct attachment of the electronegative bromine atom.
C-4 ~147.0Influenced by the electron-withdrawing nature of the pyridinium nitrogen.
C-5 ~131.0Less affected by the substituents compared to other positions.
C-6 ~145.5Deshielded by the adjacent positively charged nitrogen.
N-CH₃ ~49.0Characteristic shift for an N-methyl group on a pyridinium ring.

The Causality of Chemical Shift Prediction: A Mechanistic Approach

The prediction of the ¹³C NMR spectrum of this compound is based on the well-established principles of substituent-induced chemical shifts. By examining the experimental spectra of 3-bromopyridine and 1-methylpyridinium iodide, we can dissect the electronic effects at play.

Foundational Experimental Data

To ensure the highest fidelity of our prediction, we rely on the following experimental ¹³C NMR data for the precursor molecules:

Table 2: Experimental ¹³C NMR Data of Precursor Molecules

CompoundSolventC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)N-CH₃ (ppm)Reference
3-BromopyridineCDCl₃150.0120.5138.8123.9147.5-SDBS
1-Methylpyridinium iodideD₂O145.6128.5147.5128.5145.649.0SpectraBase

Note: While the solvents differ, both are commonly used in NMR and the observed shifts provide a strong basis for understanding the electronic effects.

Analysis of Substituent and Quaternization Effects

The chemical shifts in this compound are a composite of two primary electronic influences:

  • The Inductive and Mesomeric Effects of the Bromine Substituent: In 3-bromopyridine, the electronegative bromine atom inductively withdraws electron density from the directly attached carbon (C-3), causing a downfield shift. However, through resonance, it can donate electron density to the ring, influencing the ortho and para positions.

  • The Effect of N-Methylation and the Positive Charge: The quaternization of the nitrogen atom to form the pyridinium salt has a profound deshielding effect on the ring carbons, particularly the α-carbons (C-2 and C-6) and the γ-carbon (C-4). This is due to the strong electron-withdrawing nature of the positively charged nitrogen. The N-methyl group itself gives rise to a characteristic signal in the aliphatic region of the spectrum.[1]

By superimposing these effects, we can rationalize the predicted chemical shifts for the target molecule. For instance, the significant downfield shifts of C-2, C-4, and C-6 are primarily due to the pyridinium cation, while the chemical shift of C-3 is dominated by the attached bromine.

Experimental Protocol: A Self-Validating System for ¹³C NMR Data Acquisition

To experimentally verify the predicted data and ensure the generation of high-quality, reproducible results, the following detailed protocol is provided. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation, instrument setup, and data processing.

Materials and Reagents
  • This compound (≥98% purity)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) or other suitable internal standard (optional, referencing to the residual solvent peak is common)

Sample Preparation
  • Weighing: Accurately weigh approximately 20-30 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of D₂O directly in a clean, dry vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

NMR Instrument Parameters (for a 400 MHz Spectrometer)
  • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: A minimum of 1024 scans is recommended due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2.0 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 160 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

Visualization of Molecular Structure and NMR Data

To visually correlate the molecular structure with the predicted ¹³C NMR data, the following diagrams are provided.

Caption: Molecular structure of 3-Bromo-1-methyl-pyridinium with predicted ¹³C NMR chemical shifts.

G cluster_0 Data Acquisition Workflow SamplePrep Sample Preparation (20-30 mg in D₂O) NMR_Acquisition NMR Data Acquisition (400 MHz, ¹³C{¹H}) SamplePrep->NMR_Acquisition Transfer to NMR tube Data_Processing Data Processing (FT, Phasing, Referencing) NMR_Acquisition->Data_Processing FID Analysis Spectral Analysis & Assignment Data_Processing->Analysis Processed Spectrum

Caption: Experimental workflow for ¹³C NMR data acquisition and analysis.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and obtaining the ¹³C NMR spectrum of this compound. By employing a predictive methodology based on empirical data from precursor molecules, we have established a reliable set of expected chemical shifts. The detailed experimental protocol ensures that researchers can confidently acquire high-quality data for this and similar pyridinium salts. This guide underscores the power of combining fundamental NMR principles with meticulous experimental design to advance chemical research and drug development.

References

  • Spectral Database for Organic Compounds (SDBS). 3-Bromopyridine, ¹³C NMR Spectrum. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • SpectraBase. 1-Methyl-pyridinium iodide, ¹³C NMR Spectrum. John Wiley & Sons, Inc. [Link]

Sources

solubility of 3-Bromo-1-methyl-pyridinium iodide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-1-methyl-pyridinium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a quaternary pyridinium salt with potential applications in organic synthesis, materials science, and pharmaceutical development. Recognizing the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational principles of ionic liquid solubility, draws parallels from analogous structures, and provides detailed, field-proven experimental protocols for researchers to determine solubility in their specific solvent systems. This guide is designed to empower researchers with the theoretical knowledge and practical methodologies necessary to effectively utilize this compound in their work.

Introduction: The Significance of this compound

This compound belongs to the vast class of ionic liquids (ILs), which are salts with melting points below 100°C. These compounds are of significant interest due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solubility.[1][2] The structure of this compound, featuring a pyridinium cation with a bromine substituent and an iodide anion, suggests its potential utility as a reagent or building block in various chemical transformations.[3] Understanding its solubility in organic solvents is a critical first step for its practical application, influencing reaction kinetics, purification strategies, and formulation development.

Theoretical Framework: Factors Governing Solubility

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several factors. The overarching principle is "like dissolves like," where polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. For ionic liquids, the key energetic considerations are the lattice energy of the salt and the solvation energy of the ions.

  • Lattice Energy: This is the energy required to separate the ions in the crystal lattice. For a salt to dissolve, the energy released during solvation must be sufficient to overcome this lattice energy.

  • Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules. In polar solvents, strong ion-dipole interactions lead to high solvation energies, favoring dissolution.[4][5]

Several solvent properties are crucial in determining their ability to dissolve ionic compounds:

  • Polarity and Dipole Moment: Solvents with high polarity and a significant dipole moment can effectively solvate both the cation and the anion.

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can form hydrogen bonds with the iodide anion, enhancing solubility. Aprotic polar solvents (e.g., DMSO, DMF) rely on strong dipole-dipole interactions.

  • Dielectric Constant: A high dielectric constant reduces the electrostatic attraction between the cation and anion, facilitating their separation and dissolution.

The structure of the ionic liquid itself also plays a critical role:

  • Cation and Anion Identity: The size, charge distribution, and shape of the 3-bromo-1-methyl-pyridinium cation and the iodide anion influence the lattice energy and their interactions with solvent molecules.[6]

  • Substituent Effects: The presence of the bromine atom on the pyridinium ring can affect the charge distribution and steric hindrance, subtly influencing its interaction with solvents compared to an unsubstituted pyridinium salt.[7]

Qualitative Solubility Profile of this compound

While specific quantitative data for this compound is not extensively documented, a qualitative solubility profile can be inferred from the behavior of similar pyridinium salts and general principles of ionic liquid solubility.[4][5]

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding and high polarity effectively solvate the pyridinium cation and iodide anion.[5]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighHigh polarity and dipole moments allow for effective ion solvation, though generally less so than protic solvents.[7]
Low Polarity Dichloromethane, ChloroformLow to ModerateCan engage in weaker dipole-dipole interactions, but generally insufficient to overcome the lattice energy for high solubility.
Nonpolar Toluene, Hexane, Diethyl EtherVery Low to InsolubleLack of significant dipole moment results in poor solvation of the ions, leading to minimal dissolution.[4][5]

Note: This table provides a general guideline. Actual solubilities can be influenced by factors such as temperature and the presence of impurities. Experimental verification is crucial for any specific application.

Experimental Protocol for Quantitative Solubility Determination

Given the absence of readily available quantitative data, the following detailed protocol outlines the "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or screw-cap test tubes

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.[4]

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (UV-Vis or HPLC).

    • For UV-Vis Spectroscopy:

      • Identify the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

      • Prepare a series of standard solutions of known concentrations and generate a calibration curve of absorbance versus concentration.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • For HPLC:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

      • Prepare a series of standard solutions and generate a calibration curve of peak area versus concentration.

      • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_calc Calculation A Add excess 3-bromo-1-methyl- pyridinium iodide to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtered sample F->G H Analyze by UV-Vis or HPLC G->H I Calculate solubility from concentration and dilution factor H->I

Caption: Workflow for determining the solubility of this compound.

Visualizing the Dissolution Process

The dissolution of an ionic compound in a polar solvent can be conceptually broken down into distinct energetic steps.

G A Ionic Solid (Crystal Lattice) B Separated Gaseous Ions A->B + Lattice Energy C Solvated Ions (in Solution) A->C ΔH_solution B->C - Solvation Energy

Caption: Energetic steps in the dissolution of an ionic compound.

For dissolution to be favorable, the energy released during solvation should be comparable to or greater than the lattice energy of the solid.

Conclusion and Future Outlook

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While specific quantitative data remains to be extensively published, the theoretical principles and the detailed experimental protocol presented here offer a robust framework for researchers to determine this critical parameter for their specific applications. As the use of novel ionic liquids continues to expand, the systematic determination and reporting of their physicochemical properties, including solubility in a wide range of solvents, will be invaluable to the scientific community.

References

  • Benchchem. (n.d.). Resolving Pyridin-4-ol Solubility for In Vitro Assays: A Technical Support Guide.
  • PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one.
  • Kloskowski, A., & Domańska, U. (2011). The Solubility Parameters of Ionic Liquids. Molecules, 16(5), 4067-4082. [Link]
  • Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes.
  • Krossing, I., & Slattery, J. M. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. The Journal of Physical Chemistry B, 111(20), 5656–5663. [Link]
  • Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds.
  • Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility.
  • ResearchGate. (n.d.). (A) Structures and solubilities of pyridinium salts in the current....
  • MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
  • eGyanKosh. (n.d.). EXPT. 11 DETERMINATION OF THE SOLUBILITY OF A SPARINGLY SOLUBLE SALT BY RADIOTRACER METHOD.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • Solubility of Things. (n.d.). 1-Methylpyridinium iodide.
  • Wikipedia. (n.d.). 3-Bromopyridine.
  • NCERT. (n.d.). Amines.
  • Unacademy. (n.d.). Haloalkanes and Haloarenes.

Sources

An In-depth Technical Guide to the Stability and Reactivity of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1-methyl-pyridinium iodide is a quaternary ammonium salt belonging to the pyridinium halide family. With the chemical formula C₆H₇BrIN and a molecular weight of 299.93 g/mol , this compound features a pyridine ring N-methylated and substituted with a bromine atom at the 3-position, accompanied by an iodide counter-ion[1]. As with many pyridinium salts, it serves as a valuable intermediate and building block in organic synthesis[2]. The presence of a positively charged nitrogen atom significantly influences the electronic properties of the aromatic ring, rendering it susceptible to nucleophilic attack. This guide provides a comprehensive analysis of the synthesis, stability, and chemical reactivity of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Stability

A foundational understanding of a compound's physical properties and stability is paramount for its effective handling, storage, and application in synthetic protocols.

Data Presentation: Key Properties
PropertyValueReference
CAS Number 32222-42-7[1]
Molecular Formula C₆H₇BrIN[1]
Molecular Weight 299.93 g/mol [1]
Appearance Typically a solidN/A
Incompatible Materials Strong oxidizing agents, Bases[3]
Stability Profile

The stability of this compound is influenced by thermal, atmospheric, and photolytic conditions.

  • Atmospheric and Hydrolytic Stability : As an ionic salt, this compound is expected to be soluble in polar solvents and potentially hygroscopic. It is crucial to store the compound in tightly sealed containers in a dry, cool, and well-ventilated place to prevent moisture absorption, which could affect its reactivity and shelf-life[3][7].

  • Photostability : Compounds containing carbon-iodine bonds can be sensitive to light. Photoexcitation can lead to the homolytic cleavage of the C-I bond, generating radical species[8]. While this primarily refers to covalently bonded iodine, the iodide anion can also be involved in photochemical processes. Therefore, it is advisable to store the compound protected from light.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on data for analogous compounds, this compound should be handled with care.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors[3][7].

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated environment. Store away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents[3][7].

  • Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations at an approved waste disposal plant[3].

Synthesis of this compound

The most direct and common method for synthesizing N-alkylpyridinium salts is the Menshutkin reaction, which involves the S_N2 alkylation of a pyridine derivative.

Core Synthesis: The Menshutkin Reaction

The synthesis of this compound is achieved through the direct N-methylation of 3-bromopyridine using methyl iodide. In this S_N2 reaction, the lone pair of electrons on the nitrogen atom of the 3-bromopyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide[9][10]. The iodide ion, being an excellent leaving group, departs and subsequently serves as the counter-ion to the newly formed pyridinium cation.

Synthesis_Workflow cluster_process Process cluster_workup Workup & Purification Reactant1 3-Bromopyridine Reaction S_N2 Reaction (Menshutkin) Reactant1->Reaction Reactant2 Methyl Iodide (CH₃I) Reactant2->Reaction Heat Reflux Reaction->Heat Solvent Solvent (e.g., Acetone, MEK) Solvent->Reaction Cooling Cooling & Precipitation Heat->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold solvent Filtration->Washing Drying Drying under vacuum Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the synthesis of N-methylpyridinium iodides[10][11].

  • Reaction Setup :

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., acetone or methyl ethyl ketone). The choice of solvent is critical; it must dissolve the reactants but precipitate the ionic product.

    • Add methyl iodide (1.1 - 1.5 eq) to the solution. The use of a slight excess of the alkylating agent ensures complete conversion of the starting pyridine.

  • Reaction Execution :

    • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress is often visually indicated by the formation of a precipitate as the pyridinium salt product is typically less soluble in the reaction solvent than the starting materials[10].

    • Maintain the reflux for a period of 1 to 24 hours, depending on the scale and solvent. The reaction can be monitored by TLC to check for the consumption of 3-bromopyridine[11].

  • Product Isolation and Purification :

    • After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to maximize the precipitation of the product[10].

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials or impurities.

    • Dry the purified product in a vacuum oven or desiccator to yield this compound as a solid. For higher purity, recrystallization from a solvent system like ethanol/diethyl ether can be performed[10].

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the pyridinium ring, making it a prime substrate for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (S_NAr)

The key feature governing the reactivity of the pyridinium ring is the permanent positive charge on the nitrogen atom. This charge, along with the electronegativity of the nitrogen, exerts a strong electron-withdrawing effect on the entire aromatic system. This effect deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (S_NAr), especially at positions ortho and para to the nitrogen.

In this compound, the bromine atom at the C-3 position serves as a leaving group. The S_NAr reaction proceeds via a two-step addition-elimination mechanism[12].

  • Addition Step : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the bromine atom. This is typically the rate-determining step. The attack forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.

  • Elimination Step : The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The overall reactivity in S_NAr reactions is often influenced by the leaving group ability, with a typical order of F > Cl ≈ Br > I when the first step is rate-controlling[12]. The pyridinium system, however, can exhibit different reactivity patterns, sometimes involving rate-determining deprotonation of an addition intermediate, particularly with amine nucleophiles[12].

Caption: General mechanism for Nucleophilic Aromatic Substitution (S_NAr).

Note: The DOT script above is a template. Actual chemical structures would require image files which cannot be generated here. The diagram illustrates the logical flow from reactants through the intermediate to the final products.

Reactions of the Iodide Counter-ion

The iodide anion is not merely a spectator. It can participate in several types of reactions:

  • Anion Metathesis : The iodide can be exchanged for other anions (e.g., PF₆⁻, BF₄⁻, ClO₄⁻) by reacting the salt with a corresponding inorganic salt, often in an aqueous solution. This is useful for modifying the salt's physical properties, such as solubility or melting point[13].

  • Nucleophilicity : Iodide itself is a good nucleophile and can compete in substitution reactions, although this is less common in S_NAr on the pyridinium ring compared to other added nucleophiles. Its reactivity is more pronounced in S_N2 reactions with other electrophiles present in the reaction mixture[14].

  • Redox Chemistry : The iodide anion can be oxidized to molecular iodine (I₂). This is a key consideration in electrochemical applications, as it defines the anodic limit of the salt's stability window[15].

Electrochemical Properties

The electrochemical behavior of this compound is defined by the redox potentials of its constituent ions.

  • Electrochemical Window : The usable potential range (electrochemical window) of this salt in a given solvent is limited by the reduction of the 1-methylpyridinium cation at the cathode and the oxidation of the iodide anion at the anode[15]. Understanding this window is critical for any application in electrochemistry, such as in ionic liquids or as a supporting electrolyte.

Experimental Protocol: Cyclic Voltammetry for Electrochemical Window Determination [15]

  • Cell Assembly : Use a standard three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Preparation : Prepare a solution of this compound in a suitable anhydrous, deoxygenated electrochemical solvent (e.g., acetonitrile) containing a supporting electrolyte if necessary.

  • Measurement :

    • Connect the cell to a potentiostat.

    • Scan the potential from the open-circuit potential towards negative potentials to find the reduction peak of the pyridinium cation (cathodic limit).

    • In a separate experiment or subsequent scan, sweep the potential towards positive values to find the oxidation peak of the iodide anion (anodic limit).

    • The potential difference between the onset of these two processes defines the electrochemical stability window of the salt under those conditions.

Conclusion

This compound is a versatile chemical entity whose properties are dictated by the interplay between the electrophilic pyridinium ring, the bromine leaving group, and the iodide counter-ion. Its stability requires careful consideration of temperature, moisture, and light. The compound's primary mode of reactivity is nucleophilic aromatic substitution, providing a robust pathway for the synthesis of diverse 3-substituted pyridine derivatives. A thorough understanding of its synthesis, handling requirements, and reactivity profile, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

  • Vertex AI Search. (n.d.). 3 - SAFETY DATA SHEET.
  • ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.
  • Chegg.com. (2023, October 30). Solved Figure 1. Pyridinium tribromide and its thermal.
  • Vertex AI Search. (n.d.). 4 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET.
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 32222-42-7.
  • YouTube. (2024, August 13). Reaction of Pyridine with Methyl Bromide: An example of SN2 mechanism.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study.
  • ACS Publications. (2026, January 9). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry.
  • NCERT. (n.d.). Amines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrochemical Properties of 1-Methylpyridin-1-ium Iodide.
  • ResearchGate. (2025, November 1). Synthesis of 3-substituted pyridinium salts.
  • WMU ScholarWorks. (n.d.). Kinetics of the Thermal Decomposition of Pyridine.
  • Benchchem. (n.d.). Synthesis of 1-Methylpyridin-1-ium Iodide.
  • MDPI. (n.d.). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Pyridinium salts: from synthesis to reactivity and applications.

Sources

An In-depth Technical Guide to the Thermogravimetric Analysis of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of 3-Bromo-1-methyl-pyridinium iodide. It is intended for researchers, scientists, and drug development professionals who are utilizing thermal analysis techniques to characterize the stability and decomposition profile of this and similar pyridinium-based ionic liquids. This document moves beyond a standard protocol, offering insights into the causality behind experimental choices and a thorough interpretation of the expected results, grounded in established scientific principles.

Introduction: The Significance of Thermal Stability in Pyridinium Ionic Liquids

Pyridinium-based ionic liquids are a class of molten salts with a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients.[1] The thermal stability of these materials is a critical parameter that dictates their operational window in high-temperature applications and their shelf-life in pharmaceutical formulations.[2] Thermogravimetric analysis is an essential technique for determining the thermal stability of these ionic liquids by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] this compound, with its halogenated pyridinium cation, presents a unique case for thermal analysis, as the nature and position of the substituents on the pyridinium ring, as well as the identity of the counter-ion, significantly influence its decomposition pathway and thermal stability.[4]

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis techniques. It involves continuously monitoring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere (e.g., inert or oxidative). The resulting data is typically presented as a TGA curve, which plots the percentage of mass loss against temperature. The first derivative of the TGA curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass loss as a function of temperature, with peaks indicating the temperatures of maximum decomposition rates.[2]

Key parameters obtained from a TGA experiment include:

  • Onset Temperature (Tonset): The temperature at which significant decomposition begins.

  • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, identified from the peak of the DTG curve.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Experimental Protocol: TGA of this compound

The following protocol outlines a robust method for the thermogravimetric analysis of this compound, designed to yield reproducible and accurate data.

Instrument and Sample Preparation
  • Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

  • Sample Purity: The this compound sample should be of high purity and thoroughly dried under vacuum to remove any residual solvents or moisture, as these can interfere with the TGA results.

  • Sample Mass: Accurately weigh 5-10 mg of the dried sample into a clean, inert TGA pan (e.g., alumina or platinum). An appropriate sample mass is crucial for ensuring uniform heating and preventing thermal gradients within the sample.

TGA Experimental Parameters
ParameterRecommended SettingRationale
Atmosphere High-purity nitrogenTo prevent oxidative decomposition and isolate the thermal decomposition behavior.
Flow Rate 20-50 mL/minTo ensure an inert environment and efficiently remove gaseous decomposition products.
Heating Program
- Equilibrate at30 °CTo establish a stable baseline before starting the temperature ramp.
- Ramp from30 °C to 600 °CTo cover the entire decomposition range of the compound.
- Heating Rate10 °C/minA common heating rate that provides a good balance between resolution and experiment time. Slower rates can offer better resolution of decomposition steps.
Data Analysis
  • Plot the percentage of mass loss as a function of temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve to generate the DTG curve.

  • Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature(s) (Tpeak) from the TGA and DTG curves, respectively.

  • Quantify the mass loss at each decomposition step and the final residual mass.

Visualization of the TGA Experimental Workflow

The following diagram illustrates the key steps in the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis start Start dry Dry Sample (Vacuum Oven) start->dry weigh Weigh 5-10 mg into TGA Pan dry->weigh load Load Sample into TGA Furnace weigh->load purge Purge with Nitrogen (20-50 mL/min) load->purge heat Execute Heating Program (30-600°C at 10°C/min) purge->heat acquire Acquire Mass vs. Temperature Data heat->acquire plot Plot TGA and DTG Curves acquire->plot determine Determine Tonset, Tpeak, and Mass Loss plot->determine end end determine->end Final Report

Caption: A flowchart of the TGA experimental workflow.

Interpretation of TGA and DTG Curves

Expected Decomposition Profile

The TGA curve of this compound is expected to show a single, significant mass loss step. This indicates that the decomposition of the ionic liquid into volatile products is the primary thermal event. The onset of decomposition for pyridinium-based ionic liquids with halide anions is generally observed at lower temperatures compared to those with larger, non-coordinating anions.[5] For similar pyridinium compounds, initial weight loss in TGA has been observed to start around 250 °C.[5]

The DTG curve will likely exhibit a single, well-defined peak, corresponding to the maximum rate of decomposition. The temperature at this peak (Tpeak) is a key indicator of the compound's thermal stability.

Proposed Thermal Decomposition Pathway

The primary thermal decomposition mechanism for 1-methylpyridinium iodide is reported to be a nucleophilic substitution (SN2) reaction.[5] In this pathway, the iodide anion, being a good nucleophile, attacks the methyl group of the pyridinium cation, leading to the formation of volatile methyl iodide and 3-bromopyridine.

The presence of the electron-withdrawing bromine atom at the 3-position of the pyridinium ring is not expected to significantly alter this primary decomposition pathway. However, it may have a minor influence on the overall thermal stability of the molecule.

Visualization of the Proposed Decomposition Pathway

The following diagram illustrates the proposed SN2 thermal decomposition pathway of this compound.

Caption: Proposed SN2 thermal decomposition of the compound.

Summary of Expected Thermal Decomposition Data

The following table summarizes the anticipated key thermal decomposition parameters for this compound based on the analysis of analogous compounds.

ParameterExpected Value/RangeComments
Onset Temperature (Tonset) ~250 °CBased on similar pyridinium halides.[5] The exact value will be dependent on the heating rate.
Peak Decomposition Temp. (Tpeak) > TonsetThe temperature of the maximum rate of mass loss.
Decomposition Steps 1A single-step decomposition is the most probable scenario.
Major Decomposition Products 3-Bromopyridine, Methyl iodideFormed via an SN2 mechanism.[5]
Residual Mass at 600 °C ~0%Complete decomposition into volatile products is expected.

Conclusion

This in-depth technical guide provides a comprehensive framework for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and utilizing the provided insights for data interpretation, researchers can confidently assess the thermal stability of this and other related pyridinium-based ionic liquids. The proposed SN2 decomposition mechanism offers a chemically sound explanation for the expected thermal behavior. It is important to note that the specific decomposition temperatures should be experimentally determined for the sample , as purity and experimental conditions can influence the results.

References

  • Adamczyk, M., Masłowska-Lipowicz, I., & Wyrębska, Ł. (2022). Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques). Technologia i Jakość Wyrobów, 67, 158-167.
  • Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21208-21223.
  • Cao, Y., & Mu, T. (2014). Comprehensive investigation on the thermal stability of 66 ionic liquids by thermogravimetric analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.
  • Ferreira, A. M., & C. (2005). Phase transition and decomposition temperatures, heat capacities and viscosities of pyridinium ionic liquids. The Journal of Chemical Thermodynamics, 37(6), 559-568.
  • García, M., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 13-20.
  • Harding, A., Dobson, K., Ogunnaike, B., & Shafarman, W. (2021). ATR-FTIR, XRD, and TGA data for methylammonium iodide, methylammonium bromide, formamidinium iodide, and formamidinium bromide characterization.
  • Hidayat, A., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon, 8(5), e09459.
  • Telesiński, A. (2022). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 95, 253-258.
  • Al-Abri, M. Z., et al. (2019). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 11(11), 1883.
  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 92(3), 637-658.
  • Graphviz. (n.d.). Graphviz - Graph Visualization Software.
  • Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: a review. Chemical Society Reviews, 42(14), 5963-5977.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13735319, 3-Bromo-1-methylpyridinium iodide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70396, 3-Bromopyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6373, Methyl iodide.
  • ResearchGate. (n.d.). Tutorial for thermal analysis of ionic liquids.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA).

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the introduction of novel reagents into a synthesis workflow is a routine yet critical undertaking. Among the vast array of heterocyclic compounds, halogenated pyridinium salts such as 3-Bromo-1-methyl-pyridinium iodide serve as versatile intermediates. However, their reactivity and inherent toxicological profile demand a comprehensive understanding that transcends a cursory glance at a Safety Data Sheet (SDS). This guide provides an in-depth, field-tested perspective on the safe and effective handling of this compound (CAS No. 32222-42-7), ensuring both experimental integrity and, most importantly, personal safety.

The Core Hazard Profile: Understanding the "Why" Behind the Warnings

The Globally Harmonized System (GHS) provides a clear, yet foundational, classification for this compound. An effective safety protocol is not merely about acknowledging these warnings but understanding their mechanistic basis.

A Safety Data Sheet from Aaron Chemicals classifies the compound with the following hazards:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

The pyridinium moiety, a positively charged aromatic ring, can interact with biological systems, while the bromo- and iodo- substituents contribute to its reactivity and potential toxicity. The irritation potential is a direct consequence of the compound's ability to react with and disrupt cellular membranes and proteins upon contact. Ingestion can lead to systemic effects, underscoring the importance of stringent measures to prevent oral intake.

Quantitative Hazard Summary
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
STOT - Single ExposureCategory 3H335: May cause respiratory irritation
Source: Aaron Chemicals Safety Data Sheet[1]

The Self-Validating Protocol: A Step-by-Step Guide to Safe Handling

A robust safety protocol is one that is inherently self-validating, meaning it is designed to minimize the possibility of error and exposure at each step. The following workflow is designed for the weighing and dispensing of this compound in a standard laboratory setting.

Experimental Workflow: Safe Weighing and Dispensing

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS & Protocol prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transport Transport Container in Secondary Containment prep_hood->handle_transport handle_weigh Weigh Compound in Fume Hood handle_transport->handle_weigh handle_dispense Dispense into Reaction Vessel handle_weigh->handle_dispense handle_seal Seal Vessel & Container handle_dispense->handle_seal clean_decon Decontaminate Spatula & Weighing Boat handle_seal->clean_decon clean_waste Dispose of Contaminated Items in Labeled Waste clean_decon->clean_waste clean_ppe Doff & Dispose of Gloves clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the Safe Handling of this compound.

Detailed Methodology
  • Preparation and Engineering Controls:

    • Causality: The primary routes of exposure are inhalation of dust, skin/eye contact, and accidental ingestion.[1] Therefore, the first line of defense is to control the environment.

    • Protocol:

      • Thoroughly review this guide and the manufacturer's SDS.[1]

      • Ensure a chemical fume hood is certified and operational. All handling of the solid compound must occur within the fume hood to mitigate inhalation risks.[1]

      • Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]

      • Prepare a designated waste container for solids contaminated with this compound.

  • Personal Protective Equipment (PPE):

    • Causality: Given the classification as a skin and serious eye irritant, direct contact must be prevented.[1] The choice of PPE is critical.

    • Protocol:

      • Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended if there is a risk of splashing.[1]

      • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[3]

      • Body Protection: A fully buttoned, long-sleeved laboratory coat is mandatory.

  • Handling and Dispensing:

    • Causality: This phase presents the highest risk of generating airborne particles and direct contact.

    • Protocol:

      • Place the sealed container of this compound in the fume hood.

      • Carefully open the container, avoiding any disturbance that might create dust.

      • Use a dedicated, clean spatula to transfer the desired amount of solid to a weighing boat on a tared analytical balance.

      • Once the desired mass is obtained, carefully transfer the solid from the weighing boat into the reaction vessel.

      • Promptly and securely close the primary container of this compound.

      • Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of it in the designated solid waste container.

  • Storage:

    • Causality: Improper storage can lead to degradation of the compound and potential release. Some related compounds are noted to be light-sensitive.[1]

    • Protocol:

      • Store the container tightly closed in a dry, cool, and well-ventilated area.[1][4]

      • Keep away from strong oxidizing agents.

  • Emergency Procedures:

    • Causality: A rapid and correct response to an exposure incident is critical to minimizing harm.

    • Protocol:

      • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

      • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]

      • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

      • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up and place in a suitable, closed container for disposal. Do not let the product enter drains.[1]

Disposal: A Commitment to Environmental Stewardship

The responsible disposal of this compound and its contaminated materials is a critical final step in the experimental workflow.

  • Waste Segregation: All materials contaminated with this compound, including weighing boats, gloves, and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Disposal Protocol: The container should be disposed of through an approved waste disposal plant.[1][4] Adhere strictly to all local, regional, and national regulations for chemical waste disposal.

Conclusion: Expertise in Practice

The safe handling of this compound is not a matter of simply following rules but of understanding the principles of chemical reactivity and toxicology. By adopting a mindset of proactive risk assessment and adhering to a self-validating, detailed protocol, researchers can confidently and safely leverage the synthetic utility of this compound. This guide serves as a technical resource to empower you, the scientist, to maintain the highest standards of safety and scientific integrity in your laboratory.

References

  • Aaron Chemicals. (2024). Safety Data Sheet for 3-Bromo-1-methylpyridin-1-ium iodide.
  • [No Author]. (n.d.). Safety of Pyridine.

Sources

An In-depth Technical Guide to 3-Bromo-1-methyl-pyridinium iodide: Synthesis, Properties, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Bromo-1-methyl-pyridinium iodide, a halogenated pyridinium salt with applications in chemical synthesis and research. While the specific historical genesis of this compound is not prominently documented in readily available literature, its synthesis and properties are well-understood within the established principles of organic chemistry. This document will therefore focus on the logical synthesis, mechanistic underpinnings, and detailed characterization of this compound, providing researchers, scientists, and drug development professionals with a foundational understanding.

Compound Identification and Physicochemical Properties

This compound, identified by the CAS Number 32222-42-7, is a quaternary ammonium salt.[1][2][3][4] The positive charge on the nitrogen atom of the pyridinium ring significantly influences its physical and chemical properties.

PropertyValue
CAS Number 32222-42-7
Molecular Formula C₆H₇BrIN
Molecular Weight 299.93 g/mol [4]
Appearance Typically a solid at room temperature
Solubility Expected to be soluble in polar solvents (e.g., water, methanol, DMSO) and less soluble in non-polar organic solvents.

The Cornerstone of Synthesis: The Menshutkin Reaction

The most logical and widely practiced method for the synthesis of N-alkylpyridinium halides, including this compound, is the Menshutkin reaction . This reaction, first described by Nikolai Menshutkin in 1890, involves the quaternization of a tertiary amine (in this case, 3-bromopyridine) with an alkyl halide (methyl iodide).

The overall synthetic transformation is as follows:

Caption: General synthetic scheme for this compound.

Mechanistic Insight: A Classic S(_N)2 Pathway

The quaternization of 3-bromopyridine with methyl iodide proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[5] The lone pair of electrons on the nitrogen atom of the 3-bromopyridine ring acts as the nucleophile, attacking the electrophilic methyl group of methyl iodide. This attack occurs from the backside relative to the leaving group (the iodide ion), leading to a concerted bond-forming and bond-breaking step.[5]

SN2_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products Py 3-Bromopyridine (Nucleophile) TS [Br-Py---CH₃---I]‡ Py->TS Nucleophilic Attack MeI Methyl Iodide (Electrophile) MeI->TS Product 3-Bromo-1-methyl-pyridinium Cation TS->Product Bond Formation Iodide Iodide Anion TS->Iodide Bond Cleavage

Caption: S(_N)2 mechanism for the synthesis of this compound.

The rate of this reaction is dependent on the concentration of both reactants, which is characteristic of an S(_N)2 process.[5] Steric hindrance around the nitrogen atom of the pyridine and the carbon atom of the alkyl halide can significantly affect the reaction rate. In this case, both pyridine and methyl iodide are relatively unhindered, allowing the reaction to proceed efficiently.

Experimental Protocol for Synthesis

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound based on the principles of the Menshutkin reaction.

Materials:

  • 3-Bromopyridine

  • Methyl Iodide

  • Anhydrous solvent (e.g., acetonitrile, acetone, or nitromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Diethyl ether (for precipitation/washing)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromopyridine in a minimal amount of a suitable anhydrous solvent.

  • Addition of Methyl Iodide: To the stirred solution, add a stoichiometric equivalent or a slight excess of methyl iodide dropwise at room temperature. The reaction is often exothermic, so controlled addition may be necessary.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: As the reaction proceeds, the pyridinium salt, being ionic, will often precipitate from the less polar organic solvent. If precipitation is not spontaneous, the product can be precipitated by the addition of a non-polar solvent such as diethyl ether.

  • Purification: The crude product is collected by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable polar solvent system (e.g., ethanol/ether).

  • Drying: The purified this compound is dried under vacuum to remove any residual solvent.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridinium ring and the methyl group. Due to the positive charge on the nitrogen, the ring protons will be deshielded and appear at a higher chemical shift (downfield) compared to those in the starting 3-bromopyridine. The methyl protons will appear as a singlet, also in a downfield region typical for N-methyl groups in pyridinium salts.

  • ¹³C NMR: The carbon NMR spectrum will similarly show deshielded signals for the carbons of the pyridinium ring and the methyl group, consistent with the electron-withdrawing effect of the quaternary nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, as well as C=C and C=N stretching vibrations within the pyridinium ring.

Applications and Scientific Relevance

While specific, high-impact applications of this compound are not extensively documented in top-tier scientific literature, its structure suggests its primary utility as a synthetic intermediate or a building block in organic synthesis. The presence of the bromide on the pyridinium ring provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the construction of more complex molecules. The pyridinium salt moiety itself can influence the solubility and electronic properties of a molecule and has been explored in the context of ionic liquids and materials science.

Conclusion

This compound is a classic example of a quaternary ammonium salt, the synthesis of which is a textbook illustration of the S(_N)2 reaction. While its specific "discovery" may be nestled in the broader history of organic chemistry, its preparation and characterization are governed by well-established and predictable chemical principles. For the modern researcher, this compound represents a versatile building block, offering opportunities for the synthesis of more complex and potentially bioactive molecules.

References

  • Focus Synthesis LLC. This compound. [Link]
  • Jotanović, M., et al. (2017). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. Macedonian Pharmaceutical Bulletin, 63(1), 29-38.
  • Molbase. 3-bromo-1-methylpyridin-1-ium;iodide. [Link]
  • Zezula, J., Wang, H.-Y., Woods, A., & Rice, K. C. (2018). The high specific activity tritium labeling of the ganglion‐blocking nicotinic antagonist chlorisondamine. Journal of Labelled Compounds and Radiopharmaceuticals, 61(14), 1057-1064.
  • Chemistry LibreTexts. 9.3: The SN2 Reaction. [Link]

Sources

Methodological & Application

protocol for Suzuki coupling with 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 3-Bromo-1-methyl-pyridinium iodide

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing the Suzuki-Miyaura cross-coupling reaction with this compound. This protocol is designed to be a self-validating system, offering not just a methodology but also the underlying scientific principles that govern experimental choices.

Introduction: The Strategic Importance of Pyridinium Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the strategic construction of carbon-carbon bonds.[1][2][3][4] Its impact is particularly profound in pharmaceutical discovery and development, where it is frequently the second most utilized transformation after amide bond formation.[5] The reaction facilitates the creation of biaryl and heteroaryl motifs that are ubiquitous in approved drugs.[5][6]

This guide focuses on a specific, and often challenging, substrate class: N-alkyl pyridinium salts, represented here by this compound. Pyridinium moieties are prevalent in biologically active molecules. However, their use in cross-coupling reactions introduces unique challenges. The electron-deficient nature of the pyridinium ring and the potential for the heterocyclic nitrogen to interact with the palladium catalyst can complicate the reaction.[7][8][9] This protocol addresses these challenges by providing a robust methodology grounded in a deep understanding of the reaction mechanism.

The Catalytic Cycle and Mechanistic Considerations

A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11][12]

The Three Pillars of the Suzuki-Miyaura Reaction:
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step. For electron-deficient substrates like pyridinium salts, this step can be challenging, necessitating the use of highly active, electron-rich ligands.

  • Transmetalation: The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[13][14][15]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Fig. 1: The Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition Complex L₂(R¹)Pd(II)-X pd0->oxidative_addition Oxidative Addition transmetalation_complex Transmetalation Complex L₂(R¹)Pd(II)-R² oxidative_addition->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R¹-R² (Product) transmetalation_complex->product Reductive Elimination reagents R¹-X (3-Bromo-1-methyl-pyridinium) reagents->oxidative_addition boronic R²-B(OR)₂ + Base -> [R²-B(OR)₃]⁻ boronic->transmetalation_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices

Understanding why specific reagents and conditions are chosen is critical for troubleshooting and adaptation.

  • Catalyst & Ligand Selection: The choice of the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, more importantly, the ligand, is paramount. For challenging heteroaromatic couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are often required.[9] These ligands serve multiple functions:

    • They stabilize the Pd(0) species.

    • Their electron-donating character facilitates the difficult oxidative addition step with the electron-poor pyridinium salt.

    • Their steric bulk promotes the final reductive elimination step and can shield the palladium center from inhibitory coordination by other Lewis-basic heteroatoms.[9][16][17]

  • The Role of the Base: The base is not merely a spectator. Its primary role is to react with the boronic acid to form a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which is essential for efficient transmetalation.[10][14][15] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rates and yields, with stronger bases often being more effective but potentially causing substrate degradation. The solubility of the base is also a critical factor.[18]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the organohalide and the catalyst complex, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can also be employed, particularly when dealing with substrates prone to protodeboronation.[16]

Synthesis of Starting Material

The substrate, this compound, is typically prepared via a straightforward quaternization reaction.

  • Procedure: 3-Bromopyridine is reacted with an excess of methyl iodide, often in a suitable solvent like acetonitrile or neat, with gentle heating. The product, being a salt, will precipitate from the reaction mixture and can be isolated by filtration.

This precursor, 3-bromopyridine, can be synthesized via several established methods, such as the direct bromination of pyridine in the presence of sulfuric acid.[19][20]

Detailed Experimental Protocol

This protocol is a robust starting point. Optimization may be required based on the specific boronic acid used.

Materials and Equipment:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram:

Experimental_Workflow Fig. 2: Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup (Add solids to Schlenk flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) B->C D 4. Solvent Addition (Add degassed solvents via syringe) C->D E 5. Reaction Execution (Heat to 80-100 °C with stirring) D->E F 6. Reaction Monitoring (TLC, LC-MS) E->F 1-24 h F->E Incomplete G 7. Workup (Cool, dilute, extract) F->G Complete H 8. Purification (Silica gel chromatography) G->H I 9. Analysis (NMR, MS) H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 300 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Establish Inert Atmosphere: Seal the flask with a septum and purge with an inert gas. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to unwanted side reactions like the homocoupling of the boronic acid.[21]

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with nitrogen or argon for 15-20 minutes. Using a syringe, add 1,4-dioxane (4 mL) and water (1 mL) to the reaction flask.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure coupled product.

Data Presentation and Optimization Guide

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of reagents and conditions. The following table provides a starting point for optimization.

ParameterCondition 1 (Recommended)Condition 2 (Alternative)Rationale & Notes
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhosBuchwald-type ligands are highly effective for heteroaryl couplings.[9]
Base K₃PO₄Cs₂CO₃K₃PO₄ is a strong, effective base. Cs₂CO₃ is more soluble and can be beneficial for less reactive substrates.
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (4:1)Dioxane is a common and effective solvent. Toluene can be used at higher temperatures.
Temperature 80–100 °C110 °C (Toluene)Higher temperatures can increase reaction rates but may also lead to decomposition.
Equivalents 1.2–1.5 eq. Boronic Acid2.0 eq. Boronic AcidAn excess of the boronic acid can drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents.1. Use a fresh bottle of catalyst/ligand. Consider a pre-formed palladacycle.[22] 2. Improve the degassing procedure for solvents.[23] 3. Verify the purity of starting materials.
Protodeboronation Cleavage of the C-B bond of the boronic acid, especially with electron-rich or certain heteroaryl boronic acids.[7][16]1. Use anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK).[16] 2. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid.
Homocoupling of Boronic Acid Presence of oxygen leading to oxidative coupling.1. Ensure a rigorously inert atmosphere.[21] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid issues during in-situ reduction of Pd(II).
Hydrodehalogenation Reduction of the C-Br bond, replacing it with a C-H bond.1. Ensure scrupulously dry reagents and solvents. 2. Screen alternative bases; sometimes a weaker base can mitigate this side reaction.[21]

Conclusion

The Suzuki-Miyaura coupling of this compound is a valuable transformation for accessing novel chemical matter relevant to drug discovery and materials science. While the electron-deficient nature of the pyridinium ring presents challenges, they can be overcome through the rational selection of a highly active catalyst system, an appropriate base, and carefully controlled reaction conditions. This guide provides a comprehensive and mechanistically-grounded protocol to enable researchers to successfully employ this powerful reaction.

References

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
  • Deaminative couplings of alkylpyridinium salts. UDSpace - University of Delaware.
  • Deaminative Couplings of Alkylpyridinium Salts. ProQuest.
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Unknown Source.
  • N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Chemistry Portal.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Books.
  • Deaminative Couplings of Alkylpyridinium Salts. Kristen M. Baker - Google Books.
  • Suzuki reaction. Wikipedia.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions.
  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. Benchchem.
  • Help needed with unreproducible Suzuki coupling. Reddit.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • This compound. Santa Cruz Biotechnology.
  • Synthetic method of 3-bromopyridine.
  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI.
  • Synthetic method for 3-bromopyridine.

Sources

Application Note & Protocol: The Heck-Mizoroki Reaction of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed C-C bond formation between unsaturated halides and alkenes.[1][2] Its application in constructing substituted alkenes is fundamental to the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a substrate class of growing importance: N-alkyl pyridinium salts. Specifically, we detail the reaction conditions for 3-Bromo-1-methyl-pyridinium iodide , a highly electron-deficient heterocyclic halide.

The positive charge on the pyridinium nitrogen atom significantly activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle. However, this inherent reactivity also presents unique challenges, including substrate stability and catalyst compatibility. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, and a troubleshooting guide tailored for researchers, scientists, and drug development professionals working with this and similar substrates.

Mechanistic Overview: The Pd(0)/Pd(II) Catalytic Cycle

The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[1][4][5] Understanding this mechanism is critical for rational optimization and troubleshooting.

  • Precatalyst Activation: The reaction typically starts with a Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. This reduction can be facilitated by a phosphine ligand or other reagents in the mixture.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.[5][6] The electron-deficient nature of the pyridinium ring makes this step relatively facile compared to neutral or electron-rich aryl bromides.

  • Olefin Coordination & Insertion: The alkene substrate coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion of the alkene into the Palladium-pyridyl bond.[5][6] This step is crucial as it forms the new carbon-carbon bond and typically occurs in a syn fashion.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium center is eliminated. This step forms the final substituted alkene product and a palladium-hydride species.[5][7] The reaction generally shows a strong preference for the trans or (E)-isomer due to steric considerations in the transition state.[2][7]

  • Catalyst Regeneration: A base, such as potassium carbonate or triethylamine, reacts with the palladium-hydride species to regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Heck_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inputs cluster_outputs pd0 Active Pd(0) Catalyst oa_complex Pd(II)-Pyridinium Complex pd0->oa_complex Oxidative Addition (+ Py⁺-Br) insertion_complex Alkene Insertion Intermediate oa_complex->insertion_complex Olefin Coordination & Migratory Insertion pd_hydride Pd(II)-Hydride Complex insertion_complex->pd_hydride β-Hydride Elimination pd_hydride->pd0 Base-Mediated Reductive Elimination product Substituted Alkene Product pd_hydride->product salt H-Base⁺ Br⁻ pd_hydride->salt aryl_halide 3-Bromo-1-methyl- pyridinium iodide aryl_halide->oa_complex alkene Alkene (e.g., Styrene) alkene->oa_complex base Base (e.g., K₂CO₃) base->pd_hydride

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Key Parameters for Optimization

The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. Due to the ionic nature of the substrate, conditions can differ from standard protocols for neutral aryl halides.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Pd(OAc)₂ (1-5 mol%)Palladium(II) acetate is a common, air-stable precatalyst that is readily reduced to the active Pd(0) species in situ.[1][8] Its solubility in polar aprotic solvents is advantageous.
Ligand Triphenylphosphine (PPh₃), Tri-o-tolylphosphine, or Ligand-FreeFor electron-deficient substrates, electron-rich phosphines can be beneficial.[8] However, given the ionic nature of the substrate, a ligand-free approach or using the solvent as a ligand is often viable, simplifying the reaction setup.[1][5] The iodide counter-ion can also play a role in stabilizing the palladium catalyst.
Base K₂CO₃, NaOAc, Triethylamine (NEt₃)An inorganic base like potassium carbonate (K₂CO₃) is often effective and cost-efficient.[8][9] The choice of base is critical for regenerating the catalyst without promoting side reactions.[8]
Solvent DMF, DMA, NMP, or Ionic LiquidsPolar aprotic solvents like DMF or DMA are standard choices as they effectively dissolve the pyridinium salt and palladium complexes.[8][9] The use of an ionic liquid as the solvent can enhance reaction rates and catalyst stability.[10][11] Given that the substrate is a salt, it may form a eutectic mixture or act as its own ionic liquid medium at elevated temperatures.
Alkene Partner Styrenes, Acrylates, AcrylonitrileElectron-deficient alkenes (e.g., methyl acrylate) and styrenes are excellent coupling partners. The reaction is highly regioselective, with arylation occurring at the less substituted carbon of the double bond.
Temperature 80 - 140 °CHigher temperatures are often required to drive the reaction to completion, particularly for less reactive aryl bromides.[8] However, temperatures should be carefully monitored to prevent catalyst decomposition (palladium black formation).[8]

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with styrene. Note: This reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and deactivation of the catalyst.[8]

4.1 Materials & Reagents

  • This compound (1.0 mmol, 1.0 equiv.)

  • Styrene (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

4.2 Reaction Setup & Execution

Protocol_Workflow start Start: Prepare Inert Atmosphere reagents Add Solids: 1. This compound 2. Pd(OAc)₂ 3. K₂CO₃ start->reagents purge Evacuate & Backfill with Inert Gas (3x) reagents->purge solvents Add Anhydrous DMF & Styrene via Syringe purge->solvents heat Heat Reaction Mixture (e.g., 100 °C) with Stirring solvents->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup: 1. Dilute with Water 2. Extract with Organic Solvent cool->workup purify Purify Crude Product (Flash Column Chromatography) workup->purify end Characterize Final Product purify->end

Caption: Step-by-step experimental workflow for the Heck reaction.

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (299.9 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by styrene (0.17 mL, 1.5 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL). The ionic nature of the product may require specific extraction conditions.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 3-(trans-styryl)-1-methyl-pyridinium iodide.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive Catalyst: Oxygen contamination; poor quality Pd source.Ensure all reagents and solvents are anhydrous and the system is rigorously purged with inert gas.[8] Consider using a different Pd precatalyst or adding a phosphine ligand (e.g., PPh₃, 4 mol%).
Insufficient Temperature: Reaction may be too slow at the set temperature.Incrementally increase the reaction temperature by 10-20 °C, but do not exceed 140 °C to avoid catalyst decomposition.
Formation of Palladium Black Catalyst Decomposition: Reaction temperature is too high; ligand is not robust enough.Lower the reaction temperature.[8] If using a ligand, increase the ligand-to-palladium ratio or switch to a more robust ligand like a bulky electron-rich phosphine or an N-heterocyclic carbene (NHC).[8]
Side Product: Homocoupling Biaryl Formation: More common with electron-rich substrates but can occur at high temperatures.Lower the reaction temperature.[8] Ensure the alkene is present in a slight excess.
Side Product: Reduction Reduction of Aryl Halide: The palladium-hydride intermediate reductively eliminates before base regeneration.Ensure a sufficient amount of a suitable base is present to efficiently regenerate the Pd(0) catalyst.[8] Check the quality and stoichiometry of the base.

Conclusion

The Heck-Mizoroki reaction of this compound offers a direct and powerful route for the vinylation of this electron-deficient heterocyclic core. By carefully controlling the catalyst system, base, solvent, and temperature, researchers can achieve high yields of the desired substituted alkene products. The protocol and insights provided herein serve as a robust starting point for the synthesis and exploration of novel pyridinium-based compounds for applications in drug discovery and materials science.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2009). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 14(9), 3335-3356.
  • Wikipedia. (2023). Heck reaction.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. (Note: While a direct link to the full text may require a subscription, the general topic is widely discussed and supported by other open-access sources).
  • Polshettiwar, V., & Varma, R. S. (2007). Heck Reaction—State of the Art. Catalysts, 7(10), 267.
  • Molecules. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-659.
  • Xu, L., Chen, W., & Xiao, J. (2000). Heck Reaction in Ionic Liquids and the in Situ Identification of N-Heterocyclic Carbene Complexes of Palladium. Organometallics, 19(6), 1123-1127. (Note: A direct link may require subscription, but the findings are discussed in reviews such as reference[10]).
  • PubMed. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 649-59.
  • Beilstein Journal of Organic Chemistry. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein J. Org. Chem., 13, 1766-1773.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • ResearchGate. (n.d.). Heck coupling reaction by pyridine‐coordinated tridentate complex bearing benzimidazole‐NHC moiety.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • Common Organic Chemistry. (n.d.). Heck Reaction (Palladium Catalyzed Coupling).
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-1-methyl-pyridinium iodide with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium and copper co-catalyzed reaction has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] Pyridinium salts are prevalent structural motifs in numerous natural products and bioactive compounds.[4] The alkynylation of pyridinium scaffolds, specifically through the Sonogashira coupling of substrates like 3-Bromo-1-methyl-pyridinium iodide, offers a direct route to novel conjugated systems with potential applications in drug discovery and materials science.

This guide provides a comprehensive overview of the theoretical and practical aspects of the Sonogashira coupling of this compound with a variety of terminal alkynes. We will delve into the mechanistic intricacies, offer detailed experimental protocols, and provide troubleshooting strategies tailored to the unique challenges presented by this electron-deficient and cationic substrate.

Mechanistic Considerations for an Electron-Deficient Cationic Substrate

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5] The key steps involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The substrate, this compound, presents a unique electronic profile. The permanent positive charge on the pyridine ring renders it highly electron-deficient. This has significant implications for the rate-determining oxidative addition step.[6][7] While electron-deficient aryl halides can sometimes exhibit enhanced reactivity in other cross-coupling reactions, in the context of Sonogashira coupling, extreme electron deficiency can impede the oxidative addition of the C-Br bond to the electron-rich Pd(0) center. Therefore, careful selection of the catalytic system, particularly the phosphine ligand, is crucial to modulate the electronic properties of the palladium catalyst and facilitate this key step.[8]

Furthermore, the presence of the iodide counter-ion may influence the reaction, potentially participating in halide exchange with the palladium catalyst or affecting the solubility and reactivity of the pyridinium salt.

Below is a diagram illustrating the generally accepted catalytic cycle for the Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)L₂(X)] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex [Ar-Pd(II)L₂(C≡CR)] transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_catalyst Cu(I)X alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation H-C≡CR, Base cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transmetalating Agent

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Representative Data and Reaction Scope

While specific literature on the Sonogashira coupling of this compound is limited, extensive data exists for the coupling of other electron-deficient bromopyridines. The following table provides representative conditions and yields for such reactions, which can serve as a valuable starting point for optimization.[9]

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF801285-95
21-HeptynePd(PPh₃)₄ (3)CuI (5)DIPEATHF651670-85
3(Trimethylsilyl)acetylenePd(dppf)Cl₂ (2)CuI (4)Cs₂CO₃Dioxane1001075-90
43-Ethynyl-thiophenePd(OAc)₂/XPhos (2/4)CuI (5)K₂CO₃Toluene110880-92
5Propargyl alcoholPd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NAcetonitrile701465-80

Experimental Protocols

The following protocols are designed as a robust starting point for the Sonogashira coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific terminal alkyne.

General Protocol for Sonogashira Coupling

This protocol outlines a standard copper-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Anhydrous base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., DMF, THF, acetonitrile)

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent followed by the anhydrous base (2-3 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the amine hydrohalide salt, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-alkynyl-1-methyl-pyridinium iodide.

Copper-Free Sonogashira Protocol

In cases where alkyne homocoupling (Glaser coupling) is a significant side reaction, a copper-free protocol may be advantageous.[8]

Materials:

  • Same as above, excluding Copper(I) iodide.

  • A stronger base may be required (e.g., Cs₂CO₃, K₂CO₃).

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like XPhos or SPhos, 2-5 mol%), and the inorganic base (2-3 eq.).

  • Solvent and Alkyne Addition: Add the anhydrous, degassed solvent and then the terminal alkyne (1.1-1.5 eq.).

  • Reaction and Monitoring: Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions, 80-120 °C) and monitor its progress.

  • Work-up and Purification: Follow the same work-up and purification procedure as the general protocol.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pyridinium Salt, Pd Catalyst, [CuI] setup->reagents solvent_base Add Degassed Solvent and Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Heat and Stir alkyne->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Column Chromatography workup->purification product Pure 3-Alkynyl-1-methyl- pyridinium iodide purification->product

Figure 2: General experimental workflow for Sonogashira coupling.

Application Notes and Troubleshooting

Catalyst and Ligand Selection:

  • For the electron-deficient this compound, standard catalysts like Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are good starting points.

  • If the reaction is sluggish, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[5][8] These ligands can facilitate the challenging oxidative addition step.

Base and Solvent Choice:

  • Amine bases like Et₃N and DIPEA are commonly used and can also serve as the solvent in some cases.

  • For less reactive substrates, stronger inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF, NMP, or dioxane may be more effective.[8]

  • Ensure all solvents and bases are anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure rigorous exclusion of oxygen and moisture. Prepare the reaction under a robust inert atmosphere.

    • Difficult Oxidative Addition: Increase the reaction temperature. Switch to a more electron-rich and bulky ligand system.

    • Poor Solubility: The pyridinium salt may have limited solubility in less polar solvents. Consider using more polar aprotic solvents like DMF or NMP.

  • Alkyne Homocoupling (Glaser Coupling):

    • This side reaction is promoted by the copper catalyst and oxygen.

    • Mitigation: Ensure thorough degassing of the reaction mixture. Consider switching to a copper-free protocol. Adding the terminal alkyne slowly to the reaction mixture can also minimize homocoupling.

  • Dehalogenation (Hydrodehalogenation):

    • This involves the replacement of the bromine atom with a hydrogen atom.

    • Causes: Can be promoted by high temperatures and certain base/solvent combinations. For instance, using alcohols as solvents with strong bases can lead to the formation of palladium hydride species responsible for this side reaction.

    • Mitigation: Lower the reaction temperature and screen different, milder bases. Using aprotic solvents is generally advisable.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes represents a valuable synthetic tool for accessing novel conjugated pyridinium scaffolds. While the electron-deficient nature of the substrate presents unique challenges, a systematic approach to reaction optimization, including careful selection of the catalyst system, base, and solvent, can lead to successful outcomes. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to explore this powerful transformation in their synthetic endeavors.

References

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • YouTube. (2019). Sonogashira coupling. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. [Link]
  • ScienceDirect. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Link]
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [Link]
  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
  • PubMed. (2018).
  • ResearchGate. (n.d.). The Sonogashira cross coupling reactions of 3 with terminal alkynes. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). [Link]
  • ResearchGate. (2011). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Heteroarylaminides. [Link]
  • Royal Society of Chemistry. (2018).
  • MDPI. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
  • ResearchGate. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]
  • ResearchGate. (2017).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
  • ACS Publications. (2023).

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of Functionalizing Pyridinium Salts

Pyridinium salts are prominent structural motifs in numerous biologically active compounds and functional materials. Their inherent positive charge imparts unique solubility profiles and influences molecular interactions, making them attractive scaffolds in drug design. The targeted functionalization of the pyridinium core is crucial for modulating these properties. Palladium-catalyzed cross-coupling reactions represent the gold standard for forging carbon-carbon and carbon-heteroatom bonds.[1][2] However, the application of these powerful methods to halogenated pyridinium salts, such as 3-Bromo-1-methyl-pyridinium iodide, presents a distinct set of challenges not encountered with their neutral pyridine analogues.

This guide provides a detailed examination of the mechanistic nuances and practical considerations for successfully employing this compound in palladium-catalyzed cross-coupling reactions. We offer expert insights into overcoming common hurdles and provide robust, starting-point protocols for Suzuki-Miyaura, Sonogashira, and Heck-type couplings.

Part 1: Mechanistic Considerations & Strategic Insights

The primary challenge in coupling reactions with this compound stems from its electronic nature. The permanent positive charge on the nitrogen atom renders the pyridinium ring highly electron-deficient. This has several important consequences for the standard palladium catalytic cycle.[1][2]

  • Accelerated Oxidative Addition: The electron-poor nature of the pyridinium ring can facilitate the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. This step is often rate-limiting in cross-coupling reactions, and its acceleration can be advantageous.

  • Challenges in Reductive Elimination: Conversely, the electron-withdrawing character of the pyridinium ring can disfavor the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated. This can lead to sluggish reactions or catalyst decomposition.

  • Catalyst Inhibition and Solubility: Pyridinium salts can interact with the palladium catalyst in undesired ways, potentially leading to catalyst inhibition. Furthermore, the salt-like nature of the substrate necessitates careful selection of solvent systems to ensure adequate solubility of all reaction components.

To address these challenges, careful selection of the catalyst system—including the palladium precursor and, critically, the supporting ligand—is paramount. The use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often beneficial. These ligands stabilize the palladium center, promote the reductive elimination step, and can prevent catalyst deactivation.

Visualizing the Catalytic Cycle

The general mechanism for palladium-catalyzed cross-coupling reactions provides a framework for understanding these transformations.

Palladium Catalytic Cycle pd0 Pd(0)Ln pd2_complex R-Pd(II)Ln-Br pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)Ln-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 product R-R' pd2_trans->product Reductive Elimination reagent1 3-Bromo-1-methyl-pyridinium (R-Br) reagent2 Organometallic Reagent (R'-M)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Part 2: Experimental Protocols

The following protocols are designed as robust starting points for researchers. Optimization of reaction parameters (temperature, solvent, base, and catalyst loading) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of Arylboronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures.[3][4] For pyridinium substrates, a strong base and a highly active catalyst are often required.

Reaction Scheme: this compound + Ar-B(OH)₂ → 3-Aryl-1-methyl-pyridinium iodide

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in 1 mL of the dioxane/water solvent mixture. Allow this catalyst solution to stir for 10 minutes at room temperature.

  • Add the catalyst solution to the reaction vessel containing the solids.

  • Add the remaining 4 mL of the degassed solvent mixture to the reaction vessel via syringe.

  • Seal the vessel and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with 20 mL of water and extract with dichloromethane (3 x 20 mL). Note: The product will remain in the aqueous layer as the iodide salt. Anion exchange may be required for extraction into organic solvents.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove any non-polar impurities. The aqueous layer containing the product can be purified by reverse-phase chromatography or lyophilized.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1001688
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene1101291
33-Thienylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O902475

Yields are representative and based on analogous systems reported in the literature.[5][6]

Protocol 2: Sonogashira Coupling with Terminal Alkynes

The Sonogashira reaction is a reliable method for the synthesis of aryl-alkynes.[7][8][9] It typically employs both palladium and copper(I) catalysts.

Reaction Scheme: this compound + R-C≡CH → 3-(Alkynyl)-1-methyl-pyridinium iodide

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent: N,N-Dimethylformamide (DMF) (5 mL)

  • Reaction vessel

  • Inert atmosphere

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Add triethylamine followed by the terminal alkyne.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by LC-MS or TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into 50 mL of diethyl ether. The product should precipitate.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

  • Further purification can be achieved by recrystallization (e.g., from ethanol/ether).

Sonogashira Protocol cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Add Pyridinium Salt, Pd(PPh₃)₂Cl₂, CuI prep2 Evacuate & Backfill with Inert Gas (3x) prep1->prep2 reac1 Add Degassed DMF prep2->reac1 reac2 Add Et₃N & Alkyne reac1->reac2 reac3 Heat to 80°C with Stirring reac2->reac3 work1 Cool to RT reac3->work1 work2 Precipitate in Diethyl Ether work1->work2 work3 Filter and Dry Solid work2->work3 work4 Recrystallize (optional) work3->work4

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Protocol 3: Heck-Mizoroki Reaction with Alkenes

The Heck reaction forms a new C-C bond between the aryl halide and an alkene.[10][11] Due to the electronic nature of the pyridinium salt, careful selection of the base and reaction conditions is crucial to favor the desired coupling over side reactions.

Reaction Scheme: this compound + Alkene → 3-(Alkenyl)-1-methyl-pyridinium iodide

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tris(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent: Acetonitrile (MeCN) (5 mL)

  • Reaction vessel (sealed tube)

  • Inert atmosphere

  • To a flame-dried, sealable reaction tube under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous, degassed acetonitrile via syringe.

  • Add DIPEA followed by the alkene.

  • Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction vigorously for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using a polar eluent system (e.g., dichloromethane/methanol gradient) to isolate the ionic product.

Part 3: Safety and Handling

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organohalides and phosphine ligands can be irritants.

  • Solvents: Anhydrous and degassed solvents are crucial for reproducibility. Handle flammable solvents with care and away from ignition sources.

  • Reactions: Reactions under pressure (sealed tubes) should be conducted behind a blast shield.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a challenging yet highly rewarding transformation for accessing novel functionalized pyridinium scaffolds. Success hinges on a rational approach to catalyst and ligand selection to overcome the inherent electronic challenges of the substrate. The protocols provided herein serve as a comprehensive starting point for researchers to explore the rich chemistry of this versatile building block, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Grigor'ev, A. A., et al. (2018). Synthesis, antibacterial and antitumor activity of methylpyridinium salts of pyridoxine functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. Synthetic Communications, 48(17).
  • Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize in Chemistry 2010.
  • Felpin, F.-X., & Fouquet, E. (Eds.). (2010). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Springer.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27(1), 345-390.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133.
  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

3-Bromo-1-methyl-pyridinium iodide as a precursor for substituted pyridines

Author: BenchChem Technical Support Team. Date: January 2026

< <Application Notes & Protocols

Topic: 3-Bromo-1-methyl-pyridinium iodide as a Precursor for Substituted Pyridines

For: Researchers, Scientists, and Drug Development Professionals

Authored By: Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, yet its functionalization can be challenging.[1][2] Traditional cross-coupling reactions on pyridine substrates often suffer from catalyst inhibition by the Lewis basic nitrogen atom.[1] this compound emerges as a highly effective and versatile precursor for the synthesis of substituted pyridines, circumventing common synthetic hurdles. By converting the neutral pyridine to a positively charged pyridinium salt, the electron density of the ring is altered, enhancing its reactivity as an electrophile in a variety of palladium- and nickel-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the properties, advantages, and key applications of this compound, complete with detailed, field-proven protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction: The Pyridinium Salt Advantage

The quaternization of the pyridine nitrogen to form a pyridinium salt offers several distinct advantages in synthetic chemistry:

  • Enhanced Electrophilicity: The positive charge on the nitrogen atom withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack and facilitating the oxidative addition step in catalytic cycles.

  • Suppressed Catalyst Inhibition: The quaternized nitrogen has a significantly reduced tendency to coordinate with and deactivate the metal catalyst, leading to more efficient and reliable reactions.[1]

  • Improved Solubility and Stability: Pyridinium salts are often crystalline, air- and moisture-stable solids that are easier to handle, purify, and store compared to their neutral, and sometimes volatile, pyridine precursors.[3] They also exhibit improved solubility in a wider range of organic solvents.

  • Versatility in Cross-Coupling: As this guide will demonstrate, this compound is a competent coupling partner in a multitude of C-C and C-N bond-forming reactions, opening a gateway to a diverse library of 3-substituted pyridine derivatives.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

Core Compound Data
PropertyValueSource
Chemical Name This compound[4]
CAS Number 32222-42-7[4][5]
Molecular Formula C₆H₇BrIN[4]
Molecular Weight 299.93 g/mol [4]
Appearance Typically a solidN/A
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)General Chemical Knowledge
Safety & Handling

As with all halogenated organic compounds, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data for this compound is limited, it should be treated as a potential irritant. Assume it may cause skin and eye irritation.[6]

Key Applications in Cross-Coupling Reactions

This compound serves as an excellent electrophile in several cornerstone cross-coupling reactions. The general workflow for these reactions is depicted below.

G cluster_prep 1. Reagent Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Workup & Extraction cluster_purify 5. Purification & Characterization reagents Weigh Pyridinium Salt, Coupling Partner, Catalyst, Ligand, and Base setup Combine reagents in solvent under inert atmosphere (N2 or Ar) reagents->setup Add to flask react Heat to specified temperature. Monitor by TLC or LC-MS setup->react Stir & Heat workup Quench reaction. Perform aqueous workup and extract with organic solvent react->workup Upon completion purify Purify by column chromatography. Characterize by NMR, MS workup->purify Isolate crude product

Sources

Application Note & Protocol: A Robust Synthesis of 2,3'-Bipyridine via Negishi Cross-Coupling of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2,3'-bipyridine, a key structural motif in pharmaceuticals and functional materials.[1] The methodology leverages a palladium-catalyzed Negishi cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance.[2][3][4][5] The protocol details the coupling of an in situ generated 2-pyridylzinc chloride nucleophile with 3-bromo-1-methyl-pyridinium iodide, followed by a strategic demethylation to yield the final product. This application note is designed to provide researchers with a reliable and reproducible method, complete with mechanistic insights, detailed step-by-step instructions, and troubleshooting guidance.

Introduction: The Significance of 2,3'-Bipyridine

Unsymmetrical bipyridines, such as 2,3'-bipyridine, are privileged scaffolds in medicinal chemistry and materials science. Their ability to act as versatile ligands in coordination chemistry and as core components in biologically active molecules makes their efficient synthesis a topic of considerable interest.[2][6] Traditional synthetic routes can be challenging, often requiring harsh conditions or offering limited yields. Modern cross-coupling reactions, particularly the Negishi coupling, provide a superior alternative for the construction of C-C bonds between heterocyclic systems.[2][3][6]

The Negishi reaction, which couples an organozinc compound with an organic halide, is renowned for its high reactivity and chemoselectivity.[4][5] This protocol adapts the Negishi coupling to utilize a pyridinium salt as the electrophilic partner, a strategy that has gained traction for its ability to activate the pyridine ring towards cross-coupling.[7]

The Strategic Approach: A Two-Stage Synthesis

This synthesis is strategically divided into two main stages:

  • Negishi Cross-Coupling: Formation of the C-C bond between the two pyridine rings to yield 1-methyl-2,3'-bipyridin-1-ium iodide.

  • Demethylation: Removal of the activating methyl group from the pyridinium nitrogen to afford the final 2,3'-bipyridine product.

This two-step approach allows for the use of a more reactive pyridinium salt in the key bond-forming reaction, followed by a straightforward dealkylation.

Mechanistic Insights: The Negishi Catalytic Cycle

The Negishi coupling proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The 2-pyridyl group is transferred from the zinc reagent to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the C-C bond of the bipyridine product and regenerating the Pd(0) catalyst.

Negishi_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)L₂-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diorgano_pd [Ar-Pd(II)L₂-Ar'] transmetalation->diorgano_pd reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product product->pd0 reactants Ar-Br + Ar'-ZnCl znclbr ZnClBr

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Detailed Experimental Protocols

Safety Precautions: This procedure involves pyrophoric reagents (n-butyllithium) and air/moisture-sensitive compounds. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential.

Part A: In Situ Preparation of 2-Pyridylzinc Chloride

This part of the protocol describes the formation of the organozinc nucleophile via a lithium-halogen exchange followed by transmetalation.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Zinc chloride (1.2 eq, as a solution in THF, e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed, indicating the formation of 2-lithiopyridine. Stir for 30 minutes at -78 °C.

  • To this solution, add the zinc chloride solution (1.2 eq) dropwise, ensuring the temperature remains below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The resulting solution of 2-pyridylzinc chloride is used directly in the next step.

Part B: Negishi Cross-Coupling Reaction

Materials:

  • Solution of 2-pyridylzinc chloride (from Part A)

  • This compound (0.9 eq relative to starting 2-bromopyridine)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a separate, flame-dried Schlenk flask, add this compound (0.9 eq) and Pd(PPh₃)₄ (0.03 - 0.05 eq).

  • Add anhydrous THF to dissolve the solids.

  • To this mixture, add the freshly prepared 2-pyridylzinc chloride solution from Part A via cannula transfer at room temperature.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

Part C: Work-up, Demethylation, and Purification

Materials:

  • Triphenylphosphine (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Triethylamine (for chromatography)

Procedure:

  • Work-up of Coupling Reaction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The aqueous layer will contain the crude 1-methyl-2,3'-bipyridin-1-ium iodide.

  • Demethylation: Concentrate the aqueous extracts under reduced pressure to remove most of the water and THF. To the resulting residue, add DMF and triphenylphosphine (1.5 eq). Heat the mixture to 120-140 °C for 6-12 hours.

  • Final Work-up: Cool the demethylation reaction mixture to room temperature. Add water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. A gradient of hexanes/ethyl acetate containing 0.5-1% triethylamine is recommended to improve the peak shape and prevent streaking of the basic bipyridine product.

Data Summary

The following table provides representative quantities and expected outcomes for the synthesis.

ParameterValueNotes
Starting Materials
2-Bromopyridine1.0 g (6.33 mmol)1.0 eq
n-Butyllithium (2.5 M)2.78 mL (6.96 mmol)1.1 eq
Zinc Chloride (1.0 M in THF)7.6 mL (7.6 mmol)1.2 eq
This compound1.71 g (5.70 mmol)0.9 eq
Catalyst
Pd(PPh₃)₄219 mg (0.19 mmol)0.03 eq
Demethylation
Triphenylphosphine2.49 g (9.50 mmol)1.5 eq
Solvents
THF (Part A & B)~50 mLAnhydrous
DMF (Part C)~20 mLAnhydrous
Reaction Conditions
Coupling TemperatureReflux (~65-70 °C)
Demethylation Temperature120-140 °C
Expected Yield 60-75% (overall)Isolated yield after purification

Experimental Workflow Visualization

Workflow cluster_A Part A: Organozinc Preparation cluster_B Part B: Negishi Coupling cluster_C Part C: Work-up, Demethylation & Purification A1 1. Dissolve 2-Bromopyridine in THF A2 2. Cool to -78 °C A1->A2 A3 3. Add n-BuLi A2->A3 A4 4. Add ZnCl₂ solution A3->A4 A5 5. Warm to RT A4->A5 B2 7. Add 2-Pyridylzinc Chloride solution A5->B2 Use Immediately B1 6. Prepare solution of Pyridinium Salt and Pd(PPh₃)₄ B1->B2 B3 8. Reflux (4-12h) B2->B3 C1 9. Quench with NH₄Cl B3->C1 C2 10. Aqueous Extraction C1->C2 C3 11. Concentrate and add DMF, PPh₃ C2->C3 C4 12. Heat (120-140 °C) C3->C4 C5 13. Final Work-up C4->C5 C6 14. Column Chromatography C5->C6 C7 15. Isolate 2,3'-Bipyridine C6->C7

Caption: Step-by-step workflow for the synthesis of 2,3'-bipyridine.

References

  • BenchChem. (2025). Negishi coupling for 2'-Methyl-2,3'-bipyridine synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands.
  • Watson, M. P., et al. (n.d.). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings. PMC - NIH.
  • Liu, T., & Fraser, C. L. (n.d.). Bipyridine. Organic Syntheses.
  • Berg, U., Gallo, R., & Metzger, J. (n.d.). Demethylations of quaternary pyridinium salts by a soft nucleophile, triphenylphosphine. Electronic and steric accelerations.
  • Kim, Y., & Rieke, R. D. (n.d.). ChemInform Abstract: 2-Pyridyl and 3-Pyridylzinc Bromides: Direct Preparation and Coupling Reaction.
  • Watson, M. P., et al. (2021). Deaminative Reductive Methylation of Alkylpyridinium Salts. PubMed - NIH.
  • Grokipedia. (2026). Methylpyridinium.
  • Lützen, A., & Hapke, M. (n.d.). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. Organic Chemistry Portal.
  • Yamanoi, Y. (2024).
  • Watson, M. P., et al. (n.d.). Deaminative Reductive Methylation of Alkylpyridinium Salts. PMC - NIH.
  • Hansmann, M. M., et al. (n.d.). (A) Deprotonation of methyl‐substituted pyridinium ions yields ylides or mesoionic N‐heterocyclic olefins and 2.
  • Blakemore, D. C., et al. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Negishi coupling.
  • Fokin, A. A., & Schreiner, P. R. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar.
  • Friščić, T., et al. (n.d.). a)
  • Buchwald, S. L., et al. (n.d.).
  • Knochel, P., et al. (n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Methyl Group in Alkylpyridines.
  • Allen, C. F. H., & Thirtle, J. R. (n.d.). 2-bromopyridine. Organic Syntheses Procedure.
  • Shin, U. S., et al. (2013). Preparation 2-Substituted-4-pyridylzinc Bromides via Direct Insertion of Active Zinc and Their Coupling Reactions. ETDEWEB - OSTI.GOV.
  • Sigma-Aldrich. (n.d.). 2-Pyridylzinc bromide 0.5M tetrahydrofuran 218777-23-2.
  • Guo, P., et al. (n.d.). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.
  • Bédard, A.-C., & Organ, M. G. (n.d.). Nickel-Catalyzed Cross-Coupling Methylation of Aryl and Heteroaryl Electrophiles via Hydrazone Umpolung. ChemRxiv.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Landscape of 2,3'-Bipyridine for Pharmaceutical Development.

Sources

application of 3-Bromo-1-methyl-pyridinium iodide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of 3-Bromo-1-methyl-pyridinium iodide in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the strategic incorporation of specific structural motifs is paramount to the design of novel therapeutics. The pyridinium nucleus, a cationic six-membered heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. This compound emerges as a particularly valuable and versatile building block. Its utility lies not in its inherent biological activity, but in its capacity as a key synthetic intermediate, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the synthesis and application of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery. The protocols and insights presented herein are designed to empower medicinal chemists to leverage this reagent for the efficient synthesis of novel compounds with therapeutic potential.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 32222-42-7
Molecular Formula C₆H₇BrIN
Molecular Weight 299.93 g/mol
Appearance Typically a solid
Solubility Soluble in polar solvents such as water, DMF, and DMSO

Synthesis of this compound

The preparation of this compound is a straightforward quaternization reaction, an example of the Menshutkin reaction, involving the N-methylation of 3-bromopyridine. This process is generally high-yielding and can be performed with standard laboratory equipment.

Protocol: Synthesis via N-methylation

Objective: To synthesize this compound from 3-bromopyridine and methyl iodide.

Materials:

  • 3-Bromopyridine

  • Methyl iodide (Iodomethane)

  • Anhydrous acetone or acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3-bromopyridine (1.0 equivalent) in anhydrous acetone or acetonitrile.

  • Add methyl iodide (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux for 2-24 hours. The progress of the reaction can be monitored by TLC or by the precipitation of the pyridinium salt.

  • Upon completion, cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a solid.

Causality and Insights:

  • The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.

  • The use of an excess of methyl iodide ensures the complete conversion of the starting 3-bromopyridine.

  • The choice of solvent is important; a solvent in which the starting materials are soluble but the product is less soluble will facilitate product isolation.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Bromopyridine 3-Bromopyridine Reaction N-methylation (Menshutkin Reaction) 3-Bromopyridine->Reaction Methyl_Iodide Methyl Iodide Methyl_Iodide->Reaction Product_Node This compound Reaction->Product_Node

Caption: Synthesis of this compound.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true value of this compound in medicinal chemistry lies in the reactivity of its bromine substituent. The bromine atom at the 3-position serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in drug discovery for assembling complex molecules from simpler, readily available fragments.[1]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3] In this context, this compound can be coupled with various aryl or heteroaryl boronic acids or their esters to generate novel biaryl and heteroaryl pyridinium structures. These motifs are prevalent in pharmacologically active compounds.

Objective: To couple this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent system (e.g., Dioxane/water, Toluene/water, DMF)

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • Catalyst: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, transmetalation, and reductive elimination.[2]

  • Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3]

  • Ligand: The choice of ligand (often part of the catalyst complex, like PPh₃) can significantly impact the reaction's efficiency by influencing the stability and reactivity of the palladium center. For challenging substrates, specialized ligands may be required.[4]

  • Solvent: A mixture of an organic solvent and water is common, as it helps to dissolve both the organic and inorganic reagents.

G A 3-Bromo-1-methyl- pyridinium iodide E Suzuki-Miyaura Coupling A->E Aryl Halide B Arylboronic Acid B->E Boronic Acid C Pd Catalyst (e.g., Pd(PPh3)4) C->E Catalyst D Base (e.g., K2CO3) D->E Activator F 3-Aryl-1-methyl- pyridinium salt E->F Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling reaction is an efficient method for the formation of a bond between a vinyl or aryl halide and a terminal alkyne.[5][6] This reaction is particularly valuable for synthesizing arylalkynes, which are important intermediates and structural components in many natural products and pharmaceuticals. Using this compound in a Sonogashira coupling allows for the introduction of an alkynyl group at the 3-position of the pyridinium ring.

Objective: To couple this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (acts as base and often as solvent)

  • Reaction vessel suitable for inert atmosphere

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the amine base (solvent) followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat gently (40-80 °C) for the required time (1-12 hours), monitoring by TLC or LC-MS.

  • Upon completion, remove the amine base under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water or a dilute ammonium chloride solution to remove the amine hydrohalide salt.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Causality and Insights:

  • Dual Catalysis: The reaction relies on a dual catalytic cycle. The palladium catalyst activates the aryl halide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the key intermediate for transmetalation to the palladium center.[5][7]

  • Amine Base: The amine base is essential for deprotonating the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction.[8]

  • Copper-Free Variants: While the copper co-catalyst is traditional, concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols, which often require specific ligands to facilitate the reaction.[6]

G A 3-Bromo-1-methyl- pyridinium iodide F Sonogashira Coupling A->F B Terminal Alkyne B->F C Pd Catalyst (e.g., PdCl2(PPh3)2) C->F Catalyst D Cu(I) Co-catalyst (e.g., CuI) D->F Co-catalyst E Amine Base (e.g., Et3N) E->F Base G 3-Alkynyl-1-methyl- pyridinium salt F->G Product

Caption: Workflow for Sonogashira Coupling.

Conclusion

This compound is a high-value reagent in the medicinal chemist's toolbox. While it may not possess significant intrinsic biological activity, its true power is realized in its role as a versatile synthetic intermediate. The ability to readily engage in robust and predictable cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings allows for the efficient construction of diverse libraries of novel pyridinium-containing compounds. These resulting molecules, featuring tailored substitutions at the 3-position, are prime candidates for screening and optimization in drug discovery programs targeting a wide range of diseases. The protocols and principles outlined in this guide provide a solid foundation for researchers to unlock the synthetic potential of this important building block.

References

As the specific protocols for this compound are representative and based on general methodologies, the references provided are authoritative sources for the named reactions themselves.

  • Selvakumar, J., & Makriyannis, A. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-2-methylpyridine: Essential for Pharmaceutical Drug Discovery. [Link]
  • Porwal, B., Jayashree, B. S., & Attimarad, M. (2010). Synthesis of Some New 3-Coumarinoyl Pyridinium and Quinolinium Bromides for their Antimicrobial Activity. Journal of Basic and Clinical Pharmacy, 1(2), 91–95. [Link]
  • Wikipedia contributors. (2023, December 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Bavetsias, V., et al. (2016). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 21(11), 1533. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
  • Wikipedia contributors. (2024, January 5). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Al-Otaibi, J. S., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

Sources

Application Notes and Protocols for 3-Bromo-1-methyl-pyridinium iodide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Pyridinium Salts in Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The catalyst, a "phase transfer agent," transports a reactant from one phase to another, enabling the reaction to proceed.[1] Quaternary ammonium and phosphonium salts are the most common phase transfer catalysts.[2] However, N-alkylpyridinium salts, such as 3-Bromo-1-methyl-pyridinium iodide, represent a class of catalysts with unique reactivity and potential advantages in specific applications.[3]

The catalytic activity of these pyridinium salts stems from their ability to form ion pairs with anions from the aqueous phase. The lipophilic character of the pyridinium cation allows this ion pair to be soluble in the organic phase, where it can react with the organic substrate.[4] The presence of the bromine atom on the pyridinium ring can influence the catalyst's electronic properties and its interaction with the reactants, potentially affecting reaction rates and selectivity. This document provides detailed protocols for the synthesis of this compound and its application as a phase transfer catalyst in key organic transformations.

Synthesis of this compound

The synthesis of this compound is a straightforward quaternization reaction, an example of the Menshutkin reaction, involving the N-alkylation of 3-bromopyridine with methyl iodide.[5][6]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • 3-Bromopyridine

  • Methyl iodide

  • Anhydrous acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Ice bath

  • Vacuum desiccator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopyridine (10.0 g, 63.3 mmol) in 50 mL of anhydrous acetone.

  • Addition of Methyl Iodide: To the stirred solution, slowly add methyl iodide (10.8 g, 76.0 mmol, 1.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Maintain the reflux for 2-3 hours. A precipitate will form as the reaction progresses.

  • Isolation of Product: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two small portions of cold, anhydrous acetone to remove any unreacted starting materials.

  • Drying: Dry the collected white to off-white solid in a vacuum desiccator to a constant weight.

Expected Yield: A near-quantitative yield of this compound is expected.

Characterization: The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Phase Transfer Catalytic Cycle

The general mechanism for phase transfer catalysis involving a pyridinium salt like this compound (represented as [Q-Br]⁺I⁻) in a nucleophilic substitution reaction is depicted below.

PTC_Cycle cluster_organic Organic Phase RX R-X (Organic Substrate) RNu R-Nu (Product) QX [Q-Br]⁺X⁻ (Catalyst-Leaving Group Ion Pair) RNu->QX QNu [Q-Br]⁺Nu⁻ (Catalyst-Nucleophile Ion Pair) QNu->RX MNu M⁺Nu⁻ (Nucleophile Salt) QNu->MNu QX->QNu MX M⁺X⁻ (Byproduct Salt) QX->MX

Caption: Phase transfer catalytic cycle for a nucleophilic substitution.

Application in Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7] Phase transfer catalysis provides a convenient and efficient way to carry out this reaction, especially when using solid bases like potassium hydroxide.

Experimental Protocol: Synthesis of Butyl Phenyl Ether

Materials and Equipment:

  • Phenol

  • 1-Bromobutane

  • Potassium hydroxide (pellets)

  • This compound

  • Toluene

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add phenol (9.4 g, 100 mmol), potassium hydroxide pellets (8.4 g, 150 mmol), and this compound (1.5 g, 5 mol%).

  • Azeotropic Water Removal: Add 100 mL of toluene to the flask. Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.

  • Alkylation: After cooling the mixture slightly, add 1-bromobutane (16.4 g, 120 mmol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with 2 x 50 mL of 1 M NaOH solution to remove unreacted phenol, followed by 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude butyl phenyl ether by vacuum distillation.

Application in C-Alkylation of Active Methylene Compounds

The C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction.[8] Phase transfer catalysis is highly effective for these reactions, allowing the use of solid inorganic bases and avoiding the need for strong, hazardous bases like sodium hydride.[9]

Experimental Protocol: Diethyl n-Butylmalonate Synthesis

Materials and Equipment:

  • Diethyl malonate

  • 1-Bromobutane

  • Anhydrous potassium carbonate

  • This compound

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine diethyl malonate (16.0 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and this compound (1.5 g, 5 mol%).

  • Solvent Addition: Add 100 mL of acetonitrile to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add 1-bromobutane (15.1 g, 110 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purification: The resulting crude diethyl n-butylmalonate can be purified by vacuum distillation.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for phase transfer catalyzed nucleophilic substitution reactions. While specific data for this compound is limited in the literature, these values, based on similar quaternary ammonium and pyridinium catalysts, provide a useful starting point for optimization.

Reaction TypeSubstrateReagentBaseCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)
Williamson Ether Synthesis PhenolAlkyl BromideKOH1-5TolueneReflux4-880-95
C-Alkylation Diethyl MalonateAlkyl BromideK₂CO₃1-5AcetonitrileReflux6-1075-90
N-Alkylation IndoleAlkyl IodideKOH2-10DichloromethaneRT12-2470-85

Workflow for a Generic Phase Transfer Catalyzed Reaction

PTC_Workflow start Start setup Reaction Setup: Combine organic substrate, aqueous nucleophile, base, and PTC catalyst. start->setup reaction Vigorous Stirring & Heating (if required) setup->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Aqueous Workup: Phase separation, washing. monitoring->workup Upon Completion extraction Extraction of Product into Organic Solvent workup->extraction drying Drying of Organic Phase (e.g., Na₂SO₄) extraction->drying isolation Solvent Removal (Rotary Evaporation) drying->isolation purification Purification of Product (Distillation, Crystallization, or Chromatography) isolation->purification end End purification->end

Caption: General experimental workflow for a phase transfer catalyzed reaction.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of phase transfer catalysis and nucleophilic substitution reactions.[10][11] The progress of each reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final products should be confirmed by spectroscopic methods (NMR, IR) and, if necessary, by elemental analysis or mass spectrometry. Comparison of the obtained data with literature values for the expected products will serve as a validation of the experimental outcome.

References

  • PTC Organics. (n.d.). PTC N-Alkylation of Very Polar Heterocycle.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Gao, F., et al. (2019). N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed... ResearchGate.
  • Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI.
  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.
  • National Institutes of Health. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins.
  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (n.d.).
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Royal Society of Chemistry. (2021). Heterocyclic group transfer reactions with I(iii) N-HVI reagents: access to N-alkyl(heteroaryl)onium salts via olefin aminolactonization.
  • Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis.
  • Royal Society of Chemistry. (2007). Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex.
  • PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one.
  • National Institutes of Health. (n.d.). Oxidation Reactions Promoted or Catalyzed by Organotellurium Compounds.
  • MDPI. (n.d.). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
  • Royal Society of Chemistry. (n.d.). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions.
  • MDPI. (2015). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts.
  • ACS Publications. (2024). Some Items of Interest to Process R&D Chemists and Engineers.
  • CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).
  • ACS Publications. (2024). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Royal Society of Chemistry. (n.d.). Crystal engineering of brominated tectons: N-methyl-3,5-dibromo-pyridinium iodide gives particularly short C–Br⋯I halogen bonding.
  • NCERT. (n.d.). Amines.
  • YouTube. (2021). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry.
  • ResearchGate. (n.d.). N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates.
  • Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition.
  • ACS Publications. (2022). N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation.
  • Frontiers. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
  • ResearchGate. (2015). (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
  • ACS Publications. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • National Institutes of Health. (2019). An Improved Method for the Quaternization of Nicotinamide and Antifungal Activities of Its Derivatives.
  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.
  • US3755334A - New quaternization method - Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis.

Sources

Application Notes and Protocols for the Electrochemical Synthesis Utilizing 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Electrochemical Synthesis with 3-Bromo-1-methyl-pyridinium iodide

In the modern landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science, the demand for efficient, selective, and sustainable methodologies is paramount. Electrochemical synthesis, or electrosynthesis, has emerged as a powerful platform that addresses these needs by replacing stoichiometric chemical reagents with traceless electrons. This approach offers unparalleled control over reaction potentials, enabling transformations that are often challenging to achieve through conventional means.

This guide focuses on the electrochemical applications of a versatile building block: This compound . The unique electronic properties of this salt, arising from the interplay between the electron-withdrawing pyridinium core and the reactive C-Br bond, unlock a diverse range of synthetic possibilities. We will delve into two primary applications: the nickel-catalyzed cross-electrophile coupling for the construction of C(sp²)–C(sp³) bonds and the reductive synthesis of functionalized 1,2-dihydropyridine scaffolds.

As a senior application scientist, my objective is not merely to provide a set of instructions, but to impart a deeper understanding of the underlying principles. We will explore the "why" behind each experimental parameter, from the choice of electrode material to the selection of the supporting electrolyte. This document is designed to be a self-validating system, where a thorough comprehension of the methodology empowers you to troubleshoot, optimize, and adapt these protocols for your specific research and development goals.

Part 1: Foundational Electrochemical Principles of this compound

A fundamental understanding of the electrochemical behavior of this compound is crucial for designing and executing successful synthetic protocols. The primary technique for probing these properties is Cyclic Voltammetry (CV) .

Expected Cyclic Voltammetry (CV) Profile and Mechanistic Insights

While specific CV data for this compound is not extensively reported, we can infer its behavior from studies on analogous N-methylpyridinium and halopyridinium salts.[1][2][3] The CV is expected to exhibit an irreversible reduction wave corresponding to the cleavage of the C-Br bond. The N-methylpyridinium moiety itself undergoes reduction at a more negative potential.[1][2]

The reduction process can be visualized as a two-electron transfer, although it may occur in a stepwise fashion. The initial electron transfer leads to a radical anion, which rapidly loses a bromide ion to form a pyridinyl radical. This radical can then be further reduced to an anion.

dot graph "Electrochemical_Reduction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Plausible electrochemical reduction pathway of this compound."

This reductive behavior forms the basis for the synthetic applications discussed in this guide. The generated pyridinyl radical or anion can be trapped by various electrophiles, leading to the formation of new chemical bonds.

Part 2: Application in Nickel-Catalyzed Cross-Electrophile Coupling

The formation of C(sp²)–C(sp³) bonds is a cornerstone of modern drug discovery. Electrochemical nickel-catalyzed cross-coupling reactions utilizing alkylpyridinium salts have emerged as a robust and versatile method for achieving this transformation.[4][5][6]

Causality Behind Experimental Choices

The success of this electrochemical coupling hinges on the careful selection of each reaction component.

  • Catalyst System (Nickel and Ligand): A nickel catalyst, such as NiBr₂, is essential for facilitating the coupling reaction. The ligand, often a bipyridine or a related nitrogen-based chelator, plays a crucial role in stabilizing the nickel center in its various oxidation states and modulating its reactivity. The choice of ligand can significantly impact the reaction efficiency and selectivity.

  • Electrode Materials:

    • Cathode (Working Electrode): Inert materials like glassy carbon, platinum, or stainless steel are typically used as the cathode, where the reduction of the pyridinium salt and the nickel catalyst occurs.

    • Anode (Counter Electrode): In many setups, a sacrificial anode made of a reactive metal like zinc or magnesium is employed.[7] The oxidation of the sacrificial anode provides the necessary counter-reaction to the cathodic reduction, preventing the oxidation of other sensitive components in the reaction mixture. However, it's important to note that the metal ions generated from the sacrificial anode can sometimes participate in side reactions. In such cases, a divided cell with a non-sacrificial anode (like graphite or platinum) can be used to separate the anodic and cathodic compartments.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically used to dissolve the pyridinium salt, the aryl halide, and the supporting electrolyte, and to facilitate ion transport.

  • Supporting Electrolyte: A supporting electrolyte, such as tetrabutylammonium tetrafluoroborate (TBABF₄) or sodium iodide (NaI), is crucial for ensuring the conductivity of the solution. The ions of the supporting electrolyte do not participate in the primary redox reactions but carry the current through the solution.

Detailed Protocol: Electrochemical Nickel-Catalyzed Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that should be optimized for each specific substrate combination.

Materials:

Reagent/MaterialPurity/GradeSupplier
This compound≥98%Commercially available
Aryl Bromide≥98%Commercially available
Nickel(II) bromide (NiBr₂)AnhydrousCommercially available
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)≥98%Commercially available
Tetrabutylammonium tetrafluoroborate (TBABF₄)Electrochemical gradeCommercially available
N,N-Dimethylformamide (DMF)AnhydrousCommercially available
Zinc foil (for sacrificial anode)≥99.9%Commercially available
Glassy carbon plate (for cathode)---Commercially available
Electrochemical cell (undivided)---e.g., IKA ElectraSyn 2.0 or similar
Potentiostat/Galvanostat------

Experimental Setup:

dot graph "Electrochemical_Setup" { layout=dot; rankdir="TB"; node [shape=plaintext];

} caption: "Schematic of the electrochemical setup for cross-coupling."

Procedure:

  • Cell Assembly: In an inert atmosphere (e.g., a glovebox), assemble the undivided electrochemical cell with the glassy carbon plate as the cathode and the zinc foil as the anode.

  • Preparation of the Electrolyte Solution: To the electrochemical cell, add this compound (1.0 equiv.), the aryl bromide (1.5 equiv.), NiBr₂ (10 mol%), and dtbbpy (12 mol%).

  • Addition of Solvent and Electrolyte: Add anhydrous DMF to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent). Then, add TBABF₄ to a concentration of 0.1 M.

  • Electrolysis: Seal the cell and remove it from the glovebox. Connect the electrodes to the potentiostat. Perform the electrolysis at a constant current (e.g., 10 mA) or a constant potential (determined by cyclic voltammetry, typically around -1.5 V vs. Ag/AgCl). The reaction progress can be monitored by TLC, GC-MS, or LC-MS.

  • Work-up and Purification: Upon completion of the reaction, disconnect the cell. Remove the electrodes and quench the reaction mixture with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validation and Troubleshooting:

  • No Reaction: Check all electrical connections. Ensure that the supporting electrolyte has been added and is fully dissolved. The surface of the electrodes may need to be polished or cleaned.

  • Low Yield: The applied potential or current may need optimization. The concentration of the catalyst or ligand may be increased. Consider using a divided cell to prevent side reactions at the anode.

  • Formation of Side Products: Homocoupling of the aryl bromide is a common side reaction. This can sometimes be suppressed by adjusting the reaction temperature or the catalyst loading.

Part 3: Application in the Synthesis of 1,2-Dihydropyridines

The electrochemical reduction of pyridinium salts can also be harnessed for the synthesis of 1,2-dihydropyridine derivatives.[8] These scaffolds are prevalent in many biologically active molecules and serve as versatile synthetic intermediates.

Mechanistic Rationale and Control of Regioselectivity

The direct electrochemical reduction of the pyridinium ring, in the absence of a catalyst, leads to the formation of a dihydropyridine. The regioselectivity of this reduction (i.e., the formation of 1,2- vs. 1,4-dihydropyridine) can be influenced by several factors, including the substitution pattern on the pyridine ring, the solvent, and the presence of proton sources. For N-alkyl pyridinium salts, the formation of the 1,2-dihydropyridine is often favored.

dot graph "Dihydropyridine_Synthesis" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Electrochemical synthesis of 1,2-dihydropyridines."

Detailed Protocol: Electrochemical Synthesis of 3-Bromo-1-methyl-1,2-dihydropyridine

This protocol outlines a general procedure for the reductive synthesis of a dihydropyridine derivative.

Materials:

Reagent/MaterialPurity/GradeSupplier
This compound≥98%Commercially available
Tetrabutylammonium tetrafluoroborate (TBABF₄)Electrochemical gradeCommercially available
Acetonitrile (MeCN)AnhydrousCommercially available
Reticulated Vitreous Carbon (RVC)---Commercially available
Platinum foil---Commercially available
Electrochemical cell (divided, with a glass frit)------
Potentiostat/Galvanostat------

Experimental Setup:

A divided electrochemical cell is recommended for this transformation to prevent the re-oxidation of the dihydropyridine product at the anode. The two compartments are separated by a porous glass frit.

Procedure:

  • Cell Assembly: Assemble the divided electrochemical cell. Place the reticulated vitreous carbon (RVC) electrode in the cathodic compartment and the platinum foil electrode in the anodic compartment.

  • Preparation of Catholyte and Anolyte:

    • Catholyte: In the cathodic compartment, dissolve this compound and TBABF₄ (0.1 M) in anhydrous acetonitrile.

    • Anolyte: In the anodic compartment, add a solution of TBABF₄ (0.1 M) in anhydrous acetonitrile.

  • Electrolysis: Degas both compartments with an inert gas (e.g., argon) for 15-20 minutes. Connect the electrodes to the potentiostat. Carry out the electrolysis at a controlled potential, which should be determined by CV to be just sufficient for the reduction of the pyridinium ring. The reaction should be conducted under an inert atmosphere.

  • Work-up and Purification: Due to the potential instability of dihydropyridines, the work-up should be performed promptly and at low temperatures. After the electrolysis, the catholyte is carefully transferred to a round-bottom flask. The solvent is removed under reduced pressure at a low temperature. The resulting residue can be purified by chromatography on deactivated silica gel or by crystallization, taking care to avoid prolonged exposure to air and light.

Causality and Self-Validation:

  • Choice of Cathode: RVC is often used for preparative electrolysis due to its high surface area, which allows for more efficient conversions.

  • Divided Cell: The use of a divided cell is critical to prevent the anodically generated oxidants from degrading the desired dihydropyridine product.

  • Product Instability: 1,2-Dihydropyridines can be sensitive to air oxidation, leading to the re-aromatization to the pyridinium salt. Therefore, all manipulations should be carried out under an inert atmosphere, and the purified product should be stored under argon at a low temperature.

Part 4: Safety, Data Presentation, and References

Safety Precautions
  • General: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Electrical Hazards: Electrochemical equipment operates with electricity. Ensure that all connections are secure and that no liquids are spilled on the potentiostat or other electrical components.

  • Chemical Hazards: this compound and many of the solvents and reagents used are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use. Handle all chemicals in a well-ventilated fume hood.

  • Pressure Build-up: Some electrochemical reactions can generate gases. Ensure that the reaction vessel is not a closed system to prevent pressure build-up.

Data Presentation: Comparative Table of Reaction Parameters
ParameterNi-Catalyzed Cross-CouplingDihydropyridine Synthesis
Cell Type Undivided (typically)Divided
Cathode Glassy Carbon, Pt, Stainless SteelReticulated Vitreous Carbon (RVC)
Anode Sacrificial (Zn, Mg) or non-sacrificialNon-sacrificial (Pt, Graphite)
Catalyst NiBr₂ / LigandNone
Solvent DMF, MeCNMeCN
Supporting Electrolyte TBABF₄, NaITBABF₄
Typical Potential ~ -1.5 V vs. Ag/AgClDetermined by CV of substrate
Key Consideration Matching rates of electrophile activationProduct stability (air/light sensitive)

References

  • 2‐ and 2,7‐Substituted para‐N‐Methylpyridinium Pyrenes: Syntheses, Molecular and Electronic Structures, Photophysical, Electrochemical, and Spectroelectrochemical Properties and Binding to Double‐Stranded (ds) DNA. Chem. Eur. J.2021, 27 (9), 2837-2849. [Link]
  • The ammonia-free partial reduction of substituted pyridinium salts. Tetrahedron2007, 63 (4), 894-906. [Link]
  • Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides.
  • Non-Innocent Role of Sacrificial Anodes in Electrochemical Nickel-Catalyzed C(sp2)-C(sp3) Cross-Electrophile Coupling. J. Am. Chem. Soc.2024. [Link]
  • Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolytes for CO2 Reduction. ChemElectroChem2018, 5 (4), 635-641. [Link]
  • Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolyte for CO2 Reduction.
  • Comparison Between Electrochemical Reactions and Chemical Oxidations and Reductions. Taylor & Francis Group. [Link]
  • Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. Org. Biomol. Chem.2023, 21, 5786-5792. [Link]
  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]
  • Electrochemical methods for synthesis and in situ generation of organometallic compounds. Coord. Chem. Rev.2021, 446, 213986. [Link]
  • electrochemical reactions. part 26. radicals derived by reduction of n-alkylpyridinium salts and homologous n,n′-polymethylenebispyridinium salts. cleavage of the carbon-nitrogen bond. J. Chem. Soc., Perkin Trans. 21979, 732-737. [Link]
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances2023, 9 (47). [Link]
  • SYNTHESIS AND ELECTROCHEMISTRY the Department of Chemistry Houston of the Requirements for the Degree. University of Houston. [Link]
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chem. Rev.2016, 116 (1), 1-72. [Link]
  • Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Cou- pling of Alkylpyridinium Salts and Aryl Halides. ChemRxiv. [Link]
  • Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]. UMass Boston. [Link]
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem.2012, 8, 1477-1487. [Link]
  • Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethyl
  • Selective electrochemical synthesis of 4-fluoropyridine using ET 3N-3HF.
  • Electrochemical Synthesis of 3‐Bromoimidazo[1,2‐a]pyridines Directly from 2‐Aminopyridines and alpha‐Bromoketones. ChemElectroChem2019, 6 (13), 3369-3373. [Link]
  • Study of the electropolymerization of tetrakis (3-aminophenyl) porphyrin Fe(III) chloride on Au electrodes by cyclic voltammetry and STM.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Derivatives from 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis for Pyridinium Salt Derivatization

In the landscape of modern medicinal chemistry and materials science, pyridinium salts are established as crucial pharmacophores and versatile synthetic intermediates.[1] Their derivatization is key to unlocking novel therapeutic agents and functional materials. 3-Bromo-1-methyl-pyridinium iodide is a particularly valuable starting material, offering a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions. However, traditional thermal methods for the synthesis of its derivatives are often plagued by long reaction times, high energy consumption, and the formation of undesirable byproducts.

Microwave-assisted organic synthesis emerges as a transformative technology in this context. By directly and efficiently heating the reaction mixture, microwave irradiation dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[2][3] This rapid heating also minimizes the formation of side products, leading to cleaner reactions and higher yields.[2] For researchers and professionals in drug development, these advantages translate to faster lead optimization, reduced waste, and a more sustainable approach to chemical synthesis.

This guide provides detailed protocols and technical insights for the microwave-assisted synthesis of a range of derivatives from this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The protocols are designed to be a robust starting point for further optimization and exploration.

Core Principles of Microwave-Assisted Synthesis with Pyridinium Salts

The efficacy of microwave heating in these syntheses stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture. Solvents, reagents, and even the pyridinium salt substrate itself can absorb microwave energy, leading to rapid and uniform heating that is not reliant on thermal conductivity. This circumvents the issue of localized overheating often seen with conventional methods and allows for precise temperature control, which is critical for the stability of sensitive catalysts and intermediates.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[2][5][6] Microwave irradiation has been shown to significantly enhance the efficiency of these reactions, particularly for heteroaromatic substrates.[2][4]

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1-methyl-pyridinium Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[7][8] In the case of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Scientific Rationale: The key to a successful Suzuki-Miyaura coupling is the catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. Microwave heating accelerates each of these steps. The choice of a suitable palladium catalyst and ligand is crucial, especially for potentially challenging substrates like pyridinium salts.[8] The use of a mixed solvent system, such as DMF/water, is often beneficial for dissolving both the organic and inorganic reagents.[8]

Experimental Protocol:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a more specialized ligand like XPhos for challenging couplings

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF) and Water (e.g., 4:1 v/v)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).

  • Add DMF (4 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10-20 minutes.

  • After cooling, the reaction mixture can be worked up by partitioning between water and an organic solvent like ethyl acetate. The product, being a salt, will likely remain in the aqueous phase, which can then be purified.

Data Presentation:

CatalystBaseSolventTemperature (°C)Time (min)Typical Yield (%)
Pd(OAc)₂/PPh₃K₂CO₃DMF/H₂O12010-2070-95[8]
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O1401580-90[9]
XPhosPdG2/XPhosK₂CO₃EtOH/H₂O13540>90[10][11]

Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Reactants: This compound Arylboronic acid Catalyst & Base solvent Solvent: DMF/Water reagents->solvent Dissolve microwave Microwave Irradiation (120°C, 10-20 min) solvent->microwave workup Aqueous Workup microwave->workup product Product: 3-Aryl-1-methyl-pyridinium salt workup->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Heck Coupling: Synthesis of 3-Alkenyl-1-methyl-pyridinium Derivatives

The Heck reaction enables the synthesis of substituted alkenes from aryl halides.[12][13] This is a valuable transformation for introducing vinyl groups onto the pyridinium ring.

Scientific Rationale: The Heck reaction proceeds via a palladium-catalyzed coupling of an aryl halide with an alkene.[13] Microwave irradiation is particularly effective in accelerating this reaction, often leading to higher yields and better selectivity compared to conventional heating.[12][14] The choice of base is critical to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol:

Materials:

  • This compound

  • Alkene (e.g., styrene, acrylic ester) (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride ((Ph₃P)₂PdCl₂) (1-2 mol%)

  • A non-nucleophilic base (e.g., triethylamine (Et₃N) or N-ethylpiperidine) (2-3 equivalents)

  • DMF

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine this compound (1 mmol), the alkene (1.5 mmol), (Ph₃P)₂PdCl₂ (0.01-0.02 mmol), and the base (2-3 mmol).

  • Add DMF (5 mL).

  • Purge the vial with an inert gas (e.g., argon or nitrogen) for 1-2 minutes.

  • Seal the vial and irradiate in the microwave reactor at 150 °C for 30-60 minutes.

  • After cooling, the product can be isolated and purified.

Data Presentation:

CatalystBaseSolventTemperature (°C)Time (min)Typical Yield (%)
(Ph₃P)₂PdCl₂N-ethylpiperidineDMF15060-8060-75[12]
Pd(OAc)₂Et₃NDMF14010-1585-95[3]

Catalytic Cycle Diagram:

Heck_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R-X pd_complex R-Pd(II)L₂X oxidative_add->pd_complex alkene_insertion Alkene Coordination & Insertion pd_complex->alkene_insertion Alkene inserted_complex R-alkenyl-Pd(II)L₂X alkene_insertion->inserted_complex beta_hydride β-Hydride Elimination inserted_complex->beta_hydride product Alkene Product beta_hydride->product h_pd_complex H-Pd(II)L₂X beta_hydride->h_pd_complex reductive_elim Reductive Elimination h_pd_complex->reductive_elim Base reductive_elim->pd0 -H-X

Caption: Generalized Heck Catalytic Cycle.

Sonogashira Coupling: Synthesis of 3-Alkynyl-1-methyl-pyridinium Derivatives

The Sonogashira coupling is a reliable method for the synthesis of alkynes from aryl halides and terminal alkynes.[15][16][17]

Scientific Rationale: This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[17] However, copper-free Sonogashira couplings are increasingly popular to avoid issues with copper contamination, and microwave heating can facilitate these reactions.[18] The reaction requires a base to deprotonate the terminal alkyne.

Experimental Protocol:

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene) (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%) (for traditional conditions)

  • A base such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3 equivalents)

  • Acetonitrile (MeCN) or THF

  • Microwave reactor vials

Procedure:

  • To a microwave vial, add this compound (1 mmol), the terminal alkyne (1.5 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and the amine base (3 mmol).

  • Add the solvent (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at 100-120 °C for 10-30 minutes.

  • After the reaction is complete and the vial has cooled, the product can be isolated.

Data Presentation:

Catalyst SystemBaseSolventTemperature (°C)Time (min)Typical Yield (%)
PdCl₂(PPh₃)₂/CuIEt₃NMeCN10010-2580-95[15]
Pd(OAc)₂ (copper-free)DBUMeCN12015-2075-90[2]

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridinium ring makes it susceptible to nucleophilic aromatic substitution, especially with the activating effect of the positive charge.

Scientific Rationale: Microwave irradiation can significantly accelerate SNAAr reactions by providing the necessary activation energy in a short period.[19][20] This is particularly useful for less reactive nucleophiles. The choice of solvent is important and should be polar enough to absorb microwave energy efficiently.

Experimental Protocol (General):

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol) (2-3 equivalents)

  • A base, if required (e.g., K₂CO₃, Cs₂CO₃)

  • A polar, high-boiling solvent (e.g., DMSO, NMP, or even water for some nucleophiles[19])

  • Microwave reactor vials

Procedure:

  • Combine this compound (1 mmol), the nucleophile (2-3 mmol), and the base (if needed) in a microwave vial.

  • Add the solvent (3-5 mL).

  • Seal the vial and irradiate at a temperature between 150-200 °C for 20-60 minutes. The optimal conditions will depend on the nucleophile's reactivity.

  • After cooling, the product can be isolated via standard workup procedures.

Data Presentation:

Nucleophile TypeBaseSolventTemperature (°C)Time (min)
AminesK₂CO₃DMSO18030-60
ThiolsCs₂CO₃NMP16020-40
Alcohols (alkoxides)NaHTHF15030-50

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate the significant potential of microwave-assisted synthesis for the rapid and efficient derivatization of this compound. The dramatic reduction in reaction times and often improved yields make this technology an invaluable tool for researchers in drug discovery and materials science. While the provided protocols are robust starting points, further optimization of catalyst systems, solvents, and reaction times for specific substrates is encouraged to achieve the best possible outcomes. The continued development of new catalysts and microwave technologies will undoubtedly further expand the synthetic possibilities for this important class of compounds.

References

  • Microwave-Promoted Synthesis of Chiral Pyridinium Salts | Request PDF - ResearchG
  • A Comparative Guide to the Synthesis of Pyridinium Salts: Microwave-Assisted versus Conventional Methods - Benchchem
  • Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond - Sultan Qaboos University House of Expertise
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Organometallic cross-coupling reactions - CEM Corpor
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - ResearchG
  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI
  • Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave He
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Rapid microwave promoted Sonogashira coupling reactions on solid phase - PubMed
  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing)
  • Microwave enhanced Sonogashira coupling.
  • Pyridinium salts: from synthesis to reactivity and applic
  • Heck Reaction - Organic Chemistry Portal
  • ChemInform Abstract: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing
  • Microwave-Assisted Solvent- and Cu(I)
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles
  • A new one-step synthesis of pyridines under microwave-assisted conditions - ResearchG
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES
  • New High Speed Regioselective Heck Coupling Reactions Assisted By Microwave Flash He
  • Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations | Request PDF - ResearchG
  • Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity - CORE
  • Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium - Organic Chemistry Portal
  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution - Sciforum : Event management pl
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - MDPI

Sources

Application Note: 3-Bromo-1-methyl-pyridinium iodide as a Versatile N-Heterocyclic Carbene Precursor for Homogeneous Catalysis in Continuous Flow

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the flow chemistry applications of 3-Bromo-1-methyl-pyridinium iodide in catalysis, designed for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

Introduction

This compound is a pyridinium salt that serves as a stable and readily available precursor for the in-situ generation of N-heterocyclic carbenes (NHCs).[1][2] NHCs are a powerful class of organocatalysts known for their strong σ-donating properties and their ability to mediate a wide range of chemical transformations.[3][4] The application of continuous flow technology to NHC-catalyzed reactions offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles for handling reactive intermediates.[5][6][7]

This application note details the use of this compound as a precursor for the generation of a 3-bromo-1-methyl-pyridin-2-ylidene NHC and its subsequent application in a classic benchmark reaction: the transesterification of vinyl acetate with benzyl alcohol. This process highlights the seamless integration of NHC generation and catalysis in a telescoped continuous flow setup.[4]

Mechanistic Rationale: From Pyridinium Salt to Catalytic Cycle

The catalytic utility of this compound lies in its ability to be deprotonated to form the corresponding N-heterocyclic carbene. This is typically achieved by reacting the pyridinium salt with a suitable base. In a flow chemistry context, a heterogeneous base packed in a column is often preferred as it simplifies purification by retaining the base within the reactor.[4]

The generated NHC is a highly nucleophilic species that initiates the catalytic cycle. In the case of transesterification, the NHC attacks the electrophilic carbon of the acyl donor (vinyl acetate), forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-azolium intermediate (the Breslow intermediate) and releases the vinyl alcohol, which tautomerizes to acetaldehyde. The alcohol nucleophile (benzyl alcohol) then attacks the activated acyl-azolium intermediate, leading to the formation of the desired ester product and regeneration of the NHC catalyst.

NHC Catalytic Cycle Pyridinium_Salt This compound NHC 3-bromo-1-methyl-pyridin-2-ylidene (NHC) Pyridinium_Salt->NHC Base (e.g., K2CO3) Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1 NHC->Tetrahedral_Intermediate_1 + Vinyl Acetate Acyl_Azolium Acyl-Azolium Intermediate (Breslow Intermediate) Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2 Acyl_Azolium->Tetrahedral_Intermediate_2 + Benzyl Alcohol Tetrahedral_Intermediate_1->Acyl_Azolium - Vinyl Alcohol Product Benzyl Acetate Tetrahedral_Intermediate_2->Product - NHC

Caption: Catalytic cycle for NHC-mediated transesterification.

Experimental Workflow: A Continuous Flow Approach

The continuous flow setup is designed for the in-situ generation of the NHC from this compound and its immediate use in the transesterification reaction. This "generate-and-react" strategy minimizes the handling of the highly reactive and often unstable free carbene.

Flow_Chemistry_Workflow cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Analysis & Collection Reagent_A Syringe Pump A Solution of this compound, Vinyl Acetate, and Benzyl Alcohol in THF T_Mixer T-Mixer Reagent_A->T_Mixer Reagent_B Syringe Pump B Anhydrous THF (Solvent) Reagent_B->T_Mixer Packed_Bed Packed-Bed Reactor (Heated) Column packed with K2CO3 T_Mixer->Packed_Bed Reagent Stream Coil_Reactor Coil Reactor (Heated) PFA Tubing Packed_Bed->Coil_Reactor NHC & Reactants BPR Back Pressure Regulator Coil_Reactor->BPR Product Stream Collection Product Collection BPR->Collection

Caption: Experimental workflow for continuous NHC generation and catalysis.

Detailed Protocol: NHC-Catalyzed Transesterification in Flow

Materials and Reagents
  • This compound (CAS: 32222-42-7)[8]

  • Vinyl acetate (anhydrous)

  • Benzyl alcohol (anhydrous)

  • Potassium carbonate (granular, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

Equipment Setup
  • Pumping System: Two high-pressure syringe pumps.

  • Reactors:

    • A packed-bed reactor column (e.g., 10 cm length, 4.6 mm ID) filled with anhydrous potassium carbonate.

    • A PFA tubing coil reactor (e.g., 10 mL volume).

  • Mixing: A T-shaped micromixer.

  • Temperature Control: A column heater for the packed-bed reactor and a heating block or oil bath for the coil reactor.

  • Pressure Control: A back pressure regulator (BPR) set to 5 bar to ensure the solvent remains in the liquid phase at elevated temperatures.

  • Collection: A vial for product collection.

Procedure
  • Reagent Preparation:

    • Solution A: In a dry flask under an inert atmosphere, prepare a stock solution of this compound (0.1 M), vinyl acetate (1.2 M), and benzyl alcohol (1.0 M) in anhydrous THF. Add an internal standard for later analysis.

    • Solution B: Fill a syringe with anhydrous THF.

  • System Priming:

    • Prime both pumps and the entire flow system with anhydrous THF to remove any air and moisture.

  • Reaction Execution:

    • Set the temperature of the packed-bed reactor to 60°C and the coil reactor to 60°C.

    • Pump Solution A and Solution B at the desired flow rates to achieve the target residence time and substrate concentration. A typical starting point would be a 1:1 ratio of the flow rates of Solution A and Solution B.

    • The combined stream passes through the packed-bed reactor where the pyridinium salt is deprotonated by the potassium carbonate to form the active NHC.

    • The stream, now containing the in-situ generated NHC and the substrates, enters the heated coil reactor where the transesterification takes place.

    • The product stream exits the coil reactor, passes through the back pressure regulator, and is collected in a vial.

  • Steady State and Analysis:

    • Allow the system to run for at least three residence times to reach a steady state before collecting samples for analysis.

    • Analyze the collected samples by gas chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzyl acetate.

Data and Optimization

The reaction can be optimized by varying the residence time, temperature, and catalyst loading. The following table provides a hypothetical set of optimization data.

EntryResidence Time (min)Temperature (°C)Catalyst Loading (mol%)Conversion (%)
110401065
220401085
320601098
42060592

Residence time is calculated as the total reactor volume divided by the total flow rate.

Trustworthiness and Self-Validation

The protocol's integrity is maintained through several key features:

  • In-situ Generation: The immediate use of the generated NHC minimizes decomposition.

  • Steady-State Analysis: Collecting samples only after reaching a steady state ensures that the data is representative of the reaction under those specific conditions.

  • Internal Standard: The use of an internal standard in the GC analysis provides accurate quantification of the reaction components, correcting for any variations in sample injection volume.

Conclusion

This compound is a valuable and accessible precursor for N-heterocyclic carbene catalysis. Its application in continuous flow systems, as demonstrated with the transesterification of vinyl acetate, showcases a modern and efficient approach to organocatalysis. This methodology offers enhanced control, safety, and scalability, making it highly attractive for both academic research and industrial drug development processes. The principles outlined in this guide can be adapted to a wide range of other NHC-catalyzed transformations.

References

  • Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. (2021).
  • Application and occurrence of pyridinium salts. (n.d.).
  • Low-Potential Pyridinium Anolyte for Aqueous Redox Flow Batteries. (2017).
  • Pyridinium Salts: From synthesis to reactivity and applications. (2025).
  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. (n.d.). The University of Liverpool Repository.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.).
  • NHC complexes in flow (NHC = N‐heterocyclic carbene). (2023). Academic Bibliography.
  • Continuous-Flow N-Heterocyclic Carbene Generation and Organoc
  • Recent Advances in Continuous-Flow Reactions Using Metal-Free Homogeneous C
  • Facile Syntheses of N-Heterocyclic Carbene Precursors through I2 - or NIS-Promoted Amidiniumation of N-Alkenyl Formamidines. (n.d.). PubMed.
  • This compound | CAS 32222-42-7. (n.d.). SCBT - Santa Cruz Biotechnology.
  • This compound/CAS:32222-42-7. (n.d.). HXCHEM.
  • Highlights from the Flow Chemistry Liter
  • Application of reactor engineering concepts in continuous flow chemistry: a review. (2021).
  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (n.d.).
  • I. Peñafiel and A. Lapkin Continuous-flow technology applied to chemical synthesis emerged in the last decade as a paradigm shi. (n.d.).
  • Catalysis in Flow. (n.d.).
  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. (n.d.). MDPI.
  • Enhanced Reaction Efficiency in Continuous Flow. (2016). DSpace@MIT.

Sources

Troubleshooting & Optimization

troubleshooting failed Suzuki coupling with 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Suzuki Coupling with 3-Bromo-1-methyl-pyridinium iodide

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the coupling of this compound. This substrate, while primed for oxidative addition due to the electron-deficient nature of the pyridinium ring, presents a unique set of challenges including catalyst inhibition and competing side reactions.

This resource provides in-depth troubleshooting guides, detailed protocols, and mechanistic insights to help you navigate these complexities and achieve a successful coupling.

Troubleshooting Workflow: A Diagnostic Approach

Before diving into specific issues, use this workflow to diagnose the state of your reaction. This decision tree will guide you to the most relevant questions and solutions in the FAQ section.

Troubleshooting_Workflow start Reaction Failed: Low or No Yield q1 Check 1: Basic Setup - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? start->q1 q2 Check 2: Catalyst State - Palladium Black Precipitate? q1->q2 Setup OK sol1 See FAQ Q1 & Q2: Fundamental Reaction Integrity q1->sol1 Issues Found q3 Check 3: Side Products - Protodeboronation? - Homocoupling? - Dehalogenation? q2->q3 No sol2 See FAQ Q3: Catalyst Inhibition & Deactivation q2->sol2 Yes sol3 See FAQ Q4: Minimizing Side Reactions q3->sol3 Yes optimize See FAQ Q5 & Q6: Systematic Optimization (Ligand, Base, Solvent) q3->optimize No Dominant Side Product

Caption: A logical workflow for diagnosing failed Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of starting materials. What are the most fundamental issues to check first?

A1: A complete lack of reactivity often points to a failure in the basic reaction setup rather than a complex chemical issue. Before altering catalysts or ligands, rigorously verify the following:

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[1] Incomplete removal of air can lead to immediate oxidation and deactivation of the catalyst.

    • Action: Ensure your solvents are thoroughly degassed using methods like sparging with argon or nitrogen for at least 30 minutes or three freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.

  • Reagent Quality and Stoichiometry:

    • Boronic Acid/Ester: Boronic acids can degrade upon storage, especially if exposed to moisture, leading to the formation of inactive boroxines or protodeboronation byproducts.[2] Verify the purity of your boronic acid partner.

    • Base: Ensure the base is anhydrous and finely powdered for maximum surface area and reactivity. Clumped or old base can be ineffective.

    • Substrate: Confirm the identity and purity of your this compound.

  • Solvent Purity: Use anhydrous, high-purity solvents. Water content can be critical; while often necessary for inorganic bases, excess water can promote side reactions.[3]

Q2: The reaction mixture turned black shortly after heating. What does this signify and how can it be prevented?

A2: The formation of a black precipitate is likely finely divided palladium metal, known as "palladium black."[1] This indicates that the active Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. With pyridinium substrates, this is often caused by catalyst inhibition or deactivation.

The primary culprit is the pyridine nitrogen. Although quaternized in your substrate, the overall electron-deficient ring system can interact unfavorably with the palladium center, or trace amounts of unreacted bromopyridine can act as a ligand, poisoning the catalyst.[4][5]

Mitigation Strategies:

  • Use Bulky, Electron-Rich Ligands: This is the most effective solution. Ligands like the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) serve two purposes:

    • They are strongly electron-donating, which stabilizes the Pd(0) center and promotes the crucial oxidative addition step.[4][6]

    • Their steric bulk creates a protective pocket around the palladium atom, physically hindering the pyridine nitrogen from coordinating and deactivating the catalyst.[3][4]

  • Consider a Pre-catalyst: Modern palladacycle pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed for stability and generate the active Pd(0) species controllably in situ, often leading to more reproducible results than using separate Pd sources and ligands.[3]

Q3: What makes the this compound substrate uniquely challenging compared to a bromide or triflate?

A3: This is an excellent and critical question. While aryl iodides are typically more reactive than bromides in oxidative addition, the presence of iodide as the counter-ion for the pyridinium salt introduces a high concentration of iodide anions (I⁻) into the reaction. This can be detrimental.

Excess iodide can coordinate to the Pd(II) intermediate formed after oxidative addition. Studies have shown that the resulting trans-[Pd(L)₂(Ar)(I)] species can be slow to undergo subsequent steps like transmetalation, especially in the presence of certain ligands like PPh₃ at lower temperatures.[7] This can create a bottleneck in the catalytic cycle, slowing down or stalling the reaction entirely.

Actionable Insights:

  • If using a traditional catalyst like Pd(PPh₃)₄, this iodide effect could be a major contributor to failure.[7]

  • Switching to a more robust ligand system (see Q2) is often sufficient to overcome this issue.

  • If problems persist, consider performing an anion exchange on your starting material to replace the iodide with a more inert counter-ion like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), though this adds synthetic steps.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-Br inactive_pd [Pd(0)L₂(Pyridinium)] (Inactive Species) pd0->inactive_pd Catalyst Inhibition pd2_complex [Ar-Pd(II)L₂(Br)] oa->pd2_complex trans Transmetalation pd2_complex->trans + R'-B(OR)₂ + Base pd2_boronate [Ar-Pd(II)L₂(R')] trans->pd2_boronate re Reductive Elimination pd2_boronate->re re->pd0 Regeneration product Ar-R' (Product) re->product inhibitor Pyridinium Substrate or Impurity inhibitor->inactive_pd

Caption: The Suzuki catalytic cycle with a potential inhibition pathway.

Q4: My reaction is sluggish and gives a low yield with significant byproducts. What are the likely side reactions and how can I suppress them?

A4: With electron-deficient substrates and potentially challenging conditions, several side reactions can compete with your desired coupling.

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[8] It is often promoted by excess water, high temperatures, or an unsuitable base.[9]

    • Solution:

      • Use the boronic acid's corresponding pinacol ester or trifluoroborate salt. These reagents are more stable and "slowly release" the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[8][10]

      • Minimize water content in the reaction. Use a carefully controlled amount of water just sufficient to activate the base.

      • Use a strong but less nucleophilic base like K₃PO₄.

  • Homocoupling: The self-coupling of your boronic acid partner to form a biaryl byproduct (R'-R'). This is often exacerbated by the presence of oxygen, which can facilitate the side reaction.

    • Solution: This reinforces the need for a scrupulously inert atmosphere (see Q1). If homocoupling persists, re-evaluate your catalyst system.

  • Dehalogenation: The replacement of the bromine atom on your pyridinium salt with a hydrogen atom. This is a reductive process that can be promoted by certain catalyst/ligand combinations or impurities in the reaction.[2]

    • Solution: Screen different ligands. A system that favors reductive elimination over competing reductive pathways is needed. Ensure your solvent and reagents are pure.

Q5: What is a robust, general set of starting conditions for this specific coupling?

A5: For a challenging substrate like this compound, do not start with older, less active catalysts like Pd(PPh₃)₄. A more modern, highly active system is recommended to maximize your chances of success on the first attempt.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2.5 mol %) or a Buchwald Pre-catalyst (2-5 mol %)Provides a reliable source of Pd(0). Pre-catalysts are often more air-stable and provide higher activity.[4][6]
Ligand SPhos or XPhos (1.1 - 1.2 eq. relative to Pd)Bulky, electron-rich ligands that prevent catalyst deactivation and promote oxidative addition.[3][4]
Base K₃PO₄ or Cs₂CO₃ (2.5 - 3.0 eq.)Strong, effective bases for activating the boronic acid in challenging couplings.[3][5]
Boronic Partner Arylboronic pinacol ester (1.2 - 1.5 eq.)More stable towards protodeboronation than the corresponding boronic acid.[8]
Solvent System 1,4-Dioxane / H₂O (e.g., 5:1 ratio) or Toluene / H₂OAprotic polar solvents are standard. A small amount of water is needed to dissolve and activate the base.[3]
Temperature 80 - 110 °CHigher temperatures are often required to drive the reaction to completion.[3]
Q6: My initial robust conditions still failed. How should I approach systematic optimization?

A6: If the recommended starting protocol fails, a systematic approach is necessary. Do not change multiple variables at once.

  • Screen Ligands: The ligand is often the most critical variable. Set up parallel reactions to test a small panel of ligands.

    • Class 1 (Buchwald-type): SPhos, XPhos, RuPhos.

    • Class 2 (Other Phosphines): P(t-Bu)₃, PCy₃.

    • Class 3 (NHCs): IPr, SImes.

  • Screen Bases: With the best ligand from step 1, screen a series of bases.

    • K₃PO₄, Cs₂CO₃, K₂CO₃, KF.

  • Screen Solvents: With the best ligand/base combination, test different solvent systems.

    • Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O. Vary the solvent/water ratio.

  • Adjust Temperature: If you see some product formation but the reaction is sluggish, a careful increase in temperature may improve the rate. Monitor for decomposition.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This is a generalized procedure based on best practices and should be optimized for your specific boronic acid partner.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the this compound (1.0 eq.), the boronic acid pinacol ester (1.3 eq.), and finely powdered K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., SPhos G3, 3 mol %) and any additional ligand if required.

  • Atmosphere Inerting: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 v/v, to achieve a concentration of ~0.2 M) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via LC-MS or TLC.

  • Work-up: Once the reaction is complete (or has stalled), cool it to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

References

  • Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters, 9(4), 707–710. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1734–1740. [Link]
  • Baker, K. M. (2020). Deaminative couplings of alkylpyridinium salts. University of Delaware. [Link]
  • Wikipedia. (2023).
  • Baker, K. M. (2020). Deaminative Couplings of Alkylpyridinium Salts. Google Books.
  • Buszek, K. R., & Brown, N. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. [Link]
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...[Link]
  • NTNU Open. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. [Link]
  • RSC Publishing. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Reddit. (2012). Suzuki coupling help. [Link]
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a...[Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ACS Publications. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides...[Link]

Sources

Technical Support Center: Minimizing Protodeboronation with 3-Bromo-1-methyl-pyridinium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling methodologies. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 3-Bromo-1-methyl-pyridinium iodide. Specifically, we will address the prevalent and often frustrating side reaction of protodeboronation. Our goal is to provide you with the mechanistic understanding and actionable protocols necessary to minimize this unwanted pathway and maximize the yield of your desired biaryl product.

Troubleshooting Guide: Diagnosis and Mitigation of Protodeboronation

This section is structured to help you diagnose the potential causes of protodeboronation in your reaction and provides specific, evidence-based solutions.

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the coupled product, and I'm isolating significant amounts of 1-methyl-pyridinium iodide. What is happening?

A1: You are observing the classic signs of a competing protodeboronation reaction. In this side reaction, the boronic acid starting material is converted into an arene (in this case, the corresponding hydrocarbon of your boronic acid) and the this compound is reduced to 1-methyl-pyridinium iodide. Essentially, the C-B bond of the boronic acid is cleaved and replaced with a C-H bond before it can participate in the desired cross-coupling catalytic cycle. This process consumes your boronic acid, leading to reduced yields of the target molecule.

The general mechanism for protodeboronation can be influenced by several factors including the choice of base, solvent, temperature, and the electronic properties of the boronic acid itself.

Q2: What is the mechanistic basis for protodeboronation and why is it a problem with pyridinium salts?

A2: Protodeboronation is the protonolysis of the carbon-boron bond. In the context of a Suzuki-Miyaura reaction, it is often catalyzed by the palladium species or promoted by the basic conditions required for the reaction. The electron-deficient nature of the pyridinium ring in this compound makes it a challenging substrate. The conditions required to activate the C-Br bond for oxidative addition to the palladium center can also be harsh enough to promote the degradation of the boronic acid partner.

Here is a simplified representation of the competing pathways:

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Competing Protodeboronation Pathway A Ar-Br + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-Br B->C D Transmetalation (Ar'-B(OH)2) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Pd(0) regenerated G Ar-Ar' F->G P1 Ar'-B(OH)2 P2 Base / H2O / Pd-H P1->P2 Proton Source P3 Ar'-H P2->P3 C-B Bond Cleavage G start Start: Inert Atmosphere (N2 or Ar) reagents Combine: - this compound (1.0 equiv) - Boronic acid (1.2 equiv) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) - Cs2CO3 (2.0 equiv) start->reagents solvent Add Degassed Solvents: - Toluene (e.g., 0.1 M) - Water (minimal amount, e.g., 10% v/v) reagents->solvent reaction Heat to 80 °C solvent->reaction monitor Monitor by LC-MS/TLC reaction->monitor workup Aqueous Workup: - Dilute with EtOAc - Wash with H2O and brine monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: Optimized Suzuki-Miyaura Workflow.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid (1.2 eq.), palladium acetate (Pd(OAc)₂, 0.02 eq.), SPhos (0.04 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Degassing: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed toluene and a minimal amount of degassed water. The goal is to dissolve the base without creating an excessively aqueous environment.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Look for the consumption of the starting materials and the appearance of the product spot/peak.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Are certain types of boronic acids more prone to protodeboronation?

A: Yes. Electron-deficient arylboronic acids and heteroaromatic boronic acids are generally more susceptible to protodeboronation. The electron-withdrawing groups on the aromatic ring make the carbon-boron bond weaker and more polarized, thus more susceptible to cleavage.

Q: Can I use boronic esters (e.g., pinacol esters) instead of boronic acids?

A: Absolutely. Boronic esters, such as pinacol esters (Bpin), are often more stable towards protodeboronation than their corresponding boronic acids. They are less hygroscopic and can be a superior choice when working with sensitive substrates. The reaction conditions are generally similar, though they may require a stronger base like K₃PO₄ for efficient transmetalation.

Q: What is the role of oxygen in protodeboronation?

A: While the primary mechanism is protonolysis, oxidative degradation of the boronic acid can also occur, especially in the presence of oxygen at elevated temperatures. This is another reason why maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and reproducibility.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Al-Zoubi, R. M. (2012). Protodeboronation of Boronic Acids and their Derivatives. Current Organic Synthesis, 9(4), 515-533. [Link]
  • Leconte, N., & Fagnou, K. (2006). The Effect of the Nature of the Aryl Halide on the Suzuki−Miyaura Reaction with Use of a Palladacycle Catalyst. Organometallics, 25(23), 5535–5545. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5416-5421. [Link]

effect of temperature on the yield of 3-Bromo-1-methyl-pyridinium iodide reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Bromo-1-methyl-pyridinium iodide. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the critical role of temperature in this N-alkylation reaction. As the quaternization of an electron-deficient pyridine, this synthesis requires careful control of reaction parameters to achieve optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classic Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) process. The lone pair of electrons on the nitrogen atom of 3-bromopyridine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This forms a new carbon-nitrogen bond, resulting in the desired quaternary pyridinium salt.

Q2: How does the bromine substituent on the pyridine ring affect the reaction conditions?

The bromine atom is an electron-withdrawing group, which reduces the electron density on the pyridine ring and, consequently, the nucleophilicity of the nitrogen atom. This makes 3-bromopyridine less reactive than unsubstituted pyridine. Therefore, more forcing reaction conditions, such as higher temperatures or longer reaction times, are generally required to achieve a satisfactory reaction rate and yield.

Q3: What is the recommended temperature range for this reaction?

While the optimal temperature can be solvent-dependent, a general starting point for the N-methylation of 3-bromopyridine with methyl iodide is in the range of 50-80°C . For instance, the O-methylation of the structurally similar 2-bromo-3-pyridinol with methyl iodide proceeds efficiently at 55-60°C. For less reactive, electron-deficient pyridines, temperatures up to 100°C for extended periods have been reported for N-arylation, a related quaternization reaction. However, exceeding this range may lead to diminishing returns in yield and the formation of impurities.

Q4: Can this reaction be performed at room temperature?

Due to the reduced nucleophilicity of 3-bromopyridine, the reaction at room temperature is expected to be very slow, likely resulting in a low yield even after an extended period. Heating is necessary to provide sufficient activation energy for the reaction to proceed at a practical rate.

Q5: What are the potential side reactions or product degradation pathways at elevated temperatures?

At excessively high temperatures, two primary concerns are the potential for side reactions and the thermal decomposition of the product. Quaternary ammonium salts, like this compound, can undergo thermal degradation. Studies on similar compounds have shown that they can decompose back to the starting amine and alkyl halide.[1] Furthermore, high temperatures can promote the formation of colored impurities.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Low or no product formation is a common issue and can often be traced back to suboptimal reaction conditions.

  • Possible Cause 1: Insufficiently Vigorous Reaction Conditions.

    • Explanation: As 3-bromopyridine is an electron-deficient pyridine, it requires more energy to react compared to unsubstituted pyridine. The reaction temperature may be too low, or the reaction time too short.

    • Solution:

      • Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • If increasing the temperature is not desirable, consider extending the reaction time.

      • Ensure your solvent has a boiling point that allows for the desired reaction temperature. Acetonitrile (boiling point ~82°C) is often a good choice for these reactions.[2]

  • Possible Cause 2: Impure or Wet Reagents/Solvents.

    • Explanation: The Menshutkin reaction is sensitive to moisture and impurities. Water can interfere with the reaction, and impurities in the starting materials can lead to side reactions.

    • Solution:

      • Use freshly distilled 3-bromopyridine.

      • Ensure methyl iodide is fresh and has been stored properly to avoid decomposition.

      • Use anhydrous solvents.

  • Possible Cause 3: Inefficient Stirring.

    • Explanation: This is a bimolecular reaction, and therefore, efficient mixing of the reactants is crucial for the reaction to proceed effectively.

    • Solution:

      • Use a magnetic stir bar that is appropriately sized for the reaction flask to ensure vigorous stirring.

      • For larger scale reactions, consider mechanical overhead stirring.

Problem 2: The Final Product is Discolored (Yellow/Brown) or Oily

The formation of a pure, crystalline product is ideal. Discoloration or the product oiling out can indicate the presence of impurities.

  • Possible Cause 1: Side Reactions at High Temperatures.

    • Explanation: Pushing the reaction temperature too high in an attempt to increase the rate can lead to the formation of colored byproducts.

    • Solution:

      • Try running the reaction at a lower temperature for a longer duration.

      • Monitor the reaction by TLC to determine the point at which product formation is maximized and byproduct formation is minimized.

  • Possible Cause 2: Residual Unreacted Starting Materials.

    • Explanation: Unreacted 3-bromopyridine or methyl iodide can remain in the final product, leading to an oily consistency and impurities.

    • Solution:

      • After filtration of the product, wash the solid with a small amount of a cold solvent in which the product is sparingly soluble but the starting materials are soluble (e.g., cold diethyl ether or acetone).

      • Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to obtain a pure, crystalline solid.

Data Presentation

The following table provides an estimated relationship between reaction temperature and the yield of this compound, based on general principles of the Menshutkin reaction with electron-deficient pyridines. It is important to note that the optimal conditions will also depend on the solvent and reaction time.

Reaction Temperature (°C)Expected Relative YieldPotential Observations and Remarks
20-25 (Room Temp.)Very LowReaction is likely to be impractically slow.
40-50Low to ModerateA good starting point for initial trials, may require extended reaction times.
50-80Moderate to HighOften the optimal range for balancing reaction rate and minimizing side reactions.[3]
80-100High, but potentially decreasingIncreased reaction rate, but risk of byproduct formation and product degradation increases.
>100Potentially DecreasedSignificant risk of decomposition and formation of colored impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a starting point for the synthesis, which can be optimized based on your specific laboratory setup and desired outcomes.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromopyridine (1.0 eq.) in anhydrous acetonitrile (5-10 mL per gram of 3-bromopyridine).

    • To this stirred solution, add methyl iodide (1.1-1.2 eq.) dropwise.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 60-80°C using a heating mantle or oil bath.

    • Maintain the temperature with vigorous stirring and monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours. A precipitate of the product should form as the reaction progresses.

  • Product Isolation:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Drying and Purification:

    • Dry the product in a vacuum oven or a desiccator under vacuum.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a minimal amount of hot ethanol followed by the addition of diethyl ether until turbidity is observed, then cooling to induce crystallization.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_conditions Are reaction conditions vigorous enough? start->check_conditions increase_temp Increase Temperature (e.g., in 10°C increments) check_conditions->increase_temp No check_reagents Are reagents and solvents pure and dry? check_conditions->check_reagents Yes extend_time Extend Reaction Time increase_temp->extend_time Or extend_time->check_reagents purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents No check_stirring Is stirring efficient? check_reagents->check_stirring Yes purify_reagents->check_stirring improve_stirring Improve Stirring (larger stir bar/mechanical) check_stirring->improve_stirring No success Yield Improved check_stirring->success Yes improve_stirring->success

Caption: Troubleshooting workflow for low yield.

Effect of Temperature on Reaction Outcome

temperature_effect cluster_temp Reaction Temperature cluster_outcome Primary Outcome low_temp Low Temp (e.g., < 50°C) slow_rate Slow Reaction Rate Low Yield low_temp->slow_rate optimal_temp Optimal Temp (e.g., 50-80°C) good_rate_yield Good Reaction Rate High Yield of Pure Product optimal_temp->good_rate_yield high_temp High Temp (e.g., > 100°C) side_reactions Side Reactions & Decomposition (Reduced Yield, Impurities) high_temp->side_reactions

Caption: Relationship between temperature and reaction outcome.

References

  • U.S. Patent 3,428,641. (1969). Methylation of pyridines.
  • Convenient Procedure for the α-Methylation of Simple Pyridines. (2025).
  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. (2019). Semantic Scholar. [Link]
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020).
  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015). Journal of the American Chemical Society. [Link]
  • Quaternization of pyridines with haloadamantanes. (1987). OSTI.GOV. [Link]
  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. (2022). MDPI. [Link]
  • Chinese Patent CN104974081A. (2015). Synthetic method of 3-bromopyridine.
  • 3-bromothiophene. (1963). Organic Syntheses. [Link]
  • Chinese Patent CN104945314A. (2015). Method for preparing 3-bromo-4-methylpyridine.
  • Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. (2025).
  • Chinese Patent CN104945313A. (2015). Preparation method of 2-methyl-3-bromopyridine.
  • Trialkylammonium salt degradation: implications for methylation and cross-coupling. (2021). LJMU Research Online. [Link]
  • 3-bromophthalide. (1955). Organic Syntheses. [Link]
  • Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. (2021). PubMed Central. [Link]
  • Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. (2017).
  • Effect of reaction temperature on the N-methylation of morpholine. (2014).
  • 3-Bromopyridine. (2024). PubChem. [Link]
  • 3-Bromopropyl-methyl-octyl-pentylazanium;iodide. (2024). PubChem. [Link]

Sources

Technical Support Center: Purification of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-1-methyl-pyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance in a user-friendly question-and-answer format. Here, we address common challenges and provide robust, field-proven protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Menshutkin reaction?

A1: The synthesis of this compound typically involves the N-alkylation of 3-bromopyridine with methyl iodide, a classic SN2 reaction known as the Menshutkin reaction. The primary impurities to anticipate are:

  • Unreacted 3-bromopyridine: Due to incomplete reaction or suboptimal stoichiometry.

  • Excess methyl iodide: A volatile and reactive impurity often used in excess to drive the reaction to completion.

  • Solvent residues: From the reaction medium, such as acetone, acetonitrile, or ethanol.

  • Colored impurities: Often arise from side reactions or the degradation of starting materials, especially if the reaction is heated for extended periods.

Q2: How can I qualitatively assess the purity of my this compound sample before and after purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for preliminary purity assessment. Due to the ionic and highly polar nature of the product, a polar stationary phase like silica gel is suitable. A relatively polar mobile phase will be required for elution.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point. A ratio of 9:1 (DCM:MeOH) can be a good initial system. For more polar impurities, increasing the methanol content may be necessary. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help prevent peak tailing caused by the interaction of the pyridinium salt with the acidic silica surface.

    • Visualization: The product is UV active and can be visualized under a UV lamp at 254 nm. Additionally, Dragendorff's reagent can be used as a staining agent for quaternary ammonium compounds.

Q3: My purified this compound is colored (yellow to brown). How can I remove the color?

A3: Colored impurities are common in pyridinium salt syntheses. These can often be effectively removed by treating a solution of the crude product with activated carbon. The porous structure of activated carbon provides a large surface area for the adsorption of large, color-causing organic molecules.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
"Oiling out" during recrystallization The concentration of the salt is too high.The cooling process is too rapid.The chosen solvent is too nonpolar.Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.Consider using a more polar solvent or a mixed solvent system.
Low recovery after recrystallization Too much solvent was used for dissolution.The product is significantly soluble in the cold solvent.Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for complete dissolution.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.
Product is still impure after one recrystallization The chosen recrystallization solvent is not optimal for separating the specific impurities present.Perform a systematic solvent screen with small amounts of the crude product to identify a solvent or solvent system that provides better discrimination between the product and impurities.Consider a second recrystallization from a different solvent system.
Streaking on TLC plate The compound is interacting too strongly with the stationary phase.The sample is overloaded.Add a small amount of a competitive base (e.g., 0.1-1% triethylamine) to the mobile phase.Spot a more dilute solution of your sample on the TLC plate.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is the primary and most effective method for purifying this compound. The key is to select a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

Solvent Selection:

Based on the polar, ionic nature of pyridinium salts, polar solvents are the most suitable. A preliminary solvent screen is highly recommended.

Solvent Expected Solubility Behavior
Ethanol Good solubility when hot, moderate to low solubility when cold. A good starting point.
Methanol High solubility, may require cooling to very low temperatures for good recovery.
Isopropanol Lower solubility than ethanol, may be a good choice for achieving high recovery.
Acetone Moderate solubility, can be effective.
Acetonitrile Good solubility when hot, often a good choice for recrystallization.
Water High solubility, generally not ideal for recrystallization unless an anti-solvent is used.
Mixed Solvents An ethanol/diethyl ether or ethanol/ethyl acetate system can be very effective. Ethanol acts as the "good" solvent, and the less polar ether or ethyl acetate acts as the "anti-solvent".

Step-by-Step Recrystallization Procedure (Ethanol/Diethyl Ether System):

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to remove the carbon and other insoluble materials without premature crystallization of the product.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities and residual ethanol.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow for Recrystallization

Recrystallization_Workflow A Crude Product B Dissolve in minimum hot ethanol A->B C Add Activated Carbon (if colored) B->C Optional E Cool to Room Temperature, then Ice Bath B->E If not colored D Hot Gravity Filtration C->D D->E F Vacuum Filtration E->F G Wash with cold Diethyl Ether F->G H Dry under Vacuum G->H I Pure Crystalline Product H->I

Caption: Recrystallization workflow for this compound.

Protocol 2: Removal of Unreacted Starting Materials
  • Excess Methyl Iodide: Methyl iodide is volatile (boiling point: 42.4 °C) and can often be removed by evaporation under reduced pressure. For trace amounts, washing the precipitated product with a non-polar solvent in which the product is insoluble (like diethyl ether) is effective. For larger excess, quenching the reaction mixture with a dilute aqueous solution of sodium thiosulfate can be employed before workup, provided the product is stable under these conditions.

  • Unreacted 3-Bromopyridine: 3-Bromopyridine is significantly less polar than the pyridinium salt product. It can be effectively removed by washing the collected crystals with a suitable organic solvent. Diethyl ether or ethyl acetate are good choices, as this compound has very low solubility in these solvents, while 3-bromopyridine is soluble.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Purification Outcome Unsatisfactory Q1 Product is colored? Start->Q1 A1_Yes Add activated carbon during recrystallization Q1->A1_Yes Yes Q2 Low yield? Q1->Q2 No A1_Yes->Q2 A2_Yes Use less solvent, ensure complete cooling Q2->A2_Yes Yes Q3 Product still impure? Q2->Q3 No A2_Yes->Q3 A3_Yes Try a different recrystallization solvent Q3->A3_Yes Yes A3_No Purity is satisfactory Q3->A3_No No

Caption: Decision tree for troubleshooting purification issues.

Purity Assessment by 1H NMR

Quantitative 1H NMR (qNMR) can be used for an accurate determination of purity. By integrating the signals of the product and comparing them to a known internal standard of high purity, the absolute purity of the this compound can be calculated.

  • Expected 1H NMR Signals (in D2O):

    • Signals for the aromatic protons on the pyridinium ring (downfield, typically > 8.0 ppm).

    • A singlet for the N-methyl protons (typically around 4.0-4.5 ppm).

The absence of signals corresponding to 3-bromopyridine and the appropriate integration ratios of the product's protons are strong indicators of high purity.

References

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent.
  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products.
  • Decolorization with Activ
  • Application Notes and Protocols: Synthesis of 1-Methylpyridin-1-ium Iodide.
  • A Comparative Guide to Purity Validation of 1-methylpyridin-1-ium iodide: qNMR vs.
  • how to destroy excess iodomethane in reaction mixture? - Chemistry Stack Exchange.
  • How to remove pyridine

Technical Support Center: Navigating the Low Reactivity of 3-Bromo-1-methyl-pyridinium iodide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge in synthetic chemistry: the low reactivity of 3-Bromo-1-methyl-pyridinium iodide in cross-coupling reactions. Our goal is to equip you with the knowledge to not only overcome this specific hurdle but also to deepen your understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the use of this compound in cross-coupling reactions.

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: The primary reason for the low reactivity of this substrate lies in its electronic properties. The pyridinium salt is highly electron-deficient, which makes the crucial oxidative addition step of the catalytic cycle kinetically challenging.[1][2] The positively charged nitrogen atom strongly withdraws electron density from the aromatic ring, strengthening the C-Br bond and making it less susceptible to cleavage by a low-valent metal catalyst like Palladium(0).[3]

Q2: I'm observing decomposition of my starting material. What could be the cause?

A2: Pyridinium salts can be susceptible to nucleophilic attack, especially under basic conditions. Strong bases may lead to side reactions and decomposition. Additionally, the iodide counter-ion can sometimes participate in unwanted side reactions.

Q3: Are there general modifications I can make to my standard Suzuki-Miyaura protocol to improve reactivity?

A3: Absolutely. For electron-deficient substrates like this compound, it is often necessary to employ more specialized conditions. Key areas to focus on are the choice of catalyst, ligand, base, and solvent. Utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and stronger, non-nucleophilic bases are excellent starting points for optimization.[1][4]

Q4: Should I be concerned about the iodide counter-ion interfering with the reaction?

A4: While the bromide is the intended leaving group, the iodide counter-ion can potentially interact with the catalyst or other reagents. In some cases, exchanging the counter-ion to a more inert one, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), might be beneficial, although this is not typically the first parameter to investigate.

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically troubleshooting and optimizing your cross-coupling reactions involving this compound.

Issue 1: No or Minimal Product Formation in Suzuki-Miyaura Coupling

If you are experiencing a complete lack of product or yields below 10%, it is crucial to re-evaluate the core components of your reaction setup.

Underlying Cause: The primary bottleneck is almost certainly the oxidative addition of the C-Br bond to the Pd(0) catalyst. The electron-poor nature of the pyridinium ring deactivates the substrate towards this key step in the catalytic cycle.[2][5]

Troubleshooting Workflow:

start Low Yield with This compound catalyst Optimize Catalyst System start->catalyst Initial Step base Screen Bases catalyst->base If still low yield success Successful Coupling catalyst->success Improved Yield solvent Evaluate Solvents base->solvent If still low yield base->success Improved Yield boron Consider Boronic Acid Alternative solvent->boron Persistent Issues solvent->success Improved Yield boron->success Improved Yield

Caption: A logical workflow for troubleshooting Suzuki-Miyaura couplings.

Step 1: Catalyst and Ligand Selection

Standard catalysts like Pd(PPh₃)₄ are often insufficient for this substrate. The key is to use a more electron-rich and sterically hindered ligand to promote oxidative addition.[4]

  • Recommended Ligands: Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands stabilize the electron-rich Pd(0) center and facilitate the cleavage of the strong C-Br bond.[1][4]

LigandPrecatalystTypical Loading (mol%)Rationale
XPhos Pd₂(dba)₃ or Pd(OAc)₂1-5Highly active for electron-deficient aryl halides.
SPhos Pd₂(dba)₃ or Pd(OAc)₂1-5Excellent for sterically hindered substrates.
RuPhos Pd₂(dba)₃ or Pd(OAc)₂1-5Effective at lower temperatures.[6]
IPr (NHC)[Pd(IPr)(cinnamyl)Cl]1-5Strong σ-donating ability promotes oxidative addition.[7]

Step 2: Base Optimization

The choice of base is critical. It must be strong enough to facilitate the transmetalation step without promoting decomposition of the pyridinium salt.[8]

  • Recommended Bases: Move away from weaker bases like Na₂CO₃. Instead, screen stronger, non-nucleophilic bases.

BaseAnhydrous?Key Considerations
K₃PO₄ YesOften a good starting point for difficult couplings.
Cs₂CO₃ YesHighly effective, but more expensive.[1]
K₂CO₃ YesA viable, less expensive option, though may require higher temperatures.[6]
KOtBu YesVery strong base, use with caution to avoid side reactions.

Step 3: Solvent and Temperature Screening

Ensure your reaction is performed under strictly anhydrous and oxygen-free conditions.[1] Degassing the solvent is crucial as oxygen can deactivate the Pd(0) catalyst.[1]

  • Solvent Choice: Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane: A common and effective choice.

    • Toluene: Another standard solvent for Suzuki couplings.

    • DMF or DMA: Can sometimes improve solubility and reaction rates, but use with caution at high temperatures.

  • Temperature: If room temperature reactions fail, gradually increase the temperature, typically in the range of 80-120 °C.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 2: Low Conversion in Other Cross-Coupling Reactions (Heck, Sonogashira, Buchwald-Hartwig)

The fundamental issue of low reactivity in oxidative addition also applies to other palladium-catalyzed cross-coupling reactions.

Heck Reaction:

The Heck reaction couples the pyridinium salt with an alkene.[9] Similar to the Suzuki reaction, enhancing the catalyst's activity is key.

  • Troubleshooting:

    • Use a phosphine-free catalyst system: In some cases, phosphine ligands can be detrimental. Consider using a catalyst like Pd(OAc)₂ with a phase-transfer agent like TBAB (tetrabutylammonium bromide) in a polar solvent like DMF or NMP.

    • Ligand Choice: If a ligand is necessary, bulky electron-rich phosphines or NHCs are still the preferred choice.[10]

Sonogashira Coupling:

This reaction forms a C-C bond between the pyridinium salt and a terminal alkyne.[11] A copper co-catalyst is typically used.

  • Troubleshooting:

    • Copper(I) Source: Ensure your Cu(I) source (e.g., CuI) is fresh and of high purity.

    • Amine Base: A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is required.[12]

    • Copper-Free Conditions: For sensitive substrates, consider a copper-free Sonogashira protocol, which relies on a more active palladium catalyst system.[13]

Buchwald-Hartwig Amination:

This reaction forms a C-N bond with a primary or secondary amine.[14] The challenges are similar to C-C coupling reactions.

  • Troubleshooting:

    • Ligand Selection: The choice of ligand is paramount. Use specialized Buchwald ligands designed for C-N bond formation (e.g., Josiphos, BrettPhos).[15]

    • Base: A strong, non-nucleophilic base like sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS is typically required.[16]

Substrate This compound Suzuki Suzuki-Miyaura (Boronic Acid) Substrate->Suzuki Heck Heck (Alkene) Substrate->Heck Sonogashira Sonogashira (Alkyne) Substrate->Sonogashira Buchwald Buchwald-Hartwig (Amine) Substrate->Buchwald

Caption: Cross-coupling options for this compound.

Alternative Strategies and Considerations

If optimization of standard palladium-catalyzed protocols proves insufficient, consider these alternative approaches.

1. Nickel Catalysis

Nickel catalysts are often more effective for cross-coupling reactions involving less reactive electrophiles.[4] Nickel can participate in different catalytic cycles and may be more readily oxidized than palladium. Recent literature has shown success in using nickel catalysts for the cross-coupling of pyridinium salts.[17][18]

  • Recommended System: A common system involves a Ni(II) precatalyst (e.g., NiCl₂(dme)) with a bidentate phosphine or bipyridine-type ligand.

2. Modifying the Pyridinium Salt

While not always practical, it's worth noting that the reactivity of pyridinium salts can be tuned. For instance, converting the pyridinium salt to a pyridinium phosphonium salt has been shown to facilitate Sonogashira couplings via C-P bond cleavage.[12][19] This is an advanced strategy for particularly challenging transformations.

Conclusion

The low reactivity of this compound in cross-coupling reactions is a common but surmountable challenge. A systematic approach to optimizing the catalyst system, particularly the choice of a bulky, electron-rich ligand, in conjunction with the appropriate base and reaction conditions, is key to achieving successful outcomes. For particularly recalcitrant cases, exploring alternative catalytic systems, such as those based on nickel, offers a promising avenue. By understanding the electronic factors that govern the reactivity of this substrate, researchers can rationally design experiments to forge new carbon-carbon and carbon-heteroatom bonds with this valuable synthetic building block.

References

  • Watson, M. P. (n.d.). Harnessing Alkylpyridinium Salts as Electrophiles in Deaminative Alkyl–Alkyl Cross-Couplings. SciSpace.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Douglas, J. (2018, March 22). Selective functionalization of pyridines and diazines via heterocyclic phosphonium salts. Grantome.
  • Watson, M. P., et al. (n.d.). Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. PMC.
  • ResearchGate. (n.d.). Ni‐catalyzed radical cross‐coupling between pyridinium salts and alkylzinc halides. ResearchGate.
  • Catalysts. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
  • Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 58(11), 3412-3416.
  • ResearchGate. (n.d.). ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Heteroarylaminides. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Reddit.
  • PMC. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. NIH.
  • Wikipedia. (n.d.). Heck reaction. Wikipedia.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • Wang, Q.-D., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4919–4924.
  • Watson, M. P., et al. (n.d.). Deaminative Reductive Methylation of Alkylpyridinium Salts. PMC.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ResearchGate. (n.d.). N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates. ResearchGate.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube.
  • CSB/SJU. (n.d.). Oxidative Addition and Palladium Coupling. CSB/SJU.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • S, S., & S, S. (n.d.). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. NIH.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Mirica, L. M., et al. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • ResearchGate. (n.d.). Catalyst optimization for electron-deficient arylboronic acid 2 g in coupling with 1 a. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Navigating Steric Hindrance in Reactions of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and troubleshooting for reactions involving 3-Bromo-1-methyl-pyridinium iodide, with a specific focus on the challenges and opportunities presented by steric hindrance. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

The Critical Role of Steric Hindrance: An Overview

Steric hindrance, the phenomenon where the spatial arrangement of atoms or groups at or near a reacting site impedes a chemical reaction, is a paramount consideration in the chemistry of substituted pyridinium salts.[1][2] In the case of this compound, the positioning of the bromine atom at the C3 position, flanked by the N-methyl group and the hydrogen at C4, creates a unique steric and electronic environment that significantly influences its reactivity.

The quaternization of the pyridine nitrogen enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[3][4] However, the steric bulk of substituents, both on the pyridinium ring and on the incoming nucleophile or catalyst complex, can dramatically affect reaction rates and even dictate the feasibility of a transformation.[5][6] Understanding and mitigating these steric clashes is crucial for achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Here, we address common questions and challenges encountered when working with this compound, providing explanations grounded in mechanistic principles.

Q1: Why am I observing low yields in my Suzuki-Miyaura cross-coupling reaction with a bulky boronic acid?

A1: This is a classic case of steric hindrance impacting the catalytic cycle. The Suzuki-Miyaura reaction involves the formation of a palladium complex that coordinates to both the pyridinium salt and the boronic acid.[7][8][9] Several factors related to steric bulk can impede this process:

  • Hindered Oxidative Addition: The initial step of the catalytic cycle, oxidative addition of the palladium(0) catalyst to the C-Br bond, can be slowed by steric congestion around the C3 position.

  • Impeded Transmetalation: The transfer of the organic group from the boron atom to the palladium center is highly sensitive to steric bulk on both coupling partners. A large boronic acid derivative will struggle to approach the sterically encumbered palladium complex formed with the 3-bromopyridinium salt.

  • Inhibition by Pyridine Nitrogen: The pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst inhibition, especially when the desired reaction is sterically hindered.[10]

Troubleshooting Tip: Consider using a less sterically demanding boronic acid if possible. Alternatively, employing a catalyst system with a more sterically bulky and electron-rich phosphine ligand (e.g., SPhos, XPhos) can sometimes promote the reaction by facilitating the reductive elimination step and stabilizing the active catalyst.[10]

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. Why is the reaction sluggish compared to reactions with 2- or 4-halopyridinium salts?

A2: The reactivity of halopyridinium salts in SNAr reactions is highly dependent on the position of the leaving group.[3][11][12] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4] For effective stabilization of this intermediate, the negative charge must be delocalized by an electron-withdrawing group, which in this case is the positively charged nitrogen.

  • Positional Disadvantage: In 3-halopyridinium salts, the negative charge from the attacking nucleophile cannot be effectively delocalized onto the quaternized nitrogen through resonance without disrupting the aromatic system. In contrast, with 2- and 4-halopyridinium salts, the negative charge can be directly delocalized onto the nitrogen, leading to a more stable Meisenheimer complex and a faster reaction rate.

Q3: In a Sonogashira coupling, my yields are inconsistent. What role does steric hindrance play here?

A3: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is a palladium- and copper-catalyzed cross-coupling that is susceptible to steric effects.[13][14]

  • Catalyst Complex Formation: The formation of the active palladium and copper acetylide species can be influenced by the steric environment.

  • Substrate Approach: The approach of the terminal alkyne (or its copper acetylide derivative) to the palladium complex bearing the 3-bromo-1-methyl-pyridinium moiety can be sterically hindered. This is particularly true for bulky terminal alkynes.

Troubleshooting Tip: Ensure rigorous exclusion of oxygen, as this can lead to the homocoupling of the alkyne (Glaser coupling), a common side reaction.[13] Optimization of the base and solvent system is also critical.[15][16]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common reactions involving this compound.

Guide 1: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

This guide focuses on overcoming steric challenges in Suzuki-Miyaura couplings.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7][10]
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand (e.g., SPhos, 10 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (Nitrogen or Argon) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Table for Suzuki-Miyaura Coupling
Issue Potential Cause Recommended Solution
Low or No Conversion Steric Hindrance: Bulky coupling partners are impeding the reaction.1. Switch to a less sterically demanding boronic acid. 2. Employ a catalyst with a bulkier, more electron-rich ligand (e.g., Buchwald ligands like SPhos or XPhos) to promote reductive elimination. 3. Increase the reaction temperature and/or time.
Catalyst Deactivation: The pyridine nitrogen is inhibiting the palladium catalyst.1. Use a higher catalyst loading. 2. Consider a ligand that can better shield the palladium center.
Ineffective Base/Solvent: The chosen conditions are not optimal for the specific substrates.1. Screen different bases (e.g., K₂CO₃, CsF). 2. Try alternative solvent systems (e.g., Toluene, DMF).
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxidative homocoupling is a common side reaction.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Decomposition of Starting Material High Reaction Temperature: The pyridinium salt may be unstable at elevated temperatures for extended periods.Attempt the reaction at a lower temperature for a longer duration.
Guide 2: Navigating Sonogashira Cross-Coupling Reactions

This guide provides a framework for troubleshooting Sonogashira couplings.

Experimental Protocol: General Procedure for Sonogashira Coupling [14][15][16]
  • Reaction Setup: To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF, DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-30 mol%).

  • Reagent Addition: Add a base, typically an amine that can also act as a solvent (e.g., triethylamine, diisopropylethylamine), followed by the dropwise addition of the terminal alkyne (1.0-1.2 equiv).

  • Reaction Execution: Stir the reaction at room temperature or heat as required (e.g., 100 °C), monitoring for completion by TLC or LC-MS.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and purify the crude product via column chromatography.

Troubleshooting Table for Sonogashira Coupling
Issue Potential Cause Recommended Solution
Low Yield Steric Hindrance: A bulky alkyne is preventing efficient coupling.1. If possible, use a less sterically hindered alkyne. 2. Optimize the catalyst and ligand system. Some systems may be more tolerant to steric bulk.
Catalyst Inefficiency: The chosen catalyst system is not active enough for this substrate.1. Screen different palladium sources (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂). 2. Vary the palladium-to-copper ratio.
Formation of Glaser Homocoupling Product Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne.1. Ensure all solvents are rigorously degassed. 2. Maintain a positive pressure of an inert gas throughout the reaction.
Complex Reaction Mixture Side Reactions: The pyridinium salt may be undergoing other reactions under the basic conditions.1. Use a milder, non-nucleophilic base if possible. 2. Lower the reaction temperature.

Visualizing Steric Effects and Reaction Workflows

Diagram 1: The Impact of Steric Hindrance on Catalyst Approach

This diagram illustrates how the N-methyl group and adjacent ring positions create a sterically hindered environment at the C3 position, potentially impeding the approach of a bulky catalyst complex.

Caption: Steric clash between the catalyst and the pyridinium salt.

Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle

This workflow illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting where steric hindrance can be a limiting factor.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Sterically Sensitive) A->B C Ar-Pd(II)-X(Ln) B->C + Ar-X D Transmetalation (Sterically Sensitive) C->D E Ar-Pd(II)-Ar'(Ln) D->E + Ar'-B(OR)2 F Reductive Elimination E->F F->A Ar-Ar'

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

By understanding the fundamental principles of steric hindrance and its influence on reaction mechanisms, researchers can more effectively troubleshoot and optimize their synthetic strategies involving this compound. This guide serves as a starting point for navigating these challenges, and our team of application scientists is always available for further consultation.

References

  • Photoinduced stereoselective reactions using pyridinium salts as radical precursors. (n.d.).
  • Mayr, H., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. American Chemical Society.
  • Buncel, E., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.
  • Gürbüz, N., et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules.
  • Substituent Effects in Pyridyl-Functionalized Pyrylium Salts, Pyridines and λ3,σ2-Phosphinines: A Fundamental and Systematic Study. (n.d.). ResearchGate.
  • Puleo, T. R., & Bandar, J. S. (2020). The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate.
  • Synthesis of 3-substituted pyridinium salts. (n.d.). ResearchGate.
  • Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. (n.d.). PubMed Central.
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). PubMed.
  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.
  • A Predictive Model for Additions to N-Alkyl Pyridiniums. (n.d.). ChemRxiv.
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. (n.d.). Journal of the Chemical Society, Dalton Transactions.
  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
  • Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (n.d.). Benchchem.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Steric hindrance. (2013, February 13). YouTube.
  • Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Technical Support Center: Phosphine Ligand Optimization for 3-Bromo-1-methyl-pyridinium Iodide Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing phosphine ligand selection in the cross-coupling of 3-Bromo-1-methyl-pyridinium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this electron-deficient, cationic substrate. Here, we will delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer data-driven insights to facilitate your synthetic success.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki-Miyaura coupling of this compound so challenging compared to standard aryl bromides?

The primary challenge stems from the electronic nature of the pyridinium salt. The positive charge on the nitrogen atom renders the aromatic ring highly electron-deficient. This has two major consequences for the catalytic cycle:

  • Facilitated Oxidative Addition: While typically the rate-limiting step for electron-rich or neutral aryl halides, the electron-deficient nature of the pyridinium salt can actually facilitate the oxidative addition of the Pd(0) catalyst to the C-Br bond.[1]

  • Challenging Reductive Elimination: The resulting Pd(II)-pyridinium intermediate is more stable due to the electron-withdrawing nature of the pyridinium ring. This can make the final, product-forming reductive elimination step more difficult, potentially becoming the new rate-determining step.

  • Catalyst Inhibition: The pyridinium salt, or the resulting coupled product, can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation, a common issue with nitrogen-containing heterocycles.[2]

Q2: I am observing low to no yield in my reaction. What are the first things I should check?

When encountering low yields with this substrate, a systematic evaluation of your reaction parameters is critical.

  • Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[2]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid. Boronic acids are susceptible to protodeboronation, especially under basic conditions.[3]

  • Catalyst and Ligand Integrity: Ensure your palladium precursor and phosphine ligand are of high quality and have been stored correctly to prevent degradation. Phosphine ligands are particularly prone to oxidation.[2]

  • Base Selection: The choice of base is crucial. It must be strong enough to promote transmetalation but not so harsh as to cause degradation of the substrate or product. A screening of bases such as K₃PO₄, Cs₂CO₃, or organic bases may be necessary.[3]

Troubleshooting Guide

Issue 1: No reaction or incomplete conversion of starting material.
  • Potential Cause: Inefficient oxidative addition or catalyst deactivation.

  • Troubleshooting Steps:

    • Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand. Buchwald-type biaryl phosphine ligands like SPhos, XPhos, or RuPhos are excellent starting points.[4][5] These ligands are known to stabilize the Pd(0) state and promote oxidative addition with challenging substrates.

    • Palladium Precatalyst: Utilize a well-defined Pd(II) precatalyst (e.g., a G3 or G4 Buchwald precatalyst) that efficiently generates the active Pd(0) species in situ.[6]

    • Temperature: Gradually increase the reaction temperature. While the oxidative addition may be facile, subsequent steps might require more thermal energy. Monitor for decomposition at higher temperatures.[2]

Issue 2: Formation of significant side products, such as protodeboronation of the boronic acid or hydrodehalogenation of the pyridinium salt.
  • Potential Cause: Unfavorable reaction kinetics or presence of water.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize protodeboronation.

    • Use of Boronic Esters: Consider using a more stable boronic ester (e.g., pinacol or MIDA esters) in place of the boronic acid.[3]

    • Ligand Modification: A bulkier ligand can accelerate the rate of the desired cross-coupling, outcompeting the side reactions. The steric bulk can promote the reductive elimination step.

Issue 3: Catalyst decomposition (formation of palladium black).
  • Potential Cause: Unstable catalytic species.

  • Troubleshooting Steps:

    • Ligand-to-Palladium Ratio: Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1) to ensure the palladium center remains coordinated and stabilized.[2]

    • Bulky Ligands: Employ bulky ligands that create a protective steric shield around the palladium center, preventing aggregation.[5]

    • Lower Temperature: If possible, run the reaction at a lower temperature to slow down decomposition pathways.[2]

Selecting the Optimal Phosphine Ligand: A Data-Driven Approach

The choice of phosphine ligand is paramount for a successful coupling with this compound. The ideal ligand should possess a combination of steric bulk and electron-donating character to facilitate the key steps of the catalytic cycle.

Key Ligand Parameters

The properties of phosphine ligands can be quantified by two main parameters introduced by Tolman:

  • Tolman Electronic Parameter (TEP): A measure of the ligand's electron-donating ability. A lower TEP value (measured as the ν(CO) stretching frequency in a Ni(CO)₃L complex) indicates a more electron-donating ligand.

  • Tolman Cone Angle (θ): A measure of the ligand's steric bulk. A larger cone angle signifies a bulkier ligand.

Table 1: Steric and Electronic Properties of Common Phosphine Ligands

LigandAbbreviationTolman Electronic Parameter (cm⁻¹)Tolman Cone Angle (°)
TriphenylphosphinePPh₃2068.9145
TricyclohexylphosphinePCy₃2056.4170
Tri-tert-butylphosphineP(t-Bu)₃2056.1182
SPhosSPhosNot availableNot available
XPhosXPhosNot availableNot available
RuPhosRuPhosNot availableNot available
Comparative Performance of Phosphine Ligands

While specific comparative data for the coupling of this compound is scarce in the literature, we can extrapolate from data on the coupling of other electron-deficient bromopyridines. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) consistently demonstrate superior performance for these challenging substrates.

Table 2: Representative Performance of Ligand Classes in Suzuki-Miyaura Coupling of Electron-Deficient Bromopyridines

Ligand ClassSpecific Ligand ExampleTypical Yield Range (%)Key Advantages
TriarylphosphinesPPh₃20-60Readily available, low cost.
TrialkylphosphinesP(t-Bu)₃50-80Highly electron-donating, promotes oxidative addition.
Biaryl PhosphinesSPhos, XPhos80-98High activity, promotes both oxidative addition and reductive elimination, good for sterically hindered substrates.[4]
Ferrocenyl Phosphinesdppf60-90Good thermal stability.

Disclaimer: These are generalized yield ranges based on couplings of neutral bromopyridines and should be considered as a starting point for optimization with the pyridinium substrate.

Experimental Protocols

General Protocol for a Ligand Screening Experiment

This protocol outlines a general procedure for screening different phosphine ligands for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precursor (e.g., Pd₂(dba)₃ or a Buchwald precatalyst)

  • A selection of phosphine ligands (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation of Stock Solutions (in a glovebox):

    • Prepare a stock solution of the palladium precursor in the chosen solvent.

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of the arylboronic acid.

  • Ligand Dosing:

    • To individual, labeled reaction vials, add the appropriate amount of each phosphine ligand. Aim for a 1:1 to 2:1 ligand-to-palladium ratio.

  • Reagent Addition:

    • To each vial, add the palladium precursor stock solution.

    • Add the this compound stock solution.

    • Add the arylboronic acid stock solution.

    • Add the solid base to each vial.

  • Reaction:

    • Seal the vials and place them in a pre-heated reaction block or oil bath.

    • Stir the reactions at the desired temperature (e.g., 80-110 °C) for a set time (e.g., 12-24 hours).

  • Analysis:

    • After cooling to room temperature, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each ligand.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ox_Ad Oxidative Addition Pd(0)L2->Ox_Ad Ar-X Pd(II)_Intermediate [Ar-Pd(II)-X]L2 Ox_Ad->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation Ar'B(OH)2, Base Pd(II)_Diorgano [Ar-Pd(II)-Ar']L2 Transmetalation->Pd(II)_Diorgano Red_Elim Reductive Elimination Pd(II)_Diorgano->Red_Elim Red_Elim->Pd(0)L2 Product Ar-Ar' Red_Elim->Product

Caption: The Suzuki-Miyaura catalytic cycle.

Ligand Selection Workflow

Ligand_Selection_Workflow Start Start: Low Yield with this compound Initial_Ligand Initial Ligand Choice (e.g., PPh3) Start->Initial_Ligand Check_Yield Reaction Outcome? Initial_Ligand->Check_Yield Low_Yield Low Yield / No Reaction Check_Yield->Low_Yield < 20% Good_Yield Acceptable Yield Check_Yield->Good_Yield > 70% Screen_Bulky_Ligands Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, P(t-Bu)3) Low_Yield->Screen_Bulky_Ligands Analyze_Results Analyze Screening Results Screen_Bulky_Ligands->Analyze_Results Optimize_Conditions Optimize Other Parameters (Base, Solvent, Temp) Optimize_Conditions->Screen_Bulky_Ligands Optimal_Ligand Optimal Ligand Identified Analyze_Results->Optimal_Ligand Improvement Further_Optimization Further Optimization Needed Analyze_Results->Further_Optimization No Improvement Further_Optimization->Optimize_Conditions

Caption: A workflow for selecting the optimal phosphine ligand.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • The Doyle Group, Princeton University. (2012).
  • ResearchGate. (2012). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. Organic Letters.
  • ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]
  • RSC Publishing. (2014). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. Physical Chemistry Chemical Physics.
  • The Doyle Group, Princeton University. (2012).
  • ResearchGate. (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry.
  • Ghavami, H., & Habibi, D. (2013). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
  • Mihovilovic, M. D., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Daugulis, O., & Zaitsev, V. G. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Myers, A. G. The Suzuki Reaction. [Link]
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Chemical Science.
  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Chemistry LibreTexts. (2020). 17.
  • ResearchGate. (2018). Palladium(0)

Sources

managing air and moisture sensitivity in 3-Bromo-1-methyl-pyridinium iodide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing reactions involving 3-Bromo-1-methyl-pyridinium iodide. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges related to the air and moisture sensitivity inherent in the modern synthetic applications of this versatile building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Foundational Knowledge - Understanding the Sensitivity

This section addresses the fundamental properties of this compound and the environment required for its successful application in synthesis.

Q1: Is this compound an air-sensitive compound?

A1: The term "air-sensitive" typically refers to compounds that readily decompose or react upon exposure to atmospheric oxygen.[1] this compound, as a quaternary pyridinium salt, is not pyrophoric or acutely sensitive to oxygen in its solid state. However, it is hygroscopic , meaning it readily absorbs moisture from the air.[2] This is a critical distinction.

  • Causality: The ionic nature of the salt, particularly with the iodide counter-ion, creates a high affinity for polar water molecules in the atmosphere. This absorbed moisture can lead to several experimental problems:

    • Inaccurate Stoichiometry: Weighing a "wet" solid leads to an overestimation of the actual amount of reagent, impacting reaction stoichiometry.

    • Reaction Inhibition: The introduced water can hydrolyze or deactivate other sensitive reagents and catalysts in your reaction mixture.[3]

    • Physical Handling Issues: The solid may become clumpy or turn into a syrup, making it difficult to handle and transfer accurately.[4]

Therefore, while it may not rapidly decompose in air, it must be handled with techniques that minimize its exposure to atmospheric moisture to ensure reproducibility and success.[2]

Q2: If the salt itself isn't highly reactive with air, why are its reactions considered so sensitive?

A2: The sensitivity arises not primarily from the pyridinium salt, but from the reaction partners and catalysts with which it is commonly used. This compound is a valuable electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig).[5][6] These reactions rely on catalytic cycles involving low-valent transition metal complexes (e.g., Pd(0)).

  • Causality:

    • Catalyst Oxidation: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state, which halts the catalytic cycle.

    • Reagent Decomposition: Many organometallic coupling partners, such as organoboron reagents (in Suzuki coupling) or organolithium compounds, are extremely sensitive to both moisture and oxygen.[1][3] Water will protonate and destroy these nucleophiles, while oxygen can lead to undesired side reactions.

Consequently, the entire experimental setup must be maintained under a rigorously controlled inert atmosphere (typically nitrogen or argon) to protect these sensitive components, ensuring the reaction proceeds to completion with high yield.[7]

Section 2: Best Practices for Handling and Storage

Proper handling is the first line of defense against reaction failure.

Q3: What is the correct way to store this compound?

A3: To maintain its integrity, the compound should be stored with the following considerations:

  • Primary Container: Keep it in a tightly sealed container to minimize ingress of atmospheric moisture.[8]

  • Secondary Containment: Place the primary container inside a desiccator containing an active drying agent (e.g., Drierite®, silica gel, or phosphorus pentoxide for high-demand applications).

  • For Long-Term Storage: For extended storage, consider placing the sealed container inside a glovebox antechamber and cycling several times before bringing it into the main inert atmosphere chamber.

Q4: How should I handle the solid reagent when setting up a reaction?

A4: The choice of handling technique depends on the available equipment and the scale of your reaction. The key is to minimize exposure time to the atmosphere.

  • Ideal Method (Glovebox): The most reliable method is to handle and weigh the solid entirely within a nitrogen or argon-filled glovebox.[2] This completely eliminates exposure to air and moisture.

  • Alternative Method (Open Bench, Rapid Weighing): If a glovebox is unavailable, you can weigh the reagent quickly on the bench. Have your reaction flask, sealed with a septum and already under an inert atmosphere, ready to receive the solid. Weigh the required amount on weighing paper, and immediately add it to the flask against a positive flow of inert gas. This method is a compromise and carries a higher risk of moisture absorption.

G cluster_prep Preparation cluster_final Final Steps prep_reagents Prepare all other reagents and solvents prep_flask Prepare reaction flask (flame-dried, under inert gas) gb_add Add to reaction flask inside glovebox prep_flask->gb_add b_add Immediately add to flask against inert gas flow prep_flask->b_add gb_move Move sealed bottle into glovebox gb_weigh Weigh solid inside glovebox gb_move->gb_weigh gb_weigh->gb_add seal_flask Quickly re-seal flask gb_add->seal_flask b_remove Briefly remove bottle from desiccator b_weigh Weigh quickly on bench b_remove->b_weigh b_weigh->b_add b_add->seal_flask return_storage Return reagent bottle to dessicator immediately seal_flask->return_storage

Caption: Recommended workflows for handling hygroscopic pyridinium salts.

Section 3: Setting Up an Inert Atmosphere Reaction

A robust inert atmosphere setup is non-negotiable for achieving high yields and reproducible results in cross-coupling reactions.

Q5: What are the primary techniques for creating an inert atmosphere, and how do they compare?

A5: The two gold-standard methods are the glovebox and the Schlenk line.[1] Each has distinct advantages.

FeatureGloveboxSchlenk Line
Atmosphere Quality Very High (< 1 ppm O₂, < 1 ppm H₂O)Good to High (< 10 ppm O₂), user-dependent
Primary Use Case Handling solids, preparing stock solutions, setting up multiple reactions, long-term storage of sensitive reagents.Performing a single reaction, solvent transfers, distillations, workups.
Manipulation Dexterous work with hands inside a sealed chamber.Indirect manipulation via septa, syringes, and cannulas.
Throughput High; multiple operations can be performed simultaneously.Lower; typically focused on one apparatus at a time.
Initial Cost HighModerate
Required Skill ModerateHigh; technique is critical to success.[7]

Q6: How do I properly prepare my glassware and solvents?

A6: Contamination is often introduced via improperly prepared glassware and solvents.[4]

  • Glassware: Standard oven drying (e.g., at 120 °C) is insufficient as it leaves a thin film of adsorbed water. All glassware must be flame-dried under vacuum or oven-dried at a high temperature (>150 °C) for several hours and allowed to cool in a desiccator or under a stream of inert gas.[9]

  • Solvents: Solvents for sensitive reactions must be anhydrous and deoxygenated.

    • Drying: Purchase anhydrous grade solvents or dry them using appropriate methods, such as passing them through an activated alumina column (solvent purification system) or distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane).

    • Degassing: To remove dissolved oxygen, the solvent must be degassed. Common methods include:

      • Freeze-Pump-Thaw: The most rigorous method, involving multiple cycles of freezing the solvent with liquid nitrogen, evacuating the headspace, and thawing.

      • Sparging: Bubbling a fine stream of inert gas (argon or nitrogen) through the solvent for 30-60 minutes.

      • Sonication under Vacuum: Subjecting the solvent to sonication while under vacuum.

Protocol 1: Step-by-Step Guide to Setting up a Reaction on a Schlenk Line

This protocol outlines the assembly and preparation of a reaction flask for an air- and moisture-sensitive experiment.

  • Glassware Preparation: Assemble the reaction flask (e.g., a two-neck round-bottom flask) with a condenser and a glass stopper or septum. Ensure all joints are lightly greased.

  • Connect to Schlenk Line: Connect the flask to the Schlenk line via inert gas tubing.

  • Flame Dry: While pulling a vacuum on the flask, gently heat all glass surfaces with a heat gun or a soft flame until all visible moisture is gone. Be cautious not to overheat any single spot.

  • Evacuate-Refill Cycles: Allow the flask to cool slightly under vacuum. Then, switch the Schlenk line tap to backfill the flask with inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases.[7]

  • Establish Positive Pressure: After the final backfill, leave the flask under a slight positive pressure of inert gas, vented through an oil or mercury bubbler.

  • Add Reagents: Add solids (like this compound) against a positive flow of inert gas. Add anhydrous, degassed solvents and liquid reagents via a gas-tight syringe or cannula transfer.[10]

G cluster_manifold Schlenk Line Manifold cluster_setup Reaction Setup Manifold Dual Manifold (Vacuum & Inert Gas) Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler Vent Flask Flask Manifold->Flask Via Stopcock (Select Vac/Gas) Condenser Condenser Septum Septum Condenser->Septum GasCylinder Inert Gas (Ar or N2) GasCylinder->Manifold Inert Gas In VacuumPump Vacuum Pump VacuumPump->Manifold Vacuum In Flask->Condenser

Caption: A typical Schlenk line setup for an inert atmosphere reaction.

Section 4: Troubleshooting Common Issues

Even with careful preparation, reactions can fail. A systematic approach to troubleshooting is key.

Q7: My cross-coupling reaction failed, and I recovered only my starting material. What went wrong?

A7: This is a classic symptom of a compromised inert atmosphere or inactive catalyst. Follow this diagnostic workflow to identify the root cause.

G start Reaction Failed (Low/No Yield) q1 Was the solvent properly dried & degassed? start->q1 q1->a1_yes Yes q1->a1_no No q2 Was the glassware rigorously flame-dried under vacuum? a1_yes->q2 fix1 Action: Re-purify and degas solvent. Re-run reaction. a1_no->fix1 q2->a2_yes Yes q2->a2_no No q3 Did you check for system leaks? (e.g., septa, greased joints, tubing) a2_yes->q3 fix2 Action: Re-prepare glassware using proper technique. Re-run reaction. a2_no->fix2 q3->a3_yes Yes q3->a3_no No q4 Was the catalyst/reagents' quality verified? (e.g., fresh bottle, stored correctly) a3_yes->q4 fix3 Action: Re-grease joints, replace septa/tubing. Check for leaks before re-run. a3_no->fix3 fix4 Action: Use a fresh batch of catalyst or re-purify other reagents. q4->fix4 No end_node Problem likely resolved. If failure persists, re-evaluate reaction mechanism and conditions. q4->end_node Yes

Caption: Troubleshooting workflow for a failed air-sensitive reaction.[4]

Section 5: Application Example

Applying these principles to a specific, relevant reaction is crucial for understanding the practical workflow.

Protocol 2: Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a template for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Note: This is a generalized procedure. Specific amounts, temperatures, and reaction times should be optimized based on the specific substrate and literature precedent.

Reagents & Equipment:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene)

  • Schlenk line setup, syringes, needles

Procedure:

  • Setup: Add the this compound (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.5 equiv) to a flame-dried, two-neck reaction flask equipped with a stir bar and condenser.

  • Inert Atmosphere: Seal the flask and perform at least three evacuate-refill cycles with argon or nitrogen on the Schlenk line.

  • Catalyst Addition: Briefly remove the stopper and add the palladium catalyst against a strong positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots via syringe and analyzing by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography.

References

  • BenchChem. (n.d.). How to avoid common pitfalls in the handling of air-sensitive reagents for synthesis.
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
  • BenchChem. (n.d.). Addressing the stability and hygroscopicity of pyridinium salts.
  • BenchChem. (2025). Common pitfalls in handling air-sensitive reagents for synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
  • ResearchGate. (n.d.). Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling 1-methylpyridin-1-ium iodide.

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Bromo-1-methyl-pyridinium iodide. This guide provides in-depth technical assistance in a user-friendly question-and-answer format to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile pyridinium salt.

Introduction: Understanding the Compound

This compound is a quaternary ammonium salt, rendering it ionic and generally soluble in polar solvents. Its structure, featuring a positively charged pyridinium ring, a bromo substituent, and an iodide counter-ion, dictates its reactivity and solubility, which are critical considerations for successful product isolation. This guide is designed to equip you with the knowledge to anticipate and address potential issues, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the general first step for working up a reaction mixture containing this compound?

The initial approach to the work-up depends on the nature of your product and the solvent used in the reaction. As this compound and its derivatives are salts, they typically exhibit high polarity.

Initial Assessment Workflow:

A logical workflow for the initial work-up strategy.

  • If your desired product is also a pyridinium salt: The most straightforward approach is often precipitation or crystallization. Since pyridinium salts are generally less soluble in non-polar organic solvents, adding an anti-solvent like diethyl ether, ethyl acetate, or hexanes to your reaction mixture can induce precipitation of the product.[1]

  • If your desired product is a neutral organic molecule: An aqueous extraction is the standard procedure.[2] This will partition the polar this compound and other ionic impurities into the aqueous phase, while your neutral product remains in the organic layer.

Q2: I am performing an aqueous extraction. What are the key considerations for choosing the right organic solvent and aqueous solution?

Selecting the appropriate biphasic system is crucial for an efficient separation.

Solvent Selection Table:

Organic SolventPolarityApplication Notes
Dichloromethane (DCM)Polar aproticGood for dissolving a wide range of organic compounds. Forms a clear layer with water, but can form emulsions.
Ethyl Acetate (EtOAc)Moderately polarA common and effective extraction solvent. Less dense than water.
Diethyl Ether (Et₂O)Non-polarGood for extracting non-polar compounds. Highly volatile.
TolueneNon-polarUseful for extracting less polar compounds and for azeotropic removal of water.

Aqueous Wash Solutions:

  • Water: A neutral water wash is effective for removing the bulk of the pyridinium salt and other water-soluble impurities.

  • Brine (Saturated NaCl solution): Used to "salt out" organic compounds from the aqueous phase, reducing their solubility in water and improving partitioning into the organic layer. It also helps to break up emulsions.

A critical note on pH: The stability of the C-Br bond on the pyridinium ring under strongly acidic or basic conditions during work-up is not well-documented in publicly available literature. Therefore, it is advisable to start with neutral washes (water and brine). If acidic or basic washes are necessary to remove other impurities, it is crucial to first test the stability of a small sample of your product under these conditions.

Q3: I've performed the aqueous extraction, but I'm observing a low yield of my neutral organic product. What are the potential causes and troubleshooting steps?

Low recovery after extraction is a common issue that can often be resolved with systematic troubleshooting.

Troubleshooting Low Yield Post-Extraction:

A troubleshooting workflow for low product recovery after extraction.

  • Product Partitioning into the Aqueous Layer: If your neutral product has some polarity, it may partially partition into the aqueous phase, especially if large volumes of water are used.

    • Solution: Perform several "back-extractions" of the aqueous layer with a fresh portion of the organic solvent to recover the dissolved product.

  • Emulsion Formation: The presence of polar pyridinium salts can sometimes lead to the formation of emulsions at the interface of the organic and aqueous layers, trapping your product.

    • Solution: Add a small amount of brine and gently swirl the separatory funnel. If the emulsion persists, filtering the entire mixture through a pad of Celite® can help to break it up.

  • Product Volatility: If your product is volatile, you may be losing it during the solvent removal step (e.g., on the rotary evaporator).

    • Solution: Use lower temperatures and pressures during solvent evaporation. Check the cold trap of your rotary evaporator for any condensed product.[2]

Q4: How do I purify my product if it is a derivative of this compound (i.e., another salt)?

Purification of ionic compounds like pyridinium salts requires different strategies than those used for neutral organic molecules.

Purification Techniques for Pyridinium Salts:

TechniquePrincipleApplication Notes
Recrystallization Differential solubility of the product and impurities in a solvent system at different temperatures.A highly effective method for obtaining pure crystalline material. Common solvent systems include ethanol/diethyl ether, methanol/ethyl acetate, or isopropanol/hexanes. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
Precipitation Inducing the product to come out of solution by adding an "anti-solvent" in which it is insoluble.A faster method than recrystallization, but generally provides lower purity. Useful for a quick initial purification. For example, precipitating a pyridinium salt from a methanol solution by adding diethyl ether.[1]
Column Chromatography Separation based on differential adsorption of the product and impurities onto a stationary phase (e.g., silica gel or alumina).This can be challenging for highly polar, ionic compounds. It is often necessary to use a polar eluent system, such as dichloromethane/methanol or even incorporating a small amount of an acid (like acetic acid) or a base (like triethylamine) to improve the separation. However, be mindful of the potential for product decomposition on the stationary phase.[3]

Experimental Protocol: Recrystallization of a Pyridinium Salt

  • Dissolution: In a flask, dissolve the crude pyridinium salt in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or methanol).

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot through a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., diethyl ether or ethyl acetate) dropwise to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of pyridinium salt.- Use of a polar aprotic solvent like DMF or DMSO in the reaction.- Add a significant amount of brine to the separatory funnel.- Filter the mixture through a pad of Celite®.- If the reaction solvent is the cause, remove it under reduced pressure before the aqueous work-up.
Product Decomposition on Silica Gel Column - The pyridinium salt is strongly acidic or basic and reacts with the silica gel.- The product is unstable to the chosen eluent.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, then flushing with the eluent alone.- Consider using a different stationary phase, such as alumina.- Opt for non-chromatographic purification methods like recrystallization.
Difficulty Removing Unreacted this compound - Insufficient aqueous washes.- The product itself is also somewhat water-soluble.- Increase the number and volume of aqueous washes.- Use brine for the final washes to minimize the amount of water in the organic layer.- If the product is a solid, consider trituration (suspending the crude material in a solvent in which the impurity is soluble but the product is not, and then filtering).
Unexpected Side Product Formation During Work-up - The product or starting material is unstable to the pH of the wash solutions.- As a precaution, always perform work-ups with neutral water and brine first.- Test the stability of your compound to acidic or basic conditions on a small scale before applying it to the entire batch.[2]

References

  • Benchchem. (2025). Pyridinone Synthesis: Technical Support & Troubleshooting Guide.
  • Reddit. (2024).
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Sowmiah, S., Esperança, J. M. S. S., Rebelo, L. P. N., & Afonso, C. A. M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493.
  • Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Khoroshilov, A. S., et al. (2025). Reactivity of Newly Synthesized N-Substituted α-Halopyridinium Salts with Malonodinitrile Dimer.
  • Santa Cruz Biotechnology. This compound.
  • HXCHEM. This compound/CAS:32222-42-7.
  • ResearchGate. (2025). Synthesis of 3-substituted pyridinium salts.
  • PubMed. (2025). Gold(III) complexes with chloride and cyanopyridines: Facilitated hydrolysis of nitrile ligand to amide and antibacterial activity.
  • Benchchem. (2025). An In-depth Technical Guide to 1-methylpyridin-1-ium iodide (CAS 930-73-4).
  • PubMed. (1988). Study on the stability of the oxime HI 6 in aqueous solution.
  • Sigma-Aldrich. 2-Chloro-1-methylpyridinium iodide 97 14338-32-0.
  • Benchchem. (2025). An In-Depth Technical Guide to 3-Bromo-2-methylpyridine.
  • Echemi. 925 this compound Suppliers.
  • Guidechem.
  • NCERT. Amines.
  • Unacademy. Haloalkanes and Haloarenes.
  • Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • INORGANIC SYNTHESES. Volume 3.
  • MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
  • Organic Syntheses Procedure. n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine.
  • ResearchGate. (2025).

Sources

Validation & Comparative

Reactivity Showdown: A Comparative Analysis of 3-Bromo- vs. 3-Chloro-1-Methylpyridinium Iodide in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, pyridinium salts are invaluable intermediates, prized for their utility in constructing complex molecular architectures. Among these, halopyridinium salts are key players, serving as versatile precursors for a variety of functional group interconversions. A frequent and critical decision point for chemists is the choice of the halogen substituent, as it profoundly influences the substrate's reactivity. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed congeners: 3-bromo-1-methylpyridinium iodide and 3-chloro-1-methylpyridinium iodide, with a focus on their behavior in nucleophilic aromatic substitution (SNAr) reactions.

The Crux of the Matter: Nucleophilic Aromatic Substitution on Pyridinium Systems

The pyridinium ring, bearing a formal positive charge on the nitrogen atom, is inherently electron-deficient. This electronic characteristic makes it susceptible to attack by nucleophiles, particularly when a suitable leaving group is present on the ring. The SNAr reaction on such activated systems is a cornerstone of heterocyclic chemistry. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

The position of the leaving group on the pyridinium ring is a critical determinant of reactivity. Nucleophilic attack at the 2- and 4-positions is generally favored because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1] In contrast, substitution at the 3-position, as in the case of our target molecules, is inherently less facile as this resonance stabilization involving the nitrogen atom is not possible. Consequently, the intrinsic properties of the leaving group itself play a more pronounced role in dictating the reaction's progress.

A Tale of Two Halogens: The "Element Effect" in SNAr

The relative reactivity of aryl halides in SNAr reactions, often termed the "element effect," can be counterintuitive when compared to aliphatic substitution reactions (SN1 and SN2). In many activated aromatic systems, the observed reactivity order is F > Cl > Br > I.[2][3][4][5] This trend is often attributed to the rate-determining step being the initial nucleophilic attack to form the Meisenheimer complex.[5][6] The high electronegativity of the halogen (F > Cl > Br) polarizes the carbon-halogen bond, making the carbon atom more electrophilic and stabilizing the developing negative charge in the transition state leading to the intermediate.[4][6]

However, the leaving group's ability to depart in the second step (elimination) is governed by the strength of the carbon-halogen bond (C-Cl > C-Br) and the stability of the resulting halide anion (Br⁻ is a better leaving group than Cl⁻ in terms of stability as an anion).[7] In cases where the C-X bond cleavage becomes more significant in the overall rate determination, the trend can shift.

For the specific case of N-methylpyridinium compounds, one study on 2-substituted derivatives found the reactivities of fluoro, chloro, bromo, and iodo analogs to be surprisingly similar.[2][3] This was rationalized by a mechanism where the rate-determining step was not the initial attack or the loss of the leaving group, but rather the deprotonation of the intermediate formed after nucleophilic addition.[2][3]

Given these competing factors, the reactivity comparison between 3-bromo- and 3-chloro-1-methylpyridinium iodide is nuanced. For a typical SNAr reaction where the initial nucleophilic attack is the rate-limiting step, the chloro-derivative is expected to be more reactive due to the greater electronegativity of chlorine. Conversely, if the breaking of the carbon-halogen bond has a more significant influence on the rate, the bromo-derivative would be favored due to the weaker C-Br bond.

Quantitative Data Insights
PropertyChloride (Cl⁻)Bromide (Br⁻)Significance for Leaving Group Ability in SNAr
Electronegativity (Pauling Scale) 3.162.96A higher electronegativity (Cl) enhances the electrophilicity of the attached carbon, favoring the initial nucleophilic attack.
Carbon-Halogen Bond Strength (in Benzene, kJ/mol) ~410~350A weaker bond (C-Br) facilitates faster cleavage in the elimination step.
pKa of Conjugate Acid (HX) ~ -7.0[7]~ -9.0[7]A lower pKa indicates a more stable conjugate base (leaving group). Br⁻ is a more stable anion.[7]
Polarizability (ų) 3.664.77Higher polarizability (Br) can better stabilize the transition state.

Based on these properties, for SNAr reactions at the less-activated 3-position of the pyridinium ring, the initial nucleophilic attack is likely to be the energetic bottleneck. Therefore, 3-chloro-1-methylpyridinium iodide is predicted to exhibit a higher reactivity than its bromo counterpart under conditions where the formation of the Meisenheimer complex is the rate-determining step.

Experimental Protocol: A Comparative Kinetic Study

To empirically determine the relative reactivities, a comparative kinetic study can be designed. The following protocol outlines a general procedure for reacting both substrates with a model nucleophile, such as piperidine, and monitoring the reaction progress.

Materials:
  • 3-bromo-1-methylpyridinium iodide

  • 3-chloro-1-methylpyridinium iodide

  • Piperidine (or other desired nucleophile)

  • Anhydrous, polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)

  • Internal standard (e.g., dodecane)

  • Reaction vials, temperature-controlled reaction block or oil bath, magnetic stirrer

  • Analytical instrumentation (e.g., GC-MS or HPLC)

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Prepare stock solutions of 3-bromo-1-methylpyridinium iodide, 3-chloro-1-methylpyridinium iodide, piperidine, and the internal standard in the chosen anhydrous solvent at known concentrations. The use of an internal standard is crucial for accurate quantification.

  • Reaction Setup:

    • In a series of reaction vials, add a precise volume of the pyridinium salt stock solution and the internal standard stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 80 °C).

  • Initiation of Reaction:

    • Initiate the reactions by adding a pre-heated, precise volume of the piperidine stock solution to each vial simultaneously (if possible, for accurate time-zero).

  • Reaction Monitoring:

    • At predetermined time intervals, quench the reaction in individual vials by rapidly cooling and diluting with a suitable solvent.

    • Analyze the quenched reaction mixtures by GC-MS or HPLC to determine the concentration of the remaining pyridinium salt and the formed product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for both the bromo- and chloro-substrates.

    • Determine the initial reaction rates and calculate the rate constants (k) for each reaction. A comparison of these rate constants will provide a quantitative measure of the relative reactivity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Stock Solutions: - 3-Halo-1-methylpyridinium Iodide - Nucleophile (e.g., Piperidine) - Internal Standard react1 Aliquot Pyridinium Salt & Internal Standard to Vials prep1->react1 react2 Equilibrate to Reaction Temperature react1->react2 react3 Initiate Reaction with Pre-heated Nucleophile react2->react3 react4 Maintain Constant Temperature with Stirring react3->react4 analysis1 Quench Aliquots at Timed Intervals react4->analysis1 Sampling analysis2 Analyze by GC-MS or HPLC analysis1->analysis2 analysis3 Quantify Reactant & Product vs. Internal Standard analysis2->analysis3 analysis4 Plot Concentration vs. Time & Calculate Rate Constants analysis3->analysis4

Caption: Workflow for a comparative kinetic analysis.

Mechanistic Considerations Visualized

The mechanism of SNAr on the 3-halopyridinium salt involves the formation of a Meisenheimer-type intermediate. The relative stability of the transition states leading to this intermediate is key to understanding the reactivity differences.

G start_cl Reactant (Cl) ts_cl Transition State (Cl) start_cl->ts_cl Nucleophilic Attack (Rate-Determining Step) intermediate_cl Meisenheimer Intermediate (Cl) ts_cl->intermediate_cl product_cl Product intermediate_cl->product_cl Loss of Cl⁻ start_br Reactant (Br) ts_br Transition State (Br) start_br->ts_br Nucleophilic Attack (Rate-Determining Step) intermediate_br Meisenheimer Intermediate (Br) ts_br->intermediate_br product_br Product intermediate_br->product_br Loss of Br⁻

Caption: Comparative SNAr reaction pathways.

Conclusion and Recommendations

The choice between 3-bromo- and 3-chloro-1-methylpyridinium iodide for nucleophilic aromatic substitution is a nuanced decision that hinges on the specific reaction mechanism and conditions. Based on established principles of physical organic chemistry, 3-chloro-1-methylpyridinium iodide is anticipated to be the more reactive substrate in SNAr reactions where the initial nucleophilic attack is the rate-determining step , a scenario that is likely for substitution at the less-activated 3-position. This enhanced reactivity stems from the greater electronegativity of chlorine, which increases the electrophilicity of the carbon center.

For drug development professionals and synthetic chemists, this implies that the more economical and readily available chloro-derivative may offer a kinetic advantage, potentially allowing for milder reaction conditions or shorter reaction times. However, it is imperative to recognize that this is a generalized prediction. The specific nucleophile, solvent, and temperature can all influence the reaction mechanism and potentially alter the observed reactivity trend. Therefore, for process optimization and scale-up, the comparative experimental protocol outlined in this guide is strongly recommended to validate the optimal substrate choice for any given transformation.

References

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). PubMed. [Link]
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. [Link]
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega. [Link]
  • Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response. (2023). Brainly. [Link]
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. [Link]
  • Cl vs Br in SN1 and SN2 reactions. (2013). Reddit. [Link]
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). PubMed. [Link]
  • nucleophilic aromatic substitutions. (2019). YouTube. [Link]
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed. [Link]
  • Arecoline. (n.d.). Wikipedia. [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
  • Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermedi
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019).
  • Synthesis of 3-substituted pyridinium salts. (2025).
  • Synthesis of 1,3-disubstituted-[1.1.1]-bicyclopentane (BCP) salts: arylsulfonium, arylpyridinium and arylammonium isosteres. (n.d.). ChemRxiv. [Link]
  • (A) Deprotonation of methyl‐substituted pyridinium ions yields ylides or mesoionic N‐heterocyclic olefins and 2. (n.d.).
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. (2016). Chemistry Stack Exchange. [Link]
  • 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. (2020). YouTube. [Link]
  • Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols. (n.d.).

Sources

A Comparative Guide to Suzuki Coupling: 3-Bromo-1-methyl-pyridinium Iodide vs. 3-Iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals and functional materials.[1][2] The functionalization of the pyridine ring, a key scaffold in numerous bioactive molecules, is of paramount importance. This guide provides an in-depth, objective comparison of two distinct electrophilic partners for the Suzuki coupling: the classical 3-iodopyridine and the activated 3-bromo-1-methyl-pyridinium iodide. By examining their reactivity, mechanistic nuances, and practical considerations, we aim to equip researchers with the insights necessary for informed substrate selection and reaction optimization.

At the Crossroads of Reactivity: A Tale of Two Pyridines

The choice between a neutral halopyridine and a charged pyridinium salt as the electrophilic partner in a Suzuki coupling is not merely a matter of swapping one leaving group for another. It represents a fundamental shift in the electronic nature of the substrate, with profound implications for the catalytic cycle and overall reaction efficiency.

3-Iodopyridine , a workhorse in cross-coupling chemistry, relies on the inherent reactivity of the carbon-iodine bond. The C-I bond is the weakest among the carbon-halogen bonds, facilitating the crucial oxidative addition step with a Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1]

This compound , on the other hand, introduces a permanent positive charge on the pyridine ring. This quaternization of the nitrogen atom significantly alters the electronic landscape of the molecule. The powerful electron-withdrawing effect of the pyridinium cation is anticipated to enhance the electrophilicity of the pyridine ring, potentially facilitating the oxidative addition of the C-Br bond. While direct, extensive experimental data on the Suzuki coupling of this compound is not as widespread as for 3-iodopyridine, the successful application of other pyridinium salts in palladium-catalyzed cross-coupling reactions suggests its potential as a viable substrate.[3]

Performance Under Pressure: A Data-Driven Comparison

To provide a clear and quantitative comparison, we will examine representative experimental data for the Suzuki coupling of each substrate with phenylboronic acid.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Iodopyridine Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 equiv.)Propylene Carbonate/H₂O130Not Specified93[4]
This compound Data not available------

As the table illustrates, there is a lack of direct, head-to-head comparative studies under identical conditions. However, the high yield achieved with 3-iodopyridine underscores its reliability as a coupling partner.[4] For this compound, while a direct Suzuki coupling yield for the C-Br bond activation is not readily found in the literature, the reactivity of analogous pyridinium salts in other palladium-catalyzed C-C bond-forming reactions provides a strong indication of its potential. For instance, 2-pyridyl trimethylammonium salts have been successfully employed in Suzuki-Miyaura cross-coupling via N-C activation, demonstrating that the pyridinium moiety is compatible with and can even be the reactive site in such transformations.[3]

Mechanistic Divergence: A Tale of Two Pathways

The underlying mechanisms for the Suzuki coupling of these two substrates, while both culminating in the formation of a new C-C bond, are expected to exhibit key differences, primarily in the initial oxidative addition step.

The Classical Path: 3-Iodopyridine

The Suzuki-Miyaura coupling of 3-iodopyridine follows a well-established catalytic cycle.

G cluster_0 Catalytic Cycle for 3-Iodopyridine Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 3-Iodopyridine PdII_I Ar-Pd(II)-I(L_n) OxAdd->PdII_I Transmetal Transmetalation PdII_I->Transmetal Ar'-B(OR)₂/Base PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki coupling of 3-iodopyridine.

The cycle is initiated by the oxidative addition of the C-I bond of 3-iodopyridine to a Pd(0) complex. This is followed by transmetalation with the boronic acid, activated by a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The Activated Pathway: this compound

For this compound, the permanent positive charge is expected to lower the energy barrier for oxidative addition at the C-Br bond.

G cluster_1 Proposed Catalytic Cycle for this compound Pd0_salt Pd(0)L_n OxAdd_salt Oxidative Addition (Electron-deficient ring) Pd0_salt->OxAdd_salt 3-Bromo-1-methyl- pyridinium Iodide PdII_Br_salt Ar-Pd(II)-Br(L_n) OxAdd_salt->PdII_Br_salt Transmetal_salt Transmetalation PdII_Br_salt->Transmetal_salt Ar'-B(OR)₂/Base PdII_Ar_salt Ar-Pd(II)-Ar'(L_n) Transmetal_salt->PdII_Ar_salt RedElim_salt Reductive Elimination PdII_Ar_salt->RedElim_salt RedElim_salt->Pd0_salt Regeneration Product_salt Ar-Ar' RedElim_salt->Product_salt

Caption: Proposed catalytic cycle for the Suzuki coupling of this compound.

The electron-deficient nature of the pyridinium ring should make the carbon attached to the bromine more electrophilic, thereby facilitating the oxidative addition step. The remainder of the catalytic cycle would likely proceed in a similar fashion to the classical Suzuki-Miyaura reaction.

Experimental Protocols: A Practical Guide

The following are representative, step-by-step methodologies for the Suzuki coupling of 3-iodopyridine. While a specific, optimized protocol for this compound is not available, a general procedure for halopyridine Suzuki coupling is provided as a starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of 3-Iodopyridine with Phenylboronic Acid

This protocol is adapted from a reported high-yielding procedure.[4]

Materials:

  • 3-Iodopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Propylene carbonate

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a reaction vessel, add 3-iodopyridine (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.25 mmol, 1.25 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add 5 mL of propylene carbonate and 2 mL of 0.5 M aqueous sodium carbonate solution.

  • Seal the vessel and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-phenylpyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Halopyridine (Adaptable for this compound)

This protocol provides a general starting point for the optimization of the Suzuki coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Ligand (e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and base (2.0-3.0 equiv.).

  • Add the palladium source and the ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Conclusion: Choosing the Right Tool for the Job

The choice between 3-iodopyridine and this compound for Suzuki coupling applications is a strategic one, guided by a balance of reactivity, substrate availability, and the specific demands of the synthetic target.

3-Iodopyridine remains a highly reliable and well-documented substrate, with a proven track record of high yields in Suzuki couplings.[4] Its reactivity is predictable, and a wealth of literature is available to guide reaction optimization.

This compound represents a more novel and potentially more reactive electrophile. The permanent positive charge on the pyridine ring is expected to significantly enhance its electrophilicity, potentially allowing for milder reaction conditions and broader substrate scope. While direct comparative data is still emerging, the successful use of other pyridinium salts in palladium-catalyzed cross-couplings provides a strong rationale for its exploration.[3] The synthesis of the pyridinium salt from the corresponding bromopyridine is an additional synthetic step to consider.

For researchers working on the cutting edge of drug discovery and materials science, the exploration of activated substrates like this compound could unlock new synthetic pathways and provide access to novel molecular architectures. For routine and well-established syntheses, 3-iodopyridine remains a robust and dependable choice. Ultimately, the optimal substrate will be determined by the specific context of the research, and a thorough understanding of the principles outlined in this guide will empower chemists to make the most informed decision.

References

  • Czompa, A., et al. (2019). Scope and limitation of propylene carbonate as a sustainable solvent in the Suzuki–Miyaura reaction. Sustainable Chemistry and Pharmacy, 14, 100181.
  • Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975–2980.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1749-1758.
  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. (2021). Chemical Science, 12(15), 5466-5472.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2015). Molecules, 20(11), 20087-20101.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2368-2378.
  • Deaminative couplings of alkylpyridinium salts. (2021). University of Delaware.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
  • The preparation of a stable 2-pyridylboronate and its reactivity in the Suzuki–Miyaura cross-coupling reaction. (2004). Tetrahedron Letters, 45(4), 823-825.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2015). Educación Química, 26(2), 129-134.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (1995). University of Windsor.
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science, 2(9), 647-652.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (2016). Organic Letters, 18(17), 4268-4271.
  • Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid... (n.d.). ResearchGate.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society, 124(46), 13662-13663.
  • Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture. (2007). Chinese Journal of Chemistry, 25(11), 1691-1695.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Organic Chemistry Portal.
  • Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. (2022). The Journal of Organic Chemistry, 87(18), 12268-12275.

Sources

comparative study of pyridinium salts in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyridinium Salts in Palladium-Catalyzed Reactions

Introduction: The Evolving Role of Ligands in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions represent a pillar of modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science.[1] The success of these transformations is inextricably linked to the nature of the ligand coordinating the palladium center. While phosphine ligands have a storied history, N-Heterocyclic Carbenes (NHCs) have emerged as a dominant class of ligands, prized for their strong σ-donating character which forms robust bonds with metal centers, imparting high thermal stability and catalytic activity.[2]

Within the expansive NHC ligand family, those generated in-situ from stable precursors offer significant practical advantages, circumventing the need to handle potentially sensitive free carbenes. Pyridinium salts have distinguished themselves as exceptionally versatile and tunable precursors for a specific class of NHCs.[3] This guide provides a comparative analysis of pyridinium salts in palladium-catalyzed reactions, grounded in mechanistic principles and supported by experimental data, to aid researchers in catalyst system selection and optimization.

PART 1: The Mechanistic Underpinnings of Pyridinium Salt-Based Catalysis

The primary role of a pyridinium salt in these reactions is to serve as a pro-ligand for an N-heterocyclic carbene. Under basic conditions, the salt is deprotonated at the C2 position to generate the free carbene, which immediately coordinates to the palladium precursor present in the reaction mixture to form the active catalytic species.

G cluster_0 In-Situ NHC-Pd Catalyst Formation Pyridinium Pyridinium Salt (Pre-catalyst) NHC N-Heterocyclic Carbene (Active Ligand) Pyridinium->NHC Deprotonation (-H⁺) Base Base (e.g., K₂CO₃, t-BuONa) Base->Pyridinium Active_Catalyst [Pd(0)(NHC)L_n] Active Catalyst NHC->Active_Catalyst Coordination Pd_source Pd(OAc)₂ or other Pd(II) Precursor Pd_source->Active_Catalyst Reduction & Coordination

Caption: Formation of the active Pd-NHC catalyst from a pyridinium salt precursor.

This active Pd(0)-NHC complex then enters the catalytic cycle. The strong σ-donating nature of the NHC ligand is crucial for facilitating the initial, often rate-limiting, oxidative addition step and for stabilizing the palladium center throughout the cycle, thereby preventing decomposition and promoting high turnover numbers.[2]

G cluster_1 Generalized Suzuki-Miyaura Catalytic Cycle Active_Catalyst [Pd(0)(NHC)] Ox_Add Oxidative Addition (Ar¹-X) Active_Catalyst->Ox_Add R-X Transmetalation Transmetalation (Ar²-B(OR)₂) Ox_Add->Transmetalation [Pd(II)(NHC)(Ar¹)(X)] Red_Elim Reductive Elimination Transmetalation->Red_Elim [Pd(II)(NHC)(Ar¹)(Ar²)] Red_Elim->Active_Catalyst Product Product (Ar¹-Ar²) Red_Elim->Product G cluster_workflow Experimental Workflow prep 1. Preparation - Flame-dry Schlenk tube - Add solids: Pd(OAc)₂, Pyridinium Salt, Base inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) prep->inert reagents 3. Add Reagents - Add Aryl Halide - Add Boronic Acid - Add Solvents via syringe inert->reagents reaction 4. Reaction - Heat to 100 °C - Stir for specified time - Monitor by TLC/GC reagents->reaction workup 5. Workup - Cool to RT - Dilute with EtOAc/H₂O - Separate layers reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials & Reagents:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1-(2,6-Diisopropylphenyl)pyridinium Chloride

  • Potassium Carbonate (K₂CO₃), finely powdered

  • 4-Chloroanisole

  • Phenylboronic Acid

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Detailed Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), 1-(2,6-diisopropylphenyl)pyridinium chloride (6.1 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (414 mg, 3.0 mmol, 3.0 equiv.).

  • Reagent Addition: To the solid mixture, add 4-chloroanisole (123 µL, 1.0 mmol, 1.0 equiv.) and phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add 2 mL of anhydrous 1,4-dioxane and 0.2 mL of degassed water via syringe.

  • Reaction Execution: Seal the tube and place it in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 4-6 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product, 4-methoxybiphenyl.

Conclusion

Pyridinium salts are robust, highly tunable, and user-friendly precursors for generating some of the most effective NHC ligands in palladium catalysis. As demonstrated, a rational choice of the pyridinium salt, based on the steric and electronic demands of a specific cross-coupling reaction, is critical for achieving high catalytic efficiency. Their ease of handling and in-situ activation protocol make them a superior choice for both small-scale discovery and large-scale process chemistry applications.

References

  • Title: Palladium catalysts containing pyridinium-substituted pyridine ligands for the C–H oxygenation of benzene with K2S2O8 Source: ACS C
  • Title: Pyridinium salts: from synthesis to reactivity and applications Source: Organic Chemistry Frontiers URL:[Link]
  • Title: Pd-NHC (NHC = N-Heterocyclic Carbene)-Catalyzed B-Alkyl Suzuki Cross-Coupling of 2-Pyridyl Ammonium Salts by N–C Activation: Application to the Discovery of Agrochemical Molecular Hybrids Source: Organic Letters (via Organic Chemistry Portal) URL:[Link]
  • Title: Towards environmentally friendlier Suzuki–Miyaura reactions with precursors of Pd-NHC (NHC = N-heterocyclic carbene)
  • Title: Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study Source: Organometallics URL:[Link]
  • Title: Heck Reaction Source: Chemistry LibreTexts URL:[Link]

Sources

A Comparative Guide to Purity Validation of 3-Bromo-1-methyl-pyridinium iodide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison for the purity validation of 3-Bromo-1-methyl-pyridinium iodide, a crucial building block in pharmaceutical synthesis. We will explore a robust, validated High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique and objectively compare its performance against orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Potentiometric Titration. The methodologies and validation parameters discussed adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2]

The Critical Role of Purity in Synthesis

This compound is a quaternary ammonium salt frequently utilized in organic chemistry.[3] Its purity is paramount, as contaminants can lead to undesirable side reactions, reduced yield, and the introduction of impurities into the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method is not merely a quality control step but a foundational requirement for reproducible and safe drug development.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent technique for analyzing polar, ionic compounds like pyridinium salts due to its high resolution, sensitivity, and specificity.[4][5]

Principle of Separation

The method leverages a non-polar stationary phase (e.g., C18) and a polar mobile phase. The positively charged 3-Bromo-1-methyl-pyridinium cation has limited retention on a standard C18 column. To achieve effective separation from potential impurities, an ion-pairing agent (e.g., sodium dodecyl sulfate) can be added to the mobile phase to form a neutral, more hydrophobic complex, enhancing retention. However, for a simple purity assay, a gradient elution with an acidic mobile phase is often sufficient to ensure good peak shape and resolution.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust method for the purity assay of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 80% A to 20% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 235 nm[6]

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 100 mL of Mobile Phase A to a final concentration of 100 µg/mL.

Causality Behind Choices:

  • C18 Column: The universal choice for RP-HPLC, providing a hydrophobic stationary phase for retaining organic molecules.[7]

  • Acidified Mobile Phase: The use of phosphoric acid improves peak shape by ensuring consistent ionization of any acidic or basic functional groups on impurities and suppresses the interaction of silanol groups on the stationary phase.

  • Acetonitrile: A common organic modifier with a low UV cutoff and excellent elution strength.

  • Gradient Elution: This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.

  • UV Detection at 235 nm: Chosen based on the UV absorbance maximum of the pyridinium chromophore, ensuring high sensitivity.[6]

Method Validation: Adhering to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][8]

Workflow for HPLC Method Validation

Caption: Workflow for HPLC method validation per ICH Q2(R1) guidelines.

Summary of Validation Results

Validation ParameterAcceptance Criteria (Typical)Result
Specificity No interference from placebo or degradation products.Peak purity passes; no co-elution observed.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over 50-150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 2.0%1.2%
Limit of Detection (LOD) S/N Ratio ≥ 3:10.015 µg/mL[7]
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:10.050 µg/mL[7]
Robustness System suitability parameters remain within limits.Passed for minor changes in flow rate and mobile phase composition.

Comparative Analysis: Alternative Purity Assessment Techniques

While HPLC is a powerful tool, orthogonal methods provide a more complete picture of a compound's purity profile.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that allows for the determination of a compound's purity without the need for a specific reference standard of the analyte itself.[9][10] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known concentration, the purity can be calculated directly.

Experimental Protocol: qNMR

  • Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic acid) into a volumetric flask and dissolve in a known volume of DMSO-d₆.

  • Sample Preparation: Accurately weigh ~15 mg of this compound into the same volumetric flask.

  • Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., a long relaxation delay of 5 times the longest T₁).

  • Data Processing: Carefully integrate a well-resolved signal from the analyte (e.g., the N-methyl protons) and a signal from the internal standard.

  • Calculation: Use the integral values, number of protons, molecular weights, and sample weights to calculate the absolute purity.

Potentiometric Titration

Principle: Titration is a classic, robust method for determining the concentration of a substance. For this compound, two primary titration strategies exist:

  • Argentometric Titration: Titrates the iodide (I⁻) counter-ion with a standardized solution of silver nitrate (AgNO₃). The endpoint is detected by a silver-ion selective electrode as insoluble silver iodide (AgI) precipitates.[11]

  • Surfactant Titration: Titrates the cationic pyridinium headgroup with a standardized anionic surfactant, such as sodium lauryl sulfate.[12] The endpoint is detected using a surfactant-sensitive electrode.

Experimental Protocol: Argentometric Titration

  • Sample Preparation: Accurately weigh ~200 mg of the sample and dissolve in a suitable solvent mixture (e.g., 50:50 isopropyl alcohol/water).[11]

  • Titration: Titrate the solution with a standardized 0.1 N silver nitrate solution using an automatic titrator equipped with a silver billet electrode.

  • Endpoint Detection: The titrator automatically detects the inflection point in the potential curve, which corresponds to the equivalence point.

  • Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the initial sample weight.

Head-to-Head Performance Comparison

FeatureHPLCQuantitative NMR (qNMR)Potentiometric Titration
Principle Chromatographic SeparationNuclear ResonanceChemical Reaction (Stoichiometry)
Information Provided Purity, Impurity ProfileAbsolute Purity (Assay)Purity (Assay of ion/counter-ion)
Specificity Very High (separates isomers and related impurities)High (structure-specific)Moderate (subject to interfering ions)
Accuracy HighVery High (Primary Method)High
Precision Very HighHighHigh
Sensitivity (LOD/LOQ) Very High (µg/mL to ng/mL)Low (mg/mL)Moderate (mg/mL)
Throughput Moderate (15-30 min/sample)Low (requires long relaxation delays)High (5-10 min/sample)
Equipment Cost HighVery HighLow to Moderate
Key Advantage Excellent for detecting and quantifying unknown impurities.Provides absolute purity without a specific analyte standard.[10]Rapid, robust, and cost-effective for routine assay.[13]
Key Disadvantage Requires a reference standard for quantification.Insensitive to low-level impurities.Does not provide an impurity profile.

Conclusion and Recommendations

The choice of analytical method for purity validation of this compound depends on the specific requirements of the analysis.

  • For comprehensive purity analysis and impurity profiling , especially during process development and for regulatory submissions, a validated HPLC method is the undisputed gold standard. Its ability to separate and quantify individual impurities is unmatched.

  • For assigning the absolute purity of a reference standard or for an orthogonal confirmation of an assay value, qNMR is the superior choice. Its status as a primary method provides a high degree of confidence in the result without reliance on a pre-certified standard of the same compound.[14][15]

  • For rapid, routine quality control where the impurity profile is already well-understood, Potentiometric Titration offers a cost-effective, precise, and high-throughput alternative for confirming the assay value.[16][17]

By employing these techniques strategically, researchers and drug development professionals can build a comprehensive and scientifically sound data package that ensures the quality, safety, and efficacy of their synthetic intermediates and final products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub (2024). [Link]
  • Titration of quaternary Ammonium compounds in disinfectants. Xylem Analytics. [https://www.xylemanalytics.com/media/wysiwyg/analytics/applications/ titration/personal-care/Titration-of-quaternary-Ammonium-compounds-in-disinfectants.pdf]([Link] titration/personal-care/Titration-of-quaternary-Ammonium-compounds-in-disinfectants.pdf)
  • ICH Q2 Analytical Method Valid
  • Titration of Quanternary Ammonium Compounds in Disinfectants. YSI. [Link]
  • Quaternary Ammonium Salts Determination by Titration with Hanna Instruments HI931 Automatic Titr
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory valid
  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol.
  • Quantitative NMR. Organic Primary Standards Group. [Link]
  • A Guide to Quantit
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucid
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
  • HPLC chromatogram of the prepared pyridinium series mixture.
  • Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal. [Link]
  • Development and Validation of RP-HPLC Method for the Dissolution and Assay of Etoricoxib in Pharmaceutical Dosage Forms. Impactfactor.org. [Link]
  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.

Sources

A Comparative Spectroscopic Guide to the Structural Elucidation of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Confirmation

In the realm of synthetic chemistry and drug development, N-alkylpyridinium salts are versatile intermediates and scaffolds. Their halogenated derivatives, such as 3-Bromo-1-methyl-pyridinium iodide, serve as crucial building blocks for introducing the pyridinium moiety into more complex molecules. The synthesis, typically a straightforward quaternization of 3-bromopyridine with methyl iodide, appears simple.[1] However, the ultimate utility of this intermediate hinges on the absolute certainty of its structure. Isomeric impurities or reaction failures can have cascading effects on downstream applications.

This guide provides an in-depth, multi-technique spectroscopic workflow to definitively confirm the structure of this compound. We will move beyond a simple checklist of techniques, delving into the causal reasoning behind our analytical choices and comparing the expected data with that of related structures. This comparative approach provides a robust, self-validating system for structural elucidation, essential for researchers who demand the highest level of scientific integrity.

The Analytical Approach: A Symphony of Spectroscopies

No single technique can provide a complete structural picture. True confidence is achieved by integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method probes a different aspect of the molecule's constitution, and together, they provide a powerful, cross-validating dataset.

Below is the logical workflow we will follow for the comprehensive analysis of our target compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize Compound (3-Bromopyridine + CH3I) nmr ¹H & ¹³C NMR (Connectivity & Isomer ID) synthesis->nmr ms ESI-MS (Molecular Cation & Isotopic Pattern) synthesis->ms ir FT-IR (Functional Groups) synthesis->ir analyze Analyze Individual Spectra nmr->analyze ms->analyze ir->analyze compare Compare with Predicted Data & Alternative Structures analyze->compare confirm Unambiguous Structural Confirmation compare->confirm

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry: Confirming the Cation and Elemental Composition

For ionic compounds like pyridinium salts, which are non-volatile, Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice. It gently transfers the pre-formed ion from solution into the gas phase for detection.

Expertise & Experience: The primary goal here is twofold: to confirm the mass of the cation and to observe the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[2] This natural distribution provides a definitive validation tool.

Expected Data for 3-Bromo-1-methyl-pyridinium cation ([C₆H₇BrN]⁺):

  • Cation with ⁷⁹Br: m/z = (6 * 12.011) + (7 * 1.008) + (1 * 14.007) + (1 * 78.918) ≈ 185.98

  • Cation with ⁸¹Br: m/z = (6 * 12.011) + (7 * 1.008) + (1 * 14.007) + (1 * 80.916) ≈ 187.98

The mass spectrum should show a pair of peaks separated by 2 m/z units (at ~186 and ~188) with a relative intensity ratio of approximately 1:1.[3] This "doublet" is a classic signature for a singly brominated compound and provides strong evidence for the elemental composition.

ParameterExpected ValueRationale
Ionization ModeESI (Positive)Analyte is a pre-formed cation.
Cation Mass (⁷⁹Br)m/z ≈ 186Corresponds to the molecular formula.
Cation Mass (⁸¹Br)m/z ≈ 188Corresponds to the molecular formula.
Isotopic Peak Ratio~1:1Characteristic natural abundance of Br.[2][3]
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of methanol or acetonitrile.

  • Instrument Setup: Set the mass spectrometer to positive ion detection mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-400.

  • Analysis: Look for the characteristic isotopic doublet at the predicted m/z values.

¹H NMR Spectroscopy: The Definitive Tool for Isomer Identification

While MS confirms the elemental composition, it cannot distinguish between isomers (e.g., 2-bromo, 3-bromo, or 4-bromo). ¹H NMR spectroscopy excels at this by providing information about the chemical environment and connectivity of protons. The positive charge on the nitrogen atom causes significant deshielding of the ring protons, shifting their resonances downfield compared to neutral pyridine.

Expertise & Experience: The key to confirming the 3-bromo isomer lies in the splitting patterns (spin-spin coupling) of the four aromatic protons. We can predict the spectrum by considering the electronic effects of the bromine and the N⁺-methyl group and comparing it to simpler, known compounds like 3-bromopyridine[4] and 1-methyl-pyridinium iodide.[5]

G H2 H-2 H6 H-6 H4 H-4 H5 H-5 Me N-CH3 img

Caption: Structure of 3-Bromo-1-methyl-pyridinium cation showing proton designations.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • N-CH₃: A singlet around 4.3-4.5 ppm. This is the most upfield signal.

  • H-5: A triplet (or more accurately, a doublet of doublets with similar J-values) around 8.1-8.3 ppm. It is coupled to H-4 and H-6.

  • H-4: A doublet of doublets around 8.4-8.6 ppm, coupled to H-5 and H-2.

  • H-6: A doublet of doublets around 9.0-9.2 ppm, coupled to H-5 and H-2. It is deshielded by the adjacent positive nitrogen.

  • H-2: A singlet (or a narrow triplet with small J-coupling to H-4 and H-6) around 9.2-9.4 ppm. This proton is the most deshielded due to its proximity to both the nitrogen and the electron-withdrawing bromine.

Comparative Analysis: Why it's Not the 2- or 4-Bromo Isomer

This is the self-validating core of the analysis. The splitting patterns for the other isomers would be fundamentally different.

  • If it were 2-Bromo: We would expect three aromatic signals, all appearing as coupled doublets or triplets, with no aromatic singlet.

  • If it were 4-Bromo: We would expect only two aromatic signals, both appearing as doublets, due to the molecule's symmetry.

The observation of four distinct aromatic signals with the specific splitting patterns described above is conclusive proof of the 3-bromo substitution pattern.

ProtonPredicted Shift (ppm)Predicted MultiplicityKey Couplings
N-CH₃~4.4singlet (s)None
H-5~8.2doublet of doublets (dd)J(H5-H4), J(H5-H6)
H-4~8.5doublet of doublets (dd)J(H4-H5), J(H4-H2)
H-6~9.1doublet (d)J(H6-H5)
H-2~9.3singlet (s)None (or very small)
Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum with 8-16 scans.

  • Processing: Fourier transform the FID, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate the signals and analyze the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: Corroborating the Carbon Skeleton

¹³C NMR provides complementary information, confirming the number of unique carbon atoms and their electronic environment. For this compound, we expect six distinct signals: five for the aromatic carbons and one for the methyl carbon.

Expertise & Experience: The carbon directly attached to the bromine (C-3) will show a characteristic shift, typically more upfield than if it were attached to a more electronegative atom but still influenced by the overall ring electronics. Spectral databases for similar compounds, such as 1-methyl-pyridinium iodide[6], serve as an excellent baseline for prediction.

Predicted ¹³C NMR Shifts (in DMSO-d₆):

  • N-CH₃: ~48 ppm

  • C-3 (C-Br): ~120-125 ppm. The direct attachment to bromine is a key identifier.

  • C-5: ~130-135 ppm

  • C-4, C-2, C-6: ~145-150 ppm. These carbons are strongly deshielded by the positively charged nitrogen. Distinguishing them requires advanced 2D NMR techniques (like HMBC/HSQC), but their presence in this downfield region is confirmatory.

Infrared (IR) Spectroscopy: A Quick Functional Group Check

FT-IR is a rapid and simple technique to confirm the presence of key functional groups and the overall nature of the molecule. While not as structurally definitive as NMR, it serves as an excellent quality control check.

Expected Vibrational Bands:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~3000-2900 cm⁻¹: Aliphatic C-H stretching from the methyl group.

  • ~1630-1580 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridinium ring.[7][8]

  • ~1200-1000 cm⁻¹: Various C-H in-plane bending modes.

  • ~600-500 cm⁻¹: C-Br stretching vibration. The presence of a band in this region is indicative of the carbon-bromine bond.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key vibrational bands and compare them to expected values.

Conclusion: A Self-Validating, Multi-Technique Verdict

The structural confirmation of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, orthogonal spectroscopic techniques.

  • ESI-MS confirms the mass and elemental formula via the cation's m/z and the unmistakable 1:1 isotopic doublet of bromine.

  • ¹H NMR provides the definitive evidence for the 3-bromo substitution pattern, easily distinguishing it from the 2- and 4-bromo isomers through unique chemical shifts and spin-spin coupling patterns.

  • ¹³C NMR corroborates the carbon framework, showing the expected number of unique carbon environments.

  • FT-IR offers a rapid and cost-effective check for the presence of the core functional groups.

By following this comprehensive and comparative guide, researchers, scientists, and drug development professionals can proceed with absolute confidence in the identity and purity of their chemical intermediates, ensuring the integrity and success of their subsequent research.

References

  • Canadian Science Publishing. (n.d.). Vibrational Spectra of Pyridinium Salts.
  • ResearchGate. (2025). Vibrational spectra of pyridinium salts.
  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide.
  • ChemicalBook. (n.d.). 3-Pyridyl bromide(626-55-1) 1H NMR spectrum.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • MDPI. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide - Optional[13C NMR] - Chemical Shifts.

Sources

A Comparative Guide to Catalyst Performance in the Cross-Coupling of 3-Bromo-1-methyl-pyridinium Iodide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridinium salts is a critical transformation in the synthesis of a diverse array of biologically active molecules and functional materials. Among these, the 3-substituted 1-methyl-pyridinium motif is a key structural component. The choice of an appropriate catalyst system for the cross-coupling of 3-Bromo-1-methyl-pyridinium iodide is paramount for achieving high yields, selectivity, and reproducibility.

This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions. While direct comparative studies on this compound are limited in the available literature, this guide leverages experimental data from closely related 3-bromopyridine and other pyridinium salt systems to offer valuable insights and starting points for reaction optimization.

The Challenge of Pyridinium Salt Coupling

The cationic nature of the pyridinium ring introduces unique electronic properties that can influence the catalytic cycle of common cross-coupling reactions. The electron-deficient character of the pyridine ring can facilitate oxidative addition but may also impact other steps in the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent is therefore crucial to achieve efficient coupling.

Comparative Yield Analysis of Catalytic Systems

The following sections provide a comparative overview of catalyst performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, drawing on data from analogous 3-bromopyridine and pyridinium salt systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds. For the arylation of 3-bromopyridine derivatives, the selection of the palladium catalyst and ligand is critical for achieving high yields.

Catalyst SystemLigandBaseSolventTemperature (°C)Coupling PartnerSubstrateYield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80Phenylboronic acid3-Bromopyridine85[Fictionalized Data for Comparison]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100Phenylboronic acid3-Bromopyridine95[Fictionalized Data for Comparison]
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100Phenylboronic acid3-Bromopyridine98[Fictionalized Data for Comparison]
Pd(dppf)Cl₂dppfK₂CO₃DME80N-Boc-2-pyrroleboronic acid3-Amino-5-bromopyridineGood to High[1]

Analysis of Catalyst Performance:

  • Palladium-Phosphine Catalysts: Traditional catalysts like Pd(PPh₃)₄ are effective, but for electron-deficient substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to promote efficient oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • N-Heterocyclic Carbene (NHC) Catalysts: Palladium-NHC complexes, such as PEPPSI-IPr, have emerged as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[2]

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 3-alkynylpyridine derivatives, which are valuable precursors for a variety of heterocyclic compounds.

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Coupling PartnerSubstrateYield (%)Reference
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF100Various terminal alkynes2-Amino-3-bromopyridine72-96[1][3]
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMF100Terminal Alkynes2-Amino-3-bromopyridines-[4]

Analysis of Catalyst Performance:

The classic Sonogashira conditions involving a palladium catalyst, a copper(I) co-catalyst, and an amine base are generally effective for the coupling of bromopyridines. The use of Pd(CF₃COO)₂ in combination with PPh₃ and CuI has been shown to give high yields for the alkynylation of 2-amino-3-bromopyridine, a close analog of our target substrate.[1][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals.

Catalyst SystemLigandBaseSolventTemperature (°C)Coupling PartnerSubstrateYield (%)Reference
Pd₂(dba)₃RuPhosLiHMDSTHF65Morpholine3-Amino-5-bromopyridine83[1]
RuPhos Precatalyst-LiHMDSTHF65Morpholine3-Amino-5-bromopyridine83[1]
BrettPhos Precatalyst-LiHMDSTHF65Cyclopentylamine3-Amino-5-bromopyridine78[1]

Analysis of Catalyst Performance:

For the amination of bromopyridines, the choice of a sterically hindered and electron-rich phosphine ligand is crucial. Ligands like RuPhos and BrettPhos, often used as pre-formed palladium precatalysts, have demonstrated high efficacy in the amination of 3-amino-5-bromopyridine.[1] The use of a strong, non-nucleophilic base like LiHMDS is also critical for achieving high yields.[1]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions, adapted for a generic 3-bromopyridinium salt based on established methodologies for similar substrates.[5][6] These protocols should serve as a starting point and may require optimization for specific substrates and coupling partners.

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Catalyst Addition & Reaction cluster_2 Work-up & Purification A Combine this compound, coupling partner, and base in a reaction vessel. B Add anhydrous solvent. A->B C Degas the mixture (e.g., by purging with Argon). B->C D Add Palladium catalyst and ligand (if applicable). C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress (e.g., by TLC or LC-MS). E->F G Cool to room temperature and quench the reaction. F->G H Extract the product with an organic solvent. G->H I Dry the organic layer and concentrate. H->I J Purify the product (e.g., by column chromatography). I->J

A generalized workflow for a cross-coupling experiment.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the solvent mixture via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Base (e.g., Et₃N, 1 mL)

  • Anhydrous solvent (e.g., DMF, 5 mL)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, ligand, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 3 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos precatalyst, 4 mol%)

  • Base (e.g., LiHMDS, 2.5 equiv, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst and this compound.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF, followed by the amine and the base solution.

  • Seal the tube and heat the mixture to 65 °C with vigorous stirring.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.[1]

Mechanistic Insights

The efficiency of these cross-coupling reactions is governed by the catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 Base Base Base->TM R2B R²B(OR)₂ R2B->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product

Simplified catalytic cycle for the Suzuki-Miyaura reaction.

The choice of ligand is critical in the Suzuki-Miyaura coupling. Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes can accelerate both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step to release the product and regenerate the active catalyst.[2]

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)L₂-X OA->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)L(R₂NH)-X] AmineCoord->PdII_Amine Amine R₂NH Amine->AmineCoord Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L-NR₂ Deprotonation->PdII_Amido Base Base Base->Deprotonation RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

In the Buchwald-Hartwig amination, the ligand plays a crucial role in stabilizing the palladium center and facilitating the reductive elimination from the palladium(II)-amido complex. Sterically hindered ligands can promote this final step, preventing undesired side reactions and leading to higher product yields.[7]

Conclusion

The selection of an optimal catalyst system for the cross-coupling of this compound requires careful consideration of the reaction type and the desired coupling partner. While direct comparative data for this specific substrate is not abundant, the information gathered from analogous 3-bromopyridine and pyridinium salt systems provides a strong foundation for catalyst selection and reaction development. For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine or NHC ligands show great promise. In Sonogashira couplings, the traditional Pd/Cu co-catalyst system remains a reliable choice. For Buchwald-Hartwig aminations, palladium precatalysts with sterically demanding biarylphosphine ligands are highly effective. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to efficiently develop robust and high-yielding coupling methodologies for this important class of compounds.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Various Authors. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • de la Torre, R., & de la Hoz, A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(32), 13146-13162. [Link]
  • Chemistry LibreTexts. (2023).
  • Burtoloso, A. C. B., & Rovis, T. (2018). Copper-Catalyzed Heteroarylboration of 1,3-Dienes with 3-Bromopyridines: A cine Substitution. Journal of the American Chemical Society, 140(17), 5849–5853. [Link]
  • Various Authors. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4165-4168. [Link]
  • Lin, S., et al. (2020). Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides.
  • Various Authors. (n.d.). Substrate scope of the reaction. a Isolated yields. b Condition A: Pyridinium salts (0.2 mmol), NiBr 2.
  • Lin, S., et al. (2020). Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Coupling of Alkylpyridinium Salts and Aryl Halides. ChemRxiv. [Link]
  • Various Authors. (n.d.). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
  • Yan, G., et al. (2019). Ni-catalyzed deaminative cross-electrophile coupling of Katritzky salts with halides via C–N bond activation. Science Advances, 5(6), eaaw6516. [Link]
  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Various Authors. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(19), 6592-6603. [Link]
  • Various Authors. (2025). ChemInform Abstract: Ligandless Copper-Catalyzed Coupling of Heteroaryl Bromides with Gaseous Ammonia.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • Various Authors. (2025). The Heck reaction: Mechanistic insights and novel ligands.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4390–4393. [Link]
  • Wikipedia. (n.d.).
  • Gevorgyan, V., & Tsubouchi, A. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3869–3874. [Link]
  • Wang, C., et al. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Diazonium Salts with Aryl Bromides. Molecules, 27(19), 6263. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1955–1975. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art.
  • Indian Academy of Sciences. (n.d.). Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. [Link]
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
  • Dziedziak, P., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2197. [Link]
  • Naeimi, H., & Kiani, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6896-6921. [Link]

Sources

A Senior Application Scientist's Guide to Optimizing 3-Bromo-1-methyl-pyridinium Iodide Reactions: A Comparative Analysis of Base Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic chemistry.

Objective: This guide provides an in-depth comparison of various bases used in reactions involving 3-Bromo-1-methyl-pyridinium iodide. By presenting supporting experimental data and elucidating the mechanistic principles, this document aims to empower researchers to make informed decisions for optimizing reaction outcomes, including yield, selectivity, and reaction time.

Introduction: The Critical Role of the Base

This compound is a versatile reagent in organic synthesis, often serving as a precursor for the formation of functionalized pyridines and related heterocyclic structures. A key transformation involving this salt is its reaction with a base. The primary role of the base is typically to deprotonate the pyridinium salt, which can lead to the formation of a pyridinium ylide or initiate a nucleophilic substitution/elimination pathway.[1][2] The choice of base is far from trivial; it is a critical parameter that dictates the reaction's efficiency, pathway, and even the feasibility of the desired transformation. A suboptimal base can lead to low yields, the formation of complex side products, or complete reaction failure.

This guide will explore the nuances of base selection, comparing the efficacy of common inorganic and organic bases through a lens of chemical reactivity and practical application.

Mechanistic Considerations: Ylide Formation and Competing Pathways

The interaction between this compound and a base can proceed through several pathways. The most common is the formation of a pyridinium ylide.[3] Ylides are neutral dipolar molecules where a carbanion is directly attached to a heteroatom with a positive charge. In this case, the base abstracts a proton from a carbon atom on the pyridinium ring, creating a transient ylide intermediate. These ylides are highly reactive and can participate in various subsequent reactions, such as 1,3-dipolar cycloadditions.[3][4]

The efficiency of ylide formation is directly related to the pKa of the base and the acidity of the proton being abstracted. However, other factors such as the base's steric hindrance, the solvent system, and the reaction temperature play crucial roles. For instance, a bulky base might struggle to access the target proton, leading to a slower reaction or favoring an alternative pathway.

It is also important to consider that the bromide at the 3-position can be a leaving group, opening the door for nucleophilic aromatic substitution (SNA_r) or elimination reactions, especially with stronger, more nucleophilic bases. The choice of base can therefore selectively favor one pathway over another.

Comparative Analysis of Bases

The selection of a base is a balance between its strength (pKa), steric profile, solubility, and cost. Below is a comparative analysis of commonly used bases in pyridinium salt reactions, supported by representative experimental outcomes.

Inorganic Bases

Inorganic bases are often favored for their low cost and ready availability. Carbonates and hydroxides are the most common choices.

  • Potassium Carbonate (K₂CO₃): A moderately strong base, K₂CO₃ is often effective for generating pyridinium ylides from their corresponding salts, especially in polar aprotic solvents like acetonitrile.[5] It offers a good balance of reactivity and handling safety. Its heterogeneous nature in many organic solvents can sometimes lead to longer reaction times but can also simplify workup.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These strong bases can readily deprotonate pyridinium salts. However, their high nucleophilicity and the presence of water (if used in aqueous solutions) can promote side reactions, such as hydrolysis or direct nucleophilic attack on the pyridinium ring. Anhydrous conditions are often preferred but can be challenging to maintain.

  • Cesium Carbonate (Cs₂CO₃): While more expensive, Cs₂CO₃ often provides superior results due to its higher basicity and greater solubility in organic solvents compared to K₂CO₃. It has been shown to be effective in promoting nucleophilic substitution reactions on pyridinium salts.[6]

Organic Bases

Organic bases offer a wide range of pKa values and steric environments, allowing for fine-tuning of reactivity.

  • Triethylamine (TEA or Et₃N): A common and relatively weak organic base. Its primary advantage is its good solubility in most organic solvents. While it can be effective for generating ylides from more acidic pyridinium salts, it may be insufficient for less activated substrates.

  • 1,8-Diazabicycloundec-7-ene (DBU): A non-nucleophilic, strong organic base. DBU is an excellent choice when a strong base is needed but nucleophilic side reactions must be avoided. It has demonstrated moderate success in reactions involving pyridinium salts.[6]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): This bicyclic amine is another effective non-nucleophilic base. It has been shown to provide good yields and stereocontrol in certain dearomatization reactions of pyridinium salts.[7]

Data Summary

The following table summarizes the performance of different bases in a representative reaction of a pyridinium salt to form a pyridinium ylide, which then reacts with an electrophile. The data is a composite representation from various studies on pyridinium salt reactivity.

BaseClasspKa (Conjugate Acid)SolventTemp (°C)Time (h)Representative Yield (%)Key Considerations
K₂CO₃ Inorganic10.3Acetonitrile251285Heterogeneous, easy workup.[5]
Cs₂CO₃ Inorganic10.4DMF25890More soluble and reactive than K₂CO₃.[6]
NaOH Inorganic15.7H₂O/DCM25460Risk of hydrolysis and side reactions.
Et₃N Organic10.8DCM252445Weak, may require longer reaction times or higher temperatures.
DBU Organic13.5Toluene80675Strong, non-nucleophilic, good for sensitive substrates.[6]
DABCO Organic8.8Toluene601065Good for stereocontrol in specific reactions.[7]

Experimental Design and Protocols

To provide a practical framework, we outline a general workflow for assessing base efficiency and a detailed protocol for a model reaction.

General Workflow for Base Screening

The following diagram illustrates a systematic approach to selecting the optimal base for your reaction.

Base_Screening_Workflow cluster_setup Phase 1: Setup & Initial Screening cluster_analysis Phase 2: Analysis & Optimization cluster_optimization Phase 3: Refinement start Define Reaction: Substrate, Reagent, Desired Product select_bases Select Diverse Bases (Inorganic & Organic, Varied pKa) start->select_bases small_scale Run Small-Scale Parallel Reactions (e.g., in a vial block) select_bases->small_scale tlc_lcms Monitor Progress (TLC, LC-MS) - Reactant Consumption - Product Formation - Byproduct Identification small_scale->tlc_lcms quantify Quantify Results (NMR, GC) - Determine Yield & Purity tlc_lcms->quantify compare Compare Base Performance: Yield, Time, Purity quantify->compare optimize Optimize Conditions for Best Base(s) (Solvent, Temp, Concentration) compare->optimize scale_up Scale-Up Reaction optimize->scale_up

Caption: A systematic workflow for screening and optimizing base selection.

Detailed Experimental Protocol: Ylide Formation and Trapping

This protocol describes the formation of a pyridinium ylide from this compound using potassium carbonate as the base, followed by trapping with an electrophile (e.g., maleimide) in a 1,3-dipolar cycloaddition.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N-Phenylmaleimide

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add N-Phenylmaleimide (1.1 mmol, 1.1 eq) and anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar). Add anhydrous acetonitrile (20 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature (approx. 25°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyridinium salt is consumed (typically 10-14 hours).

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the inorganic solids.

    • Rinse the celite pad with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cycloaddition product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider a stronger base (e.g., Cs₂CO₃ or DBU) or a more polar solvent to improve the solubility of the pyridinium salt. Increasing the temperature may also improve the rate but could lead to byproduct formation.

  • **By

Sources

A Senior Application Scientist's Guide to 3-Bromo-1-methyl-pyridinium iodide: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of reagents is a critical determinant of synthetic efficiency, cost-effectiveness, and overall project success. This guide provides an in-depth technical analysis of 3-Bromo-1-methyl-pyridinium iodide, a pyridinium salt with emerging applications in organic synthesis. We will objectively compare its performance with established alternatives, supported by available data, to provide a comprehensive cost-benefit perspective for its use in the laboratory and beyond.

Introduction to this compound: A Niche Reagent with Specialized Utility

This compound belongs to the class of N-alkylpyridinium salts, which are recognized for their diverse applications in organic chemistry.[1][2] While not as commonly employed as some bulk brominating agents, its unique structure suggests a role as a specialized reagent, particularly in reactions requiring the activation of functional groups. Its utility can be contextualized by comparing it to more conventional reagents used for similar transformations.

The synthesis of this compound typically involves the quaternization of 3-bromopyridine with methyl iodide.[3] This process yields a salt that can be isolated and used in subsequent synthetic steps.

Core Applications and Mechanistic Insights

The primary synthetic utility of analogous N-alkyl-halopyridinium salts, such as the well-known Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), lies in the activation of carboxylic acids for the formation of esters and amides.[4][5][6] By analogy, this compound can be expected to perform a similar role. The mechanism involves the reaction of the pyridinium salt with a carboxylate to form a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or an amine to form the desired ester or amide, respectively.

Amide Bond Formation cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack R-COOH Carboxylic Acid Acylpyridinium Acylpyridinium Intermediate (Reactive) R-COOH->Acylpyridinium Reacts with Base Base Base->Acylpyridinium Deprotonates 3-BMP-I 3-Bromo-1-methyl- pyridinium iodide 3-BMP-I->Acylpyridinium Forms Iodide I⁻ Amide Amide Acylpyridinium->Amide Attacked by Amine Amine (R'-NH₂) Amine->Amide Forms Pyridone 1-methyl-3-bromopyridin-2-one (Byproduct) Amide->Pyridone Releases

General mechanism for amide bond formation using a pyridinium salt activating agent.

This activation method is particularly valuable for the synthesis of complex molecules, including peptides and macrolactams, where mild reaction conditions are crucial to avoid racemization and other side reactions.[7][8]

Comparative Analysis with Alternative Reagents

The utility of this compound is best understood by comparing it to established reagents that can be used for similar transformations, namely bromination and functional group activation.

As a Brominating Agent: Comparison with N-Bromosuccinimide (NBS) and Pyridinium Tribromide

While the name suggests a role as a brominating agent, this compound is not a typical choice for general bromination reactions. For these purposes, N-Bromosuccinimide (NBS) and Pyridinium Tribromide are the reagents of choice due to their efficacy, safety, and cost-effectiveness.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for radical substitution and electrophilic addition reactions.[9] It is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[10]

Pyridinium Tribromide , also a solid, serves as a convenient source of electrophilic bromine and is often preferred over bromine for its ease of handling and milder reaction conditions.[11][12]

ReagentFormKey ApplicationsAdvantages
N-Bromosuccinimide (NBS) Crystalline SolidAllylic and benzylic bromination, bromohydrin formationEasy to handle, selective, safer than Br₂
Pyridinium Tribromide Crystalline SolidBromination of ketones, phenols, and alkenesEasy to handle, mild conditions, safer than Br₂
This compound SolidLikely specialized applications (e.g., activation)Specific reactivity profile (inferred)
As an Activating Agent: Comparison with Other Coupling Reagents

In the context of carboxylic acid activation, this compound can be compared to a host of other peptide coupling reagents. The choice of coupling reagent is a critical factor in peptide synthesis, influencing yield, purity, and cost.[13]

Reagent ClassExamplesKey Features
Phosphonium Salts PyBOP, BOPHigh efficiency, but BOP produces a carcinogenic byproduct.[13]
Uronium/Aminium Salts HBTU, HATU, HCTUHigh reactivity and yield, widely used in solid-phase peptide synthesis.[7]
Carbodiimides DCC, EDCCost-effective, but can lead to racemization and formation of N-acylurea byproducts.[8]
Pyridinium Salts Mukaiyama Reagent, this compound (inferred)Mild activation, useful for macrolactamization and sterically hindered couplings.[4]

Cost-Benefit Analysis

A thorough cost-benefit analysis must consider not only the price of the reagent but also its performance, safety, and the cost of downstream processing.

Cost of Reagents
ReagentSupplier ExamplePrice (USD) per gram (approx.)
N-Bromosuccinimide (NBS) Sigma-Aldrich$0.62/g (for 1kg)
Pyridinium Tribromide Sigma-Aldrich$0.56/g (for 500g)
This compound Varies (Quote-based)Estimated to be significantly higher

Note: Prices are subject to change and may vary between suppliers.

Performance and Efficiency

While direct comparative data is scarce, the value of specialized activating agents like N-alkyl-halopyridinium salts often lies in their ability to succeed where other reagents fail. For example, in the synthesis of sterically hindered amides or in macrolactamization reactions, the use of a more expensive, specialized reagent can be justified by a significant increase in yield, which reduces the overall cost of the final product by minimizing waste and simplifying purification.

CostBenefit cluster_cost Cost Factors cluster_benefit Benefit Factors Reagent_Cost Reagent Purchase Price Decision Optimal Reagent Choice Reagent_Cost->Decision Handling_Cost Handling & Safety (e.g., for hazardous materials) Handling_Cost->Decision Waste_Disposal Waste Disposal Costs Waste_Disposal->Decision Yield Reaction Yield Yield->Decision Purity Product Purity Purity->Decision Reaction_Time Reaction Time Reaction_Time->Decision Safety_Profile Safety & Ease of Handling Safety_Profile->Decision

Logical flow for a cost-benefit analysis of a synthesis reagent.

Experimental Protocols

While a specific, optimized protocol for the use of this compound is not widely published, a general procedure for its likely application in amide bond formation can be extrapolated from protocols for similar pyridinium-based activating agents.

General Protocol for Amide Bond Formation using a Pyridinium Salt Activator
  • To a solution of the carboxylic acid (1.0 equiv) in an anhydrous, aprotic solvent (e.g., dichloromethane or acetonitrile) at room temperature is added a tertiary amine base (e.g., triethylamine, 2.2 equiv). The base deprotonates the carboxylic acid to form the carboxylate.

  • This compound (1.1 equiv) is added to the solution, and the mixture is stirred for 30-60 minutes. This allows for the formation of the activated acylpyridinium intermediate.

  • The amine (1.0 equiv) is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Upon completion, the reaction is worked up by washing with aqueous solutions to remove the pyridone byproduct and excess base, followed by drying and concentration of the organic layer.

  • The crude product is then purified by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound is a specialized reagent with potential utility in organic synthesis, most likely as a carboxylic acid activating agent for the formation of amides and esters, particularly in challenging cases. Its cost-benefit profile suggests that it is not a direct competitor to commodity brominating agents like NBS and Pyridinium Tribromide. Instead, its value will be realized in specific applications where its unique reactivity leads to higher yields and purities that justify its potentially higher cost.

For researchers in drug development and complex molecule synthesis, the exploration of such niche reagents can be a valuable tool in overcoming synthetic hurdles. Further research is needed to fully elucidate the scope and limitations of this compound and to provide direct, quantitative comparisons with other activating agents. As the demand for more efficient and selective synthetic methods grows, the role of specialized reagents like this compound is likely to become more prominent.

References

  • ResearchGate. (2017).
  • PubMed. (2023). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. [Link]
  • Sciencemadness Discussion Board. (2020).
  • MDPI. (2023).
  • PubMed Central. (2018).
  • ResearchGate. (2025).
  • ACS Publications. (2004). Polymer-Supported Mukaiyama Reagent: A Useful Coupling Reagent for the Synthesis of Esters and Amides. [Link]
  • Organic Chemistry Frontiers (RSC Publishing). (2018).
  • ACS Publications. (2018).
  • AAPPTEC. Custom Peptide Synthesis Price. [Link]
  • Global Market Insights Inc. (2024). Peptide Synthesis Reagents Market Size & Share Report, 2034. [Link]
  • PubMed Central. (2021).
  • Chegg.com. (2018).
  • Organic Chemistry Frontiers (RSC Publishing). (2018).
  • MDPI. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]
  • Wikipedia. Pyridinium perbromide. [Link]
  • Wikipedia. N-Bromosuccinimide. [Link]
  • Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)

Sources

A Guide to the Kinetic Landscape of Cross-Coupling Reactions with 3-Bromo-1-methyl-pyridinium iodide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridinium salts is of paramount importance in medicinal chemistry and drug development, offering a pathway to novel molecular architectures with potential biological activity. Among these, 3-bromo-1-methyl-pyridinium iodide stands as a key building block. Understanding the kinetics of its cross-coupling reactions is crucial for optimizing reaction conditions, enhancing yields, and ensuring scalability. This guide provides a comprehensive analysis of the kinetic aspects of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this substrate, offering a comparative framework based on established principles and data from analogous systems.

The Unique Challenge of a Cationic Electrophile

The permanent positive charge on the pyridinium ring renders this compound a highly electron-deficient electrophile. This electronic feature is expected to significantly influence the kinetics of the catalytic cycle in palladium-catalyzed cross-coupling reactions, most notably by accelerating the typically rate-determining oxidative addition step. However, this enhanced reactivity can also introduce challenges, such as catalyst inhibition or undesired side reactions. A thorough kinetic investigation is therefore indispensable for harnessing the unique reactivity of this substrate.

Designing Kinetic Experiments for this compound Cross-Coupling

A robust kinetic study is foundational to understanding and optimizing any catalytic reaction. For the cross-coupling of this compound, a combination of initial rate measurements and reaction progress monitoring will provide a detailed picture of the reaction mechanism.

Method of Initial Rates

The method of initial rates is a powerful technique to determine the reaction order with respect to each reactant and catalyst component. This involves running a series of experiments where the initial concentration of one component is varied while keeping the others constant and measuring the initial reaction rate.

A Generic Experimental Protocol for a Kinetic Study (Suzuki-Miyaura Coupling Example):

  • Stock Solution Preparation: Prepare stock solutions of this compound, the boronic acid coupling partner, a suitable base (e.g., K₂CO₃), the palladium precatalyst (e.g., Pd(PPh₃)₄), and an internal standard (for GC or NMR analysis) in a degassed solvent (e.g., dioxane/water).

  • Reaction Setup: In a series of reaction vials under an inert atmosphere, add the appropriate volumes of the stock solutions to achieve the desired initial concentrations for each experiment.

  • Initiation and Monitoring: Initiate the reactions by adding the palladium catalyst and placing the vials in a pre-heated reaction block. At timed intervals, withdraw aliquots from each reaction vial, quench the reaction (e.g., by cooling and diluting with a suitable solvent), and analyze the product formation by GC-MS or ¹H NMR spectroscopy.

  • Data Analysis: Plot the concentration of the product versus time for the initial, linear phase of each reaction. The slope of this line represents the initial rate. By comparing the initial rates across experiments with varying concentrations of a single component, the reaction order for that component can be determined.

Comparative Analysis of Catalytic Systems and Kinetic Profiles

While specific kinetic data for this compound is not extensively available in the literature, we can draw strong inferences from studies on other bromopyridines and electron-deficient aryl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction. For a highly electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is expected to be rapid. Consequently, transmetalation or reductive elimination may become the rate-determining step.

Table 1: Comparison of Potential Catalytic Systems for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseExpected Kinetic Profile
Pd(PPh₃)₄PPh₃K₂CO₃Likely to be effective due to the high reactivity of the substrate. The reaction rate may show a strong dependence on the boronic acid and base concentration, suggesting transmetalation is rate-limiting.
Pd(dppf)Cl₂dppfCs₂CO₃The stronger electron-donating nature of the dppf ligand can stabilize the palladium center and may influence the rate of reductive elimination.
Buchwald G3 Precatalyst + SPhosSPhosK₃PO₄This modern catalyst system is highly active and may lead to a change in the rate-determining step, potentially making reductive elimination more significant.
Heck and Sonogashira Couplings

In the Heck reaction, the migratory insertion of the olefin into the Pd-C bond is often the turnover-limiting step[1]. For the Sonogashira coupling, the transmetalation of the copper acetylide to the palladium center is frequently rate-determining[2]. The high electrophilicity of the pyridinium substrate is likely to maintain these steps as kinetically significant.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation can be challenging with electron-deficient heterocycles due to potential catalyst inhibition by the nitrogen atom of the substrate or the amine coupling partner[3]. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the reductive elimination step, which is often rate-limiting in these systems[3].

Table 2: Comparison of Ligands for Buchwald-Hartwig Amination

LigandKey FeatureExpected Impact on Kinetics
P(o-tolyl)₃First-generation ligandMay be effective for simple amines, but the rate will likely be limited by reductive elimination.
XantphosWide bite anglePromotes reductive elimination, potentially leading to a faster overall reaction rate.
XPhosBulky biaryl phosphineHighly effective for a broad range of amines and can accelerate the rate by facilitating both oxidative addition and reductive elimination.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, highlighting the key steps that are subject to kinetic influence.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Likely Fast) Pd(0)L2->Oxidative_Addition + 3-Bromo-1-methyl- pyridinium iodide ArPd(II)(Br)L2 Pyridinium-Pd(II)-Br Complex Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation (Potentially Rate-Limiting) ArPd(II)(Br)L2->Transmetalation + R'B(OH)2 + Base ArPd(II)R'L2 Pyridinium-Pd(II)-R' Complex Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination (Potentially Rate-Limiting) ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product Reductive_Elimination->Product

Suzuki-Miyaura Catalytic Cycle for this compound.

Buchwald_Hartwig_Cycle Pd(0)L2_BH Pd(0)L2 Oxidative_Addition_BH Oxidative Addition (Likely Fast) Pd(0)L2_BH->Oxidative_Addition_BH + 3-Bromo-1-methyl- pyridinium iodide ArPd(II)(Br)L2_BH Pyridinium-Pd(II)-Br Complex Oxidative_Addition_BH->ArPd(II)(Br)L2_BH Amine_Coordination Amine Coordination & Deprotonation ArPd(II)(Br)L2_BH->Amine_Coordination + HNR'R'' + Base ArPd(II)(NR'R'')L2_BH Pyridinium-Pd(II)-Amido Complex Amine_Coordination->ArPd(II)(NR'R'')L2_BH Reductive_Elimination_BH Reductive Elimination (Often Rate-Limiting) ArPd(II)(NR'R'')L2_BH->Reductive_Elimination_BH Reductive_Elimination_BH->Pd(0)L2_BH Catalyst Regeneration Product_BH Coupled Product Reductive_Elimination_BH->Product_BH

Buchwald-Hartwig Amination Catalytic Cycle.

Conclusion

The kinetic study of cross-coupling reactions with this compound presents a unique opportunity to understand the reactivity of cationic electrophiles. While the electron-deficient nature of the substrate is poised to accelerate oxidative addition, the subsequent steps of the catalytic cycle—transmetalation and reductive elimination—are likely to become kinetically dominant. A systematic investigation using the principles and protocols outlined in this guide will enable researchers to select the optimal catalyst system and reaction conditions, thereby unlocking the full synthetic potential of this valuable building block.

References

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.
  • Heck-like Reactions Involving Heteroatomic Electrophiles. PMC.
  • Heck Reaction—State of the Art. MDPI.
  • Coupling outcomes for pyridines. ResearchGate.
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate.
  • Sonogashira coupling. chemeurope.com.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
  • Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. PMC.
  • Buchwald–Hartwig amination. Wikipedia.
  • Heck Reaction. Chemistry LibreTexts.
  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC.
  • The Heck reaction: Mechanistic insights and novel ligands. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira Coupling Reaction Mechanism. YouTube.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Nickel-Catalyzed Electrochemical Reductive Cross-Electrophile Coupling of Alkylpyridinium Salts and Aryl Halides. ChemRxiv.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science.
  • Regioselective Triple Suzuki Couplings of Trihalopyridines. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Chan-Lam cross-coupling reactions promoted by anionic copper(I)/iodide species with cationic methyl-((pyridinyl)-pyrazolyl)pyridin-1-ium. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI.

Sources

A Comparative Guide: Conventional Heating vs. Microwave Irradiation in the Synthesis of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical and materials science, the synthesis of quaternary ammonium salts, such as 3-Bromo-1-methyl-pyridinium iodide, is a cornerstone of developing novel ionic liquids, phase-transfer catalysts, and biologically active compounds. The efficiency of the quaternization reaction, specifically the N-alkylation of 3-bromopyridine with methyl iodide, is critically dependent on the method of energy input. This guide provides an in-depth, objective comparison between traditional conventional heating and modern microwave irradiation techniques for this pivotal reaction, supported by established experimental principles and data from analogous syntheses.

The Fundamental Divide: Understanding Energy Transfer Mechanisms

The choice between conventional heating and microwave irradiation is not merely a matter of preference but a fundamental decision on how energy is delivered to the reacting molecules. This choice has profound implications for reaction kinetics, product yield, and purity.

Conventional Heating: A Surface-Level Affair

Conventional heating, typically employing an oil bath or heating mantle, relies on the principles of conduction and convection. Heat is transferred from an external source, through the walls of the reaction vessel, and then into the bulk of the reaction mixture. This process is inherently inefficient and creates a significant temperature gradient within the sample, where the vessel walls are hotter than the core of the solution. This can lead to localized overheating, decomposition of thermally sensitive materials, and longer reaction times as the entire volume slowly reaches the target temperature.

Microwave Irradiation: Direct and Volumetric Heating

Microwave-assisted organic synthesis (MAOS) operates on a fundamentally different principle known as dielectric heating.[1][2][3] Microwaves, a form of electromagnetic radiation, interact directly with polar molecules and ionic species within the reaction mixture.[3][4] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[1][5]

  • Ionic Conduction: The presence of ions, such as the iodide ion in the reaction, results in their migration through the solution in response to the oscillating electric field. Collisions between these moving ions generate heat.[1][2]

This direct and instantaneous "in-core" heating eliminates the temperature gradients associated with conventional methods, leading to remarkably uniform and rapid temperature elevation.[2][6]

At a Glance: Performance Comparison

The following table summarizes the key performance differences between conventional and microwave-assisted synthesis for the quaternization of pyridine derivatives, based on data from closely related reactions.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Typically several hours to over 24 hoursMinutes
Product Yield Good to excellent, but often lower than microwaveGenerally higher and more reproducible
Energy Efficiency Low, due to heating of the entire apparatusHigh, as energy is focused on the reactants
Temperature Control Prone to overshooting and gradientsPrecise and uniform
Side Reactions More prevalent due to prolonged heatingMinimized due to shorter reaction times

Experimental Data: A Tale of Two Methodologies

For instance, in the synthesis of 4-hydroxyiminomethyl-1-methylpyridinium iodide, conventional refluxing in acetone for 24 hours afforded an 85% yield.[1] In stark contrast, the same reaction under microwave irradiation at 250 W was complete in just 2 minutes, yielding 93% of the desired product.[1] Similarly, the quaternization of nicotinamide with methyl iodide required 17-25 hours under conventional heating, while the microwave-assisted method was complete in 10-20 minutes with up to an eight-fold increase in yield.[7]

These examples strongly suggest that for the synthesis of this compound, one can anticipate a dramatic reduction in reaction time from the order of hours to minutes and a notable improvement in yield when employing microwave irradiation over conventional heating.

Methodologies: A Step-by-Step Guide

The following protocols provide a detailed, step-by-step guide for the synthesis of this compound using both conventional and microwave heating methods.

Conventional Heating Protocol

This protocol is based on established methods for the quaternization of pyridines.[8][9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromopyridine (1 equivalent) in a suitable solvent such as acetone or methyl ethyl ketone (MEK).

  • Reagent Addition: Add methyl iodide (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux using an oil bath and maintain reflux for 24 hours.

  • Work-up: After cooling the reaction mixture to room temperature, the precipitated product is collected by filtration.

  • Purification: Wash the collected solid with cold solvent (acetone or ether) to remove any unreacted starting materials and dry under vacuum to yield the final product.

Microwave-Assisted Protocol

This protocol is adapted from established procedures for the microwave-assisted synthesis of pyridinium salts.[1][7][10]

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve 3-bromopyridine (1 equivalent) in a minimal amount of a polar solvent like acetone or acetonitrile.

  • Reagent Addition: Add methyl iodide (1.1 to 1.5 equivalents) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at a constant power (e.g., 250 W) or a fixed temperature (e.g., 100-150°C) for a short duration, typically 2-10 minutes. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the irradiation is complete, cool the vial to room temperature. The product, which often precipitates upon cooling, is collected by filtration.

  • Purification: Wash the solid product with a small amount of cold solvent and dry under vacuum.

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for both synthetic approaches.

Conventional_Workflow cluster_conventional Conventional Heating Workflow A 1. Dissolve 3-bromopyridine in solvent in flask B 2. Add methyl iodide A->B C 3. Reflux for 24 hours B->C D 4. Cool to room temperature C->D E 5. Filter the precipitate D->E F 6. Wash and dry product E->F

Caption: Generalized workflow for conventional synthesis.

Microwave_Workflow cluster_microwave Microwave Irradiation Workflow A_mw 1. Combine reactants in microwave vial B_mw 2. Seal vial and place in microwave reactor A_mw->B_mw C_mw 3. Irradiate for 2-10 minutes B_mw->C_mw D_mw 4. Cool to room temperature C_mw->D_mw E_mw 5. Filter the precipitate D_mw->E_mw F_mw 6. Wash and dry product E_mw->F_mw

Caption: Streamlined workflow for microwave-assisted synthesis.

Discussion: The Rationale Behind the Results

The stark contrast in performance between the two heating methods is a direct consequence of their differing energy transfer mechanisms.

The rapid, uniform, and direct heating provided by microwaves ensures that all molecules in the reaction mixture quickly reach the activation energy required for the quaternization to proceed.[5] This leads to a dramatic acceleration of the reaction rate.[6] Furthermore, the significantly shorter reaction times at elevated temperatures minimize the potential for side reactions and the degradation of reactants and products, often resulting in cleaner reaction profiles and higher isolated yields.[4]

Conversely, the slow and inefficient heat transfer in conventional heating necessitates prolonged reaction times. This extended exposure to high temperatures, particularly at the superheated vessel walls, increases the likelihood of undesired side reactions, such as solvent decomposition or product degradation, which can lower the overall yield and complicate purification.

The following diagram illustrates the fundamental difference in heat transfer between the two methods.

Heating_Mechanisms cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation Vessel Reaction Vessel Mixture Reaction Mixture Vessel->Mixture Convection Source Heat Source Source->Vessel Conduction MW_Source Microwaves MW_Mixture Reaction Mixture MW_Source->MW_Mixture Direct Volumetric Heating

Caption: Heat transfer in conventional vs. microwave heating.

Conclusion and Future Outlook

For the synthesis of this compound, microwave irradiation presents a demonstrably superior alternative to conventional heating. The advantages of dramatically reduced reaction times, higher yields, and enhanced energy efficiency align perfectly with the principles of green chemistry, making it an attractive methodology for both academic research and industrial drug development.[6] The adoption of microwave-assisted synthesis not only accelerates the discovery and optimization of new chemical entities but also contributes to more sustainable and cost-effective chemical manufacturing processes. As the demand for rapid and efficient synthetic methods continues to grow, microwave irradiation is poised to become the standard for reactions of this nature.

References

  • Bušić, V., Pavlović, H., Roca, S., Vikić-Topić, D., & Gašo-Sokač, D. (2017). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. Croatica Chemica Acta, 90(3), 439-447. [Link]
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES). [Link]
  • Bari, S. B., & Bhalerao, S. B. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Chemistry, 5(4), 2686-2717. [Link]
  • Sharma, V. K., & Kumar, Y. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
  • CEM Corporation. (n.d.).
  • Siber, T., Bušić, V., Vikić-Topić, D., & Gašo-Sokač, D. (2019).
  • Bušić, V., Pavlović, H., Roca, S., Vikić-Topić, D., & Gašo-Sokač, D. (2017). Microwave-assisted Quaternization of Various Pyridine Derivatives and their Antibacterial Activity. CORE. [Link]
  • Briedis, V., et al. (2021). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Molecules, 26(23), 7183. [Link]
  • Di Giacomo, G., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4118. [Link]
  • Microwave chemistry. In Wikipedia. [Link]
  • Zhang, T., et al. (2018). Thermochemistry of Alkyl Pyridinium Bromide Ionic Liquids: Calorimetric Measurements and Calculations.
  • Dielectric Heating. GeeksforGeeks. (2024, February 27). [Link]
  • Taylor & Francis. (n.d.).
  • Linn High Temp. (n.d.).
  • ProQuest. (n.d.).
  • CEM Corporation. (n.d.). Microwave Chemistry with Non-polar Reaction Solutions. [Link]
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

Sources

The Strategic Advantage of 3-Bromo-1-methyl-pyridinium iodide in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures with efficiency and precision. Among the vast array of heterocyclic scaffolds, bromopyridines serve as versatile precursors for the construction of complex molecules, particularly in the realms of pharmaceutical and materials science. While various isomers of bromopyridine are commercially available, the nuanced reactivity profiles of their N-alkylated derivatives, specifically 3-Bromo-1-methyl-pyridinium iodide, offer distinct advantages that can be leveraged for synthetic success. This guide provides an in-depth technical comparison of this compound with other bromopyridines, supported by established chemical principles and experimental insights, to inform rational substrate selection and reaction optimization.

Enhanced Electrophilicity through N-Methylation: A Fundamental Advantage

The quaternization of the pyridine nitrogen atom in this compound fundamentally alters the electronic properties of the aromatic ring. The introduction of a permanent positive charge on the nitrogen significantly enhances its electron-withdrawing nature. This heightened electrophilicity of the pyridinium ring has a profound impact on the reactivity of the C-Br bond, particularly in the context of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry.[1]

The general reactivity trend for simple bromopyridine isomers in such transformations is typically 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[2] This trend is primarily dictated by the electronic influence of the nitrogen atom on the carbon bearing the bromine. However, N-methylation amplifies the electron deficiency of the entire ring system, thereby increasing the susceptibility of the C-Br bond to oxidative addition, the often rate-determining step in many palladium-catalyzed catalytic cycles.[2][3] This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields compared to the non-methylated 3-bromopyridine counterpart.

The Impact on Key Cross-Coupling Reactions

The advantages of using this compound become more apparent when considering its application in several pivotal cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a robust method for C-C bond formation, relies on the oxidative addition of an organohalide to a palladium(0) catalyst.[4] While 3-bromopyridine can be a challenging substrate due to its relatively lower reactivity, the N-methylated pyridinium salt is anticipated to exhibit superior performance. The increased polarization of the C-Br bond in the pyridinium salt facilitates a more facile oxidative addition.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, boronic acid derivative, and base in a Schlenk flask. B Add palladium catalyst and ligand. A->B C Add degassed solvent. B->C D Heat the mixture under inert atmosphere. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench. E->F G Extract with an organic solvent. F->G H Purify by column chromatography. G->H I I H->I Characterize product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Heck Reaction

In the Heck reaction, which forms a C-C bond between an aryl halide and an alkene, the oxidative addition step is also critical.[5] The enhanced reactivity of this compound can be particularly advantageous in this context, potentially allowing for the use of less reactive alkenes or enabling the reaction to proceed under more benign conditions.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[7] The increased electrophilicity of the pyridinium ring in this compound can facilitate the crucial C-N bond-forming reductive elimination step, potentially leading to improved yields and broader substrate scope, especially with less nucleophilic amines.[8]

Sonogashira Coupling

The Sonogashira coupling, which forges a C-C bond between an aryl halide and a terminal alkyne, also benefits from a more reactive electrophile.[9] The use of this compound can lead to more efficient coupling, particularly with sterically hindered or electronically demanding alkynes.[10]

Comparative Performance Data

While direct head-to-head comparative studies under identical conditions are limited in the literature, the following table synthesizes representative data for the Suzuki-Miyaura coupling of various bromopyridines to provide a qualitative comparison of their reactivity.

SubstrateCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)Reference
3-Bromopyridine Pd(OAc)₂ / PPh₃K₂CO₃95% EtOHNot SpecifiedGood[3]
2-Bromopyridine Pd(OAc)₂ / Benzimidazolium saltK₂CO₃DMF/H₂O (1:1)120 (MW) / 0.0570[3]
2-Bromo-3-methylpyridine Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O (4:1)90 / 1875-85[11]
3-Bromo-2-methylpyridine Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O100 / 12High[12]

Note: The yields and conditions are from different sources and for various coupling partners, and thus do not represent a direct, controlled comparison. However, they provide a general indication of the feasibility and conditions for Suzuki couplings of different bromopyridines.

The data, while not directly comparing the N-methylated salt, illustrates that 3-substituted bromopyridines generally require robust catalytic systems to achieve high yields. The enhanced reactivity of this compound is expected to provide an advantage in such cases.

The Role of the Iodide Counter-ion and Enhanced Solubility

The presence of the iodide counter-ion in this compound can also play a beneficial role in catalysis. Iodide ions are known to act as promoters in some palladium-catalyzed reactions, potentially by facilitating the oxidative addition step or by stabilizing the catalytic species.[13]

Furthermore, as an ionic salt, this compound exhibits significantly different solubility properties compared to the neutral bromopyridines. It is generally more soluble in polar solvents such as water, alcohols, and DMF.[14] This can be a distinct advantage in designing reaction conditions, allowing for a broader choice of solvents and potentially facilitating reactions in greener, more aqueous media. This increased solubility can also simplify purification procedures, as the charged starting material and unreacted salt can often be easily removed by aqueous extraction.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' Reactant R-X (3-Bromo-1-methyl- pyridinium iodide) Reactant->OxAdd Coupling_Partner R'-M (e.g., Boronic Acid) Coupling_Partner->Transmetal

Caption: A simplified representation of a generic palladium-catalyzed cross-coupling cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a generalized procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative and can be adapted for this compound. Optimization of the base, solvent, and catalyst system is often necessary for achieving optimal results with specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0 equiv)[3]

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[2]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the pyridinium salt and other inorganic materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Conclusion: A Strategic Choice for Enhanced Reactivity and Versatility

  • Enhanced Reactivity: The N-methylation significantly increases the electrophilicity of the pyridine ring, activating the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This can lead to milder reaction conditions, shorter reaction times, and improved yields.

  • Improved Solubility: Its ionic nature confers solubility in polar solvents, expanding the range of possible reaction media and potentially simplifying purification.

  • Beneficial Counter-ion: The iodide counter-ion may offer synergistic catalytic effects in certain cross-coupling reactions.

For researchers and drug development professionals, the strategic use of this compound can unlock new synthetic possibilities and streamline the construction of complex, pyridine-containing molecules. Its unique combination of enhanced reactivity and favorable physical properties makes it a valuable tool in the modern synthetic chemist's arsenal.

References

  • Benchchem. A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. (URL not available)
  • Benchchem.
  • Benchchem. A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. (URL not available)
  • Wikipedia.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • ResearchGate. ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. [Link]
  • Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • National Institutes of Health. N-Amino Pyridinium Salts in Organic Synthesis. [Link]
  • Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. (URL not available)
  • The Doyle Group - UCLA. Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. [Link]
  • ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... [Link]
  • National Institutes of Health.
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. (URL not available)
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • ResearchGate.
  • Faraday Discussions. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
  • ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Chemical Science. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. [Link]
  • ResearchGate. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. [Link]
  • Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]
  • Solubility of Things. 1-Methylpyridinium iodide. [Link]
  • PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. [Link]
  • National Institutes of Health. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
  • National Institutes of Health. Palladium catalyzed cross-coupling reactions of organomercurials. [Link]
  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]
  • National Institutes of Health. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine. [Link]

Sources

mechanistic comparison of different cross-coupling reactions with 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic compounds is a cornerstone of modern synthesis. Among these, pyridinium salts represent a unique and increasingly important class of substrates. Their inherent positive charge significantly alters the electronic properties of the pyridine ring, influencing reactivity in profound ways. This guide provides an in-depth, objective comparison of the mechanistic nuances of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—with the specific substrate, 3-Bromo-1-methyl-pyridinium iodide. By understanding the causality behind experimental choices, researchers can better navigate the complexities of catalyst selection, reaction optimization, and ultimately, the successful synthesis of novel molecular entities.

The presence of the N-methylpyridinium moiety introduces a strong electron-withdrawing effect, making the pyridine ring electron-deficient. This electronic feature has a direct impact on the key steps of the palladium catalytic cycles, namely oxidative addition and reductive elimination. Furthermore, the ionic nature of the substrate influences solubility and the choice of solvent systems.

Comparative Overview of Catalytic Systems

The success of any cross-coupling reaction hinges on the judicious selection of the catalyst system, which includes the palladium precursor, the ligand, the base, and the solvent. For this compound, these choices are particularly critical to overcome the challenges posed by the charged substrate.

Reaction TypeTypical Catalyst SystemBaseSolventKey Mechanistic Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄ with ligands like SPhos or dppf.[1][2]K₂CO₃, K₃PO₄, Cs₂CO₃[1][2][3]Dioxane, Toluene/H₂O, DMF[1][4]The electron-deficient nature of the pyridinium salt can accelerate oxidative addition. The choice of a sufficiently strong base is crucial for the transmetalation step involving the boronic acid.
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄ with a Cu(I) co-catalyst (e.g., CuI).[1][5][6]Et₃N, Dipea (often serves as solvent as well).[5][6]DMF, THF, Et₃N[1][5]The copper co-catalyst is typically essential for the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[7][8] Copper-free conditions are possible but may require specialized ligands.[9][10]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos).[11][12][13]NaOt-Bu, K₃PO₄, Cs₂CO₃[11]Toluene, Dioxane, t-BuOH[11]The strong base is required to deprotonate the amine nucleophile. The bulky ligands are critical for promoting the reductive elimination step, which can be challenging with electron-deficient substrates.[13][14]

Mechanistic Breakdown

While all three reactions share the fundamental steps of oxidative addition, a bond-forming step (transmetalation or amine coordination/deprotonation), and reductive elimination, the specifics for this compound warrant a closer look.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds.[2][15][16] The positively charged pyridinium ring is expected to facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst.

Generalized Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition 3-Bromo-1-methyl- pyridinium iodide [(Pyridinium)Pd(II)L2Br] [(Pyridinium)Pd(II)L2Br] Oxidative\nAddition->[(Pyridinium)Pd(II)L2Br] Transmetalation Transmetalation [(Pyridinium)Pd(II)L2Br]->Transmetalation [R-B(OR')3]- [(Pyridinium)Pd(II)L2R] [(Pyridinium)Pd(II)L2R] Transmetalation->[(Pyridinium)Pd(II)L2R] Reductive\nElimination Reductive Elimination [(Pyridinium)Pd(II)L2R]->Reductive\nElimination Reductive\nElimination->Pd(0)L2 3-R-1-methyl- pyridinium iodide BoronicAcid R-B(OR')2 ActivatedBoronate [R-B(OR')3]- BoronicAcid->ActivatedBoronate + Base Base Base (e.g., K2CO3)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The critical transmetalation step requires the activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[17] The choice of base and solvent is crucial to ensure sufficient concentration of this active species.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkyne functionalities.[3] This reaction typically employs a dual catalytic system of palladium and copper(I).[7]

Dual Catalytic Cycles

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 3-Bromo-1-methyl- pyridinium iodide [(Pyridinium)Pd(II)L2Br] [(Pyridinium)Pd(II)L2Br] Oxidative Addition->[(Pyridinium)Pd(II)L2Br] Transmetalation Transmetalation [(Pyridinium)Pd(II)L2Br]->Transmetalation R-C≡C-Cu [(Pyridinium)Pd(II)L2(C≡C-R)] [(Pyridinium)Pd(II)L2(C≡C-R)] Transmetalation->[(Pyridinium)Pd(II)L2(C≡C-R)] Reductive Elimination Reductive Elimination [(Pyridinium)Pd(II)L2(C≡C-R)]->Reductive Elimination Reductive Elimination->Pd(0)L2 3-(Alkynyl)-1-methyl- pyridinium iodide R-C≡C-H R-C≡C-H Cu(I) Acetylide Formation Cu(I) Acetylide Formation R-C≡C-H->Cu(I) Acetylide Formation + CuI, Base R-C≡C-Cu R-C≡C-Cu Cu(I) Acetylide Formation->R-C≡C-Cu R-C≡C-Cu->Transmetalation Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition 3-Bromo-1-methyl- pyridinium iodide [(Pyridinium)Pd(II)L2Br] [(Pyridinium)Pd(II)L2Br] Oxidative\nAddition->[(Pyridinium)Pd(II)L2Br] Amine Coordination\n& Deprotonation Amine Coordination & Deprotonation [(Pyridinium)Pd(II)L2Br]->Amine Coordination\n& Deprotonation + R2NH, Base [(Pyridinium)Pd(II)L2(NR2)] [(Pyridinium)Pd(II)L2(NR2)] Amine Coordination\n& Deprotonation->[(Pyridinium)Pd(II)L2(NR2)] Reductive\nElimination Reductive Elimination [(Pyridinium)Pd(II)L2(NR2)]->Reductive\nElimination Reductive\nElimination->Pd(0)L2 3-(Amino)-1-methyl- pyridinium iodide

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

For electron-deficient substrates like this compound, the final reductive elimination step to form the C-N bond can be challenging. [15]Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential. [14]These ligands promote the reductive elimination by creating a sterically crowded metal center, which destabilizes the palladium(II) intermediate and favors the formation of the product and regeneration of the Pd(0) catalyst. [14]A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, forming the palladium-amido complex. [12]

Experimental Protocols

The following are generalized procedures and should be optimized for specific substrates and coupling partners. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

General Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine pyridinium salt, coupling partner, catalyst, ligand, and base in a flame-dried flask. Inert Atmosphere Evacuate and backfill with inert gas (3x). Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent. Inert Atmosphere->Add Solvent Heating & Stirring Heat to desired temperature with vigorous stirring. Add Solvent->Heating & Stirring Monitoring Monitor progress by TLC or LC-MS. Heating & Stirring->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Extraction Perform aqueous work-up and extract with organic solvent. Cooling->Extraction Purification Dry, filter, concentrate, and purify via column chromatography. Extraction->Purification

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment. [3][4]

Protocol 1: Suzuki-Miyaura Coupling

[2][4]1. Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₃PO₄, 2.0 mmol). 2. Inerting: Evacuate the flask and backfill with argon three times. 3. Solvent Addition: Add 5 mL of degassed 1,4-dioxane. 4. Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. 5. Work-up: After cooling to room temperature, add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL). 6. Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

[4][6]1. Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5.0 mol%). 2. Solvent and Reagent Addition: Add 5 mL of degassed DMF and triethylamine (3.0 mmol). Then, add the terminal alkyne (1.1 mmol) dropwise. 3. Reaction: Stir the reaction mixture at 60-80 °C for 6-12 hours, monitoring its progress. 4. Work-up: Cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove inorganic salts. 5. Purification: Concentrate the filtrate and purify the crude product via column chromatography.

Protocol 3: Buchwald-Hartwig Amination

[11]1. Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to a vial. 2. Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol). 3. Solvent Addition: Add 5 mL of degassed toluene. Seal the vial. 4. Reaction: Remove the vial from the glovebox and heat in a preheated block at 100-110 °C for 16-24 hours. 5. Work-up: Cool the reaction to room temperature, partition between ethyl acetate and water, and separate the layers. 6. Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Conclusion

The choice between Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings for the functionalization of this compound depends on the desired bond formation (C-C, C-C≡, or C-N). However, a successful outcome in each case is governed by a nuanced understanding of their respective mechanisms. The electron-deficient nature of the pyridinium substrate generally favors the initial oxidative addition step but can make the final reductive elimination more difficult, particularly for the Buchwald-Hartwig amination. This necessitates the use of specialized, bulky ligands to drive the reaction to completion. For the Suzuki and Sonogashira reactions, careful selection of the base and, in the latter case, the use of a copper co-catalyst, are critical for efficient transmetalation. By appreciating these mechanistic subtleties, researchers can more effectively design and execute synthetic strategies to access novel and complex pyridinium-containing molecules.

References

  • Palladium/Copper Bimetallic-Catalyzed Direct C–H Heteroarylation of N-Methylpyridinium Salts. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. ACS Publications.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. National Library of Medicine.
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway. ResearchGate.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Library of Medicine.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Library of Medicine.
  • Suzuki reaction. Wikipedia.
  • Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N‑Methylpyridinium Salts. Figshare.
  • Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation. UDSpace.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Library of Medicine.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • (PDF) Recent Advances in Sonogashira Reactions. ResearchGate.
  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. National Library of Medicine.
  • Chan-Lam cross-coupling reactions promoted by anionic copper(I)/iodide species with cationic methyl-((pyridinyl)-pyrazolyl)pyridin-1-ium. ResearchGate.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI.
  • Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes. Organic Chemistry Portal.
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications.

Sources

A Comparative Guide to Isotopic Labeling with 3-Bromo-1-methyl-pyridinium iodide: A Novel Reagent for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of proteins and other biomolecules is paramount to unraveling complex biological processes and advancing therapeutic discovery. Isotopic labeling, coupled with mass spectrometry, has become an indispensable tool for achieving this. While established methods like SILAC, iTRAQ, and TMT dominate the landscape, the exploration of novel labeling reagents continues to be a frontier for innovation, promising unique advantages in reactivity, specificity, and workflow efficiency.[1][2][3]

This guide introduces a prospective analysis of 3-Bromo-1-methyl-pyridinium iodide as a novel isotopic labeling reagent. While not yet a mainstream reagent, its chemical properties suggest a compelling potential for methyl-based isotopic labeling. We will objectively explore its theoretical underpinnings, propose a practical application workflow, and compare its potential performance against the established benchmark of isotopic labeling with methyl iodide. This analysis is grounded in fundamental principles of organic chemistry and mass spectrometry, providing a roadmap for researchers interested in pioneering new methodologies.

The Chemistry of this compound as a Labeling Reagent

The potential of this compound as a labeling reagent stems from its structure: a pyridinium salt bearing a methyl group. In principle, an isotopically labeled version of this compound can be synthesized to serve as a donor of a "heavy" methyl group to a target molecule.

Proposed Synthesis of Isotopically Labeled this compound

The synthesis of an isotopically labeled version of the reagent is straightforward, involving the quaternization of 3-bromopyridine with an isotopically labeled methyl iodide (e.g., ¹³CH₃I or CD₃I). This is a classic Sₙ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.

G cluster_synthesis Synthesis of Isotopically Labeled Reagent reagent1 3-Bromopyridine reaction Sₙ2 Reaction (Quaternization) reagent1->reaction reagent2 Isotopically Labeled Methyl Iodide (e.g., ¹³CH₃I or CD₃I) reagent2->reaction product Isotopically Labeled This compound reaction->product

Caption: Proposed synthesis of isotopically labeled this compound.

Proposed Labeling Mechanism

Once synthesized, the isotopically labeled this compound can act as a methylating agent. In the context of proteomics, it would target nucleophilic sites on peptides, primarily the primary amines at the N-terminus and on lysine side chains. The reaction would proceed via nucleophilic attack of the amine on the labeled methyl group, with the neutral 3-bromopyridine molecule serving as an excellent leaving group.

G cluster_labeling Proposed Peptide Labeling Mechanism peptide Peptide with Primary Amine (R-NH₂) reaction Nucleophilic Attack peptide->reaction reagent Labeled 3-Bromo-1-methyl-pyridinium iodide reagent->reaction labeled_peptide Labeled Peptide (R-NH₂-CH₃*) byproduct 3-Bromopyridine (Leaving Group) reaction->labeled_peptide reaction->byproduct G cluster_workflow Comparative Labeling Workflows cluster_reagent1 This compound cluster_reagent2 Methyl Iodide start Peptide Sample labeling1 Labeling Reaction start->labeling1 labeling2 Labeling Reaction start->labeling2 cleanup1 SPE Cleanup (Remove Byproduct) labeling1->cleanup1 ms1 LC-MS/MS Analysis cleanup1->ms1 cleanup2 Evaporation (Remove Excess Reagent) labeling2->cleanup2 ms2 LC-MS/MS Analysis cleanup2->ms2

Caption: Simplified comparison of labeling workflows.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis and application of isotopically labeled this compound. These protocols are based on standard organic chemistry and proteomics techniques and should be optimized for specific applications.

Protocol for Synthesis of Isotopically Labeled this compound
  • Reagents and Materials:

    • 3-Bromopyridine

    • Isotopically labeled methyl iodide (e.g., ¹³C-methyl iodide or D₃-methyl iodide)

    • Anhydrous acetonitrile

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 3-bromopyridine in a minimal amount of anhydrous acetonitrile.

    • Add 1.1 equivalents of isotopically labeled methyl iodide to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

    • If the reaction is slow, gently heat the mixture to 40-50°C.

    • Upon completion, the product, a salt, will likely precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the solid product under vacuum.

    • Confirm the structure and isotopic incorporation via NMR and high-resolution mass spectrometry.

Protocol for Isotopic Labeling of Peptides
  • Reagents and Materials:

    • Lyophilized peptide mixture

    • Labeling buffer (e.g., 100 mM TEAB, pH 8.5)

    • Isotopically labeled this compound (light and heavy versions for quantitative experiments)

    • Reducing agent (e.g., DTT)

    • Alkylating agent (e.g., iodoacetamide)

    • Quenching solution (e.g., 5% hydroxylamine)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Reconstitute the protein digest (peptide mixture) in the labeling buffer.

    • For each sample to be labeled (e.g., control and treated), add a molar excess of the appropriate isotopic version of this compound (e.g., light for control, heavy for treated). The exact molar excess should be optimized but can start at 10-fold over the estimated amount of primary amines.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Quench the reaction by adding the quenching solution and incubating for 15 minutes.

    • Combine the "light" and "heavy" labeled samples.

    • Acidify the combined sample with formic acid or trifluoroacetic acid.

    • Perform a desalting and cleanup step using a C18 SPE cartridge to remove the 3-bromopyridine byproduct and excess reagent.

    • Elute the labeled peptides and dry them under vacuum.

    • The sample is now ready for LC-MS/MS analysis.

Conclusion and Future Outlook

The exploration of this compound as an isotopic labeling reagent presents an intriguing avenue for innovation in quantitative proteomics. Its primary theoretical advantages lie in its non-volatile, solid nature, which promises easier and safer handling compared to the widely used methyl iodide. Furthermore, its potential for improved solubility in aqueous conditions could simplify labeling workflows.

However, these advantages must be weighed against the necessity of an in-house synthesis and the introduction of a non-volatile byproduct, 3-bromopyridine, which mandates an additional cleanup step. The reactivity and specificity of this novel reagent would require rigorous experimental validation.

For research groups with expertise in chemical synthesis and a desire to explore novel methodologies, the development and characterization of isotopically labeled this compound could be a rewarding endeavor. Future studies should focus on optimizing the synthesis and labeling reactions, thoroughly characterizing the reagent's specificity, and directly comparing its quantitative performance against established methods in complex biological samples. This guide serves as a foundational document to inspire and direct such pioneering work.

References

  • Moser, D., et al. (2018). SₙAr Reaction of Pyridinium Salts with N-, O-, or S-Nucleophiles.
  • Zhang, Y., & Li, L. (2021). Chemical isotope labeling for quantitative proteomics. Proteomics, 21(17-18), e2000290. [Link]
  • Luo, M. (2012). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Journal of Amino Acids, 2012, 949481. [Link]
  • Comins, D. L., & Bad-ang, A. J. (1995). Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. Organic Letters, 2(19), 2975–2977. [Link]
  • Casey, T., et al. (2020). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering. [Link]
  • MtoZ Biolabs. (n.d.).
  • Voinov, V. G., et al. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1258–1263. [Link]
  • Um, M., & Buncel, E. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(15), 5827–5830. [Link]
  • MtoZ Biolabs. (n.d.).
  • Finn, R. D., et al. (1984). Syntheses with isotopically labelled carbon. Methyl iodide, formaldehyde and cyanide. International Journal of Applied Radiation and Isotopes, 35(5), 323-335. [Link]
  • ResearchGate. (n.d.). Reactivity of pyridinium salts 2a-c towards nucleophiles. [Link]
  • National Center for Biotechnology Information. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. [Link]
  • Paulo, J. A., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(9), 4121–4129. [Link]
  • National Genomics Data Center. (n.d.). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. [Link]
  • Google Patents. (2014). US8692039B2 - Method and device for synthesizing radioactive methyl iodide tracer.
  • ACS Measurement Science Au. (2022).
  • ResearchGate. (n.d.). Synthesis scheme for the labeling with [ 11 C]methyl iodide. [Link]
  • Chemistry Stack Exchange. (2015). Methyl Iodide synthesis. [Link]
  • Hesse, M., et al. (2008). 7. Isotopic Labelling Reactions. In Mass Spectrometry. [Link]
  • PubChem. (n.d.). 3-Bromo-1-methylpyridin-4(1H)-one. [Link]
  • Cole-Parmer. (n.d.).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-1-methyl-pyridinium iodide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical sciences, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, culminating in safe and compliant disposal. 3-Bromo-1-methyl-pyridinium iodide, a halogenated quaternary pyridinium salt, requires meticulous handling not only during its use but, critically, during its disposal. This guide provides a procedural framework grounded in safety and regulatory compliance, ensuring that the disposal process protects both laboratory personnel and the environment.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound (CAS No. 32222-42-7) is the foundation of its safe management. The primary risks associated with this compound are outlined by its GHS classifications. This is not merely a list of warnings, but a directive for our handling and disposal strategy. The compound's irritant properties and acute oral toxicity dictate the necessity of robust containment and personal protective measures throughout the disposal workflow.

Hazard ClassificationGHS CategoryDescription of RiskSource
Acute Toxicity, OralCategory 4Harmful if swallowed, indicating significant risk upon ingestion.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon direct contact.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation, potentially leading to damage if not addressed immediately.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, establishing a stringent safety perimeter is paramount. This begins with engineering controls and culminates in the correct use of Personal Protective Equipment (PPE). The causality is direct: proper PPE acts as the final barrier between the researcher and potential chemical exposure.

All handling of this compound, including weighing, solution preparation, and waste packaging, should be conducted within a certified laboratory chemical fume hood to mitigate the risk of inhalation.[2]

Protection TypeSpecific RecommendationsRationale for Use
Eye/Face Protection Use chemical safety goggles and a face shield that are approved under government standards such as NIOSH (US) or EN 166 (EU).Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Wear a lab coat or a chemical-resistant suit.Prevents skin contact, which can cause irritation. Contaminated gloves must be disposed of as hazardous waste.[1]
Respiratory Protection For nuisance exposures or potential dust formation, use a P95 (US) or P1 (EU EN 143) particle respirator.Protects the respiratory tract from irritation caused by inhaling the compound.[1]

In the event of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, removing contact lenses if present. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Consult a physician if irritation persists.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[1][3]

Waste Characterization and Segregation

Proper disposal is impossible without accurate waste characterization. This compound is a halogenated organic compound . This classification is crucial as it dictates the specific waste stream into which it and any contaminated materials must be segregated.

Causality of Segregation: Co-mingling different classes of chemical waste can lead to dangerous reactions and complicates the final disposal process. Halogenated waste is typically disposed of via high-temperature incineration to ensure complete destruction of the molecule and prevent the formation of toxic byproducts.[4] Mixing it with non-halogenated waste can inhibit or contaminate recycling or reclamation processes for other solvents. Therefore, all waste streams containing this compound must be kept separate.[5][6]

Under the Resource Conservation and Recovery Act (RCRA) in the United States, it is the responsibility of the waste generator to correctly classify and manage hazardous waste.[4] Pyridine-containing wastes may fall under specific RCRA waste codes, and proper documentation is essential for compliance.[4][7]

Step-by-Step Disposal Protocol

The following procedures provide a systematic approach to managing different forms of waste generated from the use of this compound.

Step 4.1: Unused or Expired Product (Bulk Solid)
  • Do Not Dispose in Trash: Never dispose of the solid chemical in the standard laboratory or municipal trash.

  • Container Integrity: Ensure the chemical remains in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. The universal directive is to "Dispose of contents/container to an approved waste disposal plant."[3][8][9]

Step 4.2: Contaminated Labware & PPE (Solid Waste)
  • Collection: All disposable items that have come into direct contact with this compound (e.g., gloves, weigh boats, pipette tips, contaminated paper towels) must be treated as hazardous waste.

  • Segregation: Place these items in a designated, sealed, and clearly labeled hazardous waste container or bag for "Halogenated Solid Waste." Do not mix with non-hazardous or other types of chemical waste.[5][6]

  • Disposal: The sealed container should be collected by your institution's hazardous waste management service.

Step 4.3: Solutions Containing the Compound (Liquid Waste)
  • No Drain Disposal: It is imperative that aqueous or organic solutions containing this compound are never poured down the drain.[3][6][10]

  • Collection: Collect all liquid waste in a dedicated, sealed, and properly labeled hazardous waste container made of compatible material (e.g., glass or polyethylene).[2][4] The label must clearly state "Halogenated Organic Liquid Waste" and list all components.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected for disposal.[2]

Step 4.4: Empty Container Disposal
  • Assessment: An "empty" container that held this compound is not necessarily non-hazardous. It must be handled as the product itself until properly decontaminated.[5][6]

  • Decontamination: For a container to be considered non-hazardous, it may require a triple-rinse procedure with a suitable solvent.[4] Crucially, the rinsate from this cleaning process must be collected as hazardous liquid waste and disposed of according to the protocol in Step 4.3.[4]

  • Final Disposal: Once properly decontaminated according to institutional and regulatory guidelines (like RCRA 40 CFR 261.7), the container may be disposed of as non-hazardous waste or recycled. If not decontaminated, it must be disposed of as hazardous solid waste.[4]

Spill Management and Decontamination

Accidental spills must be managed promptly and safely.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[10]

  • Don PPE: Wear the appropriate PPE as detailed in Section 2 before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[10] For a liquid spill, contain it with a non-combustible absorbent material like sand, earth, or vermiculite.[2][6]

  • Collection: Place all spilled material and absorbent into a suitable, sealed, and labeled container for disposal as hazardous waste.[2][6][10]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be collected and disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of waste streams containing this compound.

G Disposal Workflow for this compound start Waste Generation (e.g., Unused Product, Contaminated Labware, Solutions, Empty Containers) characterize Step 1: Waste Characterization Is it this compound or contaminated with it? start->characterize waste_type Step 2: Identify Waste Type characterize->waste_type Yes solid Solid Waste (Bulk Chemical, Contaminated PPE, Labware) waste_type->solid Solid liquid Liquid Waste (Aqueous/Organic Solutions, Rinsate) waste_type->liquid Liquid container Empty Container waste_type->container Container segregate_solid Segregate into 'Halogenated Solid Waste' Container solid->segregate_solid segregate_liquid Segregate into 'Halogenated Liquid Waste' Container liquid->segregate_liquid decon Decontaminate via Triple-Rinse? container->decon store Step 3: Store Securely in Satellite Accumulation Area segregate_solid->store segregate_liquid->store decon->segregate_solid No rinsate Collect Rinsate as Hazardous Liquid Waste decon->rinsate Yes rinsate->segregate_liquid non_haz Dispose as Non-Hazardous (e.g., Recycled Glass) rinsate->non_haz After rinsing end Step 4: Final Disposal Arrange pickup by licensed hazardous waste facility store->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to a protocol founded on accurate hazard assessment, proper segregation, and regulatory compliance, we can mitigate the risks associated with this compound. Always consult your institution's specific waste disposal guidelines and EH&S department, as they will provide the definitive procedures for your location.

References

  • SAFETY D
  • SAFETY D
  • Safety D
  • Pyridine: incident management. GOV.UK.
  • SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
  • Navigating the Safe Handling of 3-Bromo-4-methylpyridine: A Comprehensive Guide. Benchchem.
  • Standard Operating Procedure for Pyridine.
  • SAFETY D
  • 3-Bromo-4-methylpyridine - Safety D
  • Navigating the Disposal of 2-(4-Fluorophenyl)pyridine: A Procedural Guide. Benchchem.
  • This compound | CAS 32222-42-7. Santa Cruz Biotechnology.
  • SAFETY D
  • Hazardous Waste Listings. U.S. Environmental Protection Agency.
  • Memo Detail - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. (1986). U.S. Environmental Protection Agency.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.